molecular formula C10H15N5O6S B13921499 Antibacterial agent 35

Antibacterial agent 35

Cat. No.: B13921499
M. Wt: 333.32 g/mol
InChI Key: IIGJRSBRPZGZLI-XVMARJQXSA-N
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Description

Antibacterial Agent 35 is a novel chemical entity developed for basic scientific research to explore new pathways in combating multidrug-resistant bacterial pathogens. Its primary research value lies in its potential to overcome common resistance mechanisms, such as beta-lactamase production or efflux pump activity, which render many conventional antibiotics ineffective. Preliminary in vitro studies suggest its potential application lies in researching treatments against critical Gram-positive and Gram-negative pathogens as defined by the WHO priority list, including members of the ESKAPEE group (e.g., Staphylococcus aureus , Klebsiella pneumoniae , Pseudomonas aeruginosa , and Acinetobacter baumannii ). The putative mechanism of action under investigation involves the disruption of bacterial cell wall biosynthesis, a classic target for bactericidal agents, though its exact molecular target is distinct from existing beta-lactam drugs. As a research-grade compound, it is supplied for use in laboratory studies only, including assays for minimum inhibitory concentration (MIC) determination, synergy testing with established antibiotics, and investigations into bacterial resistance development. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the product using appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15N5O6S

Molecular Weight

333.32 g/mol

IUPAC Name

[(2S,5R)-2-[5-[(1S)-1-aminoethyl]-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate

InChI

InChI=1S/C10H15N5O6S/c1-5(11)8-12-13-9(20-8)7-3-2-6-4-14(7)10(16)15(6)21-22(17,18)19/h5-7H,2-4,11H2,1H3,(H,17,18,19)/t5-,6+,7-/m0/s1

InChI Key

IIGJRSBRPZGZLI-XVMARJQXSA-N

Isomeric SMILES

C[C@@H](C1=NN=C(O1)[C@@H]2CC[C@@H]3CN2C(=O)N3OS(=O)(=O)O)N

Canonical SMILES

CC(C1=NN=C(O1)C2CCC3CN2C(=O)N3OS(=O)(=O)O)N

Origin of Product

United States

Foundational & Exploratory

Unraveling "Antibacterial Agent 35": A Technical Guide to Two Distinct Potential Candidates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The designation "Antibacterial Agent 35" does not refer to a single, universally recognized compound. Literature and commercial listings reveal at least two distinct molecules identified by this or a similar name: Q-35 , an 8-methoxy fluoroquinolone also known as Balofloxacin, and 3-(3-Pyridyl)-5-(2-bromophenyl)-1,2,4-oxadiazole , a novel synthetic compound. This guide provides an in-depth technical overview of the chemical structure, properties, and antibacterial activity of these two agents, aimed at researchers, scientists, and drug development professionals. The disparate nature of these compounds underscores the importance of precise nomenclature in scientific communication. A third entity, "Antimicrobial agent-35 (Compound c9)," is noted for its antibacterial activity but its chemical structure is not publicly available, precluding a detailed analysis in this guide.[1]

Candidate 1: Q-35 (Balofloxacin)

Q-35, chemically known as 1-cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylamino)piperidin-1-yl]-4-oxoquinoline-3-carboxylic acid, is a fluoroquinolone antibiotic.[2][3][4] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[5][6]

Chemical Structure and Properties

The chemical and physical properties of Balofloxacin (Q-35) are summarized in the table below.

PropertyValueSource
IUPAC Name 1-cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylamino)piperidin-1-yl]-4-oxoquinoline-3-carboxylic acid[2]
Synonyms Q-35, Q-Roxin[3][7]
Molecular Formula C₂₀H₂₄FN₃O₄[2][4]
Molecular Weight 389.42 g/mol [2][6]
Melting Point 137°C[8]
Solubility Insoluble in water; Soluble in DMSO (0.67 mg/mL with ultrasonic), DMF (10 mg/ml)[4][8]
Appearance White or off-white powder[9]
Antibacterial Properties and Mechanism of Action

Balofloxacin functions by inhibiting bacterial DNA gyrase, a type II topoisomerase that is essential for DNA replication, transcription, and repair.[3][7] This inhibition leads to the death of the bacterial cell.

The antibacterial spectrum of Balofloxacin is broad, with notable activity against a variety of pathogens. The Minimum Inhibitory Concentrations (MICs) for 90% of strains (MIC₉₀) are presented below.

Bacterial SpeciesMIC₉₀ (µg/mL)Source
Staphylococcus aureus0.2Q-35 publication
Methicillin-resistant S. aureus6.25Q-35 publication
Staphylococcus epidermidis0.2Q-35 publication
Streptococcus pneumoniae0.39Q-35 publication
Streptococcus pyogenes0.39Q-35 publication
Escherichia coli0.2Q-35 publication
Enterobacter aerogenes0.78Q-35 publication
Pseudomonas aeruginosa12.5Q-35 publication

Note: The referenced "Q-35 publication" refers to the scientific paper detailing the in vitro activity of Q-35.

The mechanism of action, inhibition of DNA gyrase, is a well-established pathway for fluoroquinolone antibiotics.

DNA_Gyrase_Inhibition cluster_replication Bacterial DNA Replication Relaxed DNA Relaxed DNA DNA Gyrase DNA Gyrase Relaxed DNA->DNA Gyrase binds Supercoiled DNA Supercoiled DNA DNA Gyrase->Supercoiled DNA induces negative supercoils Replication Fork Replication Fork Supercoiled DNA->Replication Fork allows unwinding Cell Division Cell Division Replication Fork->Cell Division enables Balofloxacin (Q-35) Balofloxacin (Q-35) Balofloxacin (Q-35)->DNA Gyrase inhibits

Mechanism of Action of Balofloxacin (Q-35).

Candidate 2: 3-(3-Pyridyl)-5-(2-bromophenyl)-1,2,4-oxadiazole

This compound is a synthetic molecule from a series of 3,5-diaryl-1,2,4-oxadiazole derivatives evaluated for their antibacterial properties.[10]

Chemical Structure and Properties

The key chemical and physical data for this oxadiazole derivative are provided below.

PropertyValueSource
IUPAC Name 3-(3-Pyridyl)-5-(2-bromophenyl)-1,2,4-oxadiazole[10]
Molecular Formula C₁₃H₈BrN₃O[10]
Molecular Weight (as [M+H]⁺) 301.9923 (calculated), 301.9924 (found)[10]
Melting Point 90-92 °C[10]
Appearance Not specified (likely a solid)
Antibacterial Properties and Mechanism of Action

This compound was screened against a panel of standard bacterial strains. The antibacterial activity was determined using an agar-diffusion technique, and for active compounds, the Minimum Inhibitory Concentration (MIC) was determined.

Bacterial SpeciesActivityMICSource
Escherichia coliActiveNot specified for this specific compound, but a related nitrated derivative had a MIC of 60 µM.[10]
Pseudomonas aeruginosaResistant>100 µM[10]
Enterococcus faecalisActiveNot specified[10]
Proteus mirabilisActiveNot specified[10]
Staphylococcus aureusResistant>100 µM[10]

The precise mechanism of action for this class of compounds has not been fully elucidated, but the researchers suggest that the activity of the nitrated derivatives may involve a mechanism via free radicals.[10] Further investigation is required to determine the exact molecular target.

The synthesis of this compound follows a common route for 1,2,4-oxadiazoles.

Oxadiazole_Synthesis 3-Cyanopyridine 3-Cyanopyridine Amidoxime intermediate Amidoxime intermediate 3-Cyanopyridine->Amidoxime intermediate + Hydroxylamine Hydroxylamine Hydroxylamine 3-(3-Pyridyl)-5-(2-bromophenyl)-1,2,4-oxadiazole 3-(3-Pyridyl)-5-(2-bromophenyl)-1,2,4-oxadiazole Amidoxime intermediate->3-(3-Pyridyl)-5-(2-bromophenyl)-1,2,4-oxadiazole + 2-Bromobenzoyl chloride (cyclization) 2-Bromobenzoyl chloride 2-Bromobenzoyl chloride

General synthetic route for the oxadiazole derivative.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol outlines the general procedure for determining the MIC of an antibacterial agent.

  • Preparation of Bacterial Inoculum:

    • A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of Antibacterial Agent Dilutions:

    • A stock solution of the antibacterial agent is prepared in a suitable solvent.

    • Serial two-fold dilutions of the stock solution are made in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

    • The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the bacterium.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Bacterial Culture Bacterial Culture Standardized Inoculum Standardized Inoculum Bacterial Culture->Standardized Inoculum Inoculate Microplate Inoculate Microplate Standardized Inoculum->Inoculate Microplate Antibacterial Stock Antibacterial Stock Serial Dilutions Serial Dilutions Antibacterial Stock->Serial Dilutions Serial Dilutions->Inoculate Microplate Incubate Incubate Inoculate Microplate->Incubate Read Results Read Results Incubate->Read Results

Workflow for MIC determination.
DNA Gyrase Inhibition Assay (Supercoiling Assay)

This assay is used to determine the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.

  • Reaction Mixture Preparation:

    • A reaction buffer containing ATP and relaxed plasmid DNA is prepared.

    • The test compound (e.g., Balofloxacin) at various concentrations is added to the reaction mixture.

  • Enzyme Addition and Incubation:

    • Purified DNA gyrase is added to the reaction mixture.

    • The mixture is incubated at 37°C for a specified time (e.g., 30 minutes) to allow the supercoiling reaction to proceed.

  • Reaction Termination and Gel Electrophoresis:

    • The reaction is stopped by the addition of a stop buffer (containing SDS and a loading dye).

    • The reaction products are separated by agarose gel electrophoresis.

  • Visualization and Analysis:

    • The DNA bands are visualized under UV light after staining with an intercalating agent (e.g., ethidium bromide).

    • The inhibition of supercoiling is determined by the decrease in the amount of supercoiled DNA compared to the control without the inhibitor.

DNA_Gyrase_Assay Relaxed Plasmid DNA Relaxed Plasmid DNA Reaction Mixture Reaction Mixture Relaxed Plasmid DNA->Reaction Mixture DNA Gyrase DNA Gyrase DNA Gyrase->Reaction Mixture Test Compound Test Compound Test Compound->Reaction Mixture Incubation (37°C) Incubation (37°C) Reaction Mixture->Incubation (37°C) Agarose Gel Electrophoresis Agarose Gel Electrophoresis Incubation (37°C)->Agarose Gel Electrophoresis Stop Reaction Visualization (UV) Visualization (UV) Agarose Gel Electrophoresis->Visualization (UV)

Workflow for DNA gyrase inhibition assay.

The term "this compound" is ambiguous and has been used to refer to at least two structurally and mechanistically different compounds: the fluoroquinolone Balofloxacin (Q-35) and the synthetic 1,2,4-oxadiazole derivative, 3-(3-Pyridyl)-5-(2-bromophenyl)-1,2,4-oxadiazole. Balofloxacin is a well-characterized antibiotic with a broad spectrum of activity and a known mechanism of action targeting DNA gyrase. The oxadiazole derivative represents a newer class of antibacterial compounds with a less defined mechanism, potentially involving the generation of free radicals. This guide provides a foundational understanding of these two distinct chemical entities for professionals in the field of antibacterial drug discovery and development. Clear and specific nomenclature is paramount to avoid confusion and facilitate progress in this critical area of research.

References

An In-depth Technical Guide to the Synthesis and Characterization of C9 Hydrocarbon Resins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The term "Compound C9" in industrial chemistry does not refer to a single, specific molecule but rather to a complex mixture of aromatic hydrocarbons with nine carbon atoms. This "C9 fraction" is a valuable byproduct of petroleum refining, specifically from steam cracking processes. This guide provides a comprehensive overview of the synthesis of C9 hydrocarbon resins from this fraction and the analytical techniques used for their characterization.

The C9 Aromatic Hydrocarbon Fraction

The C9 fraction is a starting material for the synthesis of hydrocarbon resins, which find extensive use in adhesives, printing inks, paints, and sealants.[1] The composition of the C9 fraction can vary but generally includes isomers of trimethylbenzene, ethyltoluene, and other C9 aromatic hydrocarbons.[2]

The C9 aromatic hydrocarbon fraction is characterized by a range of physical and chemical properties. A summary of these properties is presented in Table 1.

PropertyValueReference
Appearance Colorless liquid[2][3]
Odor Distinctive aromatic[3]
Boiling Point Range 150°C to 220°C[3]
Melting Point Range -95.5°C to -43.8°C[2]
Relative Density 0.861 to 0.881 g/cm³ at 25°C[2]
Vapor Pressure 2.80 to 4.05 hPa at 25°C[2]
Water Solubility 40 to 75 mg/L at 25°C[2]
log Kow 3.42 to 3.90 at 25°C[2]
Aromatic Content >99%[2]

Table 1: Physical and Chemical Properties of the C9 Aromatic Hydrocarbon Fraction

Synthesis of C9 Hydrocarbon Resins

The conversion of the C9 fraction into valuable hydrocarbon resins is typically achieved through catalytic polymerization.[4] The choice of catalyst and reaction conditions significantly influences the properties of the final resin.

The most common method for synthesizing C9 hydrocarbon resins is through cationic polymerization, often employing Friedel-Crafts catalysts such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃).[5][6] The process involves the polymerization of the unsaturated aromatic compounds present in the C9 fraction.

Experimental Protocol: Two-Stage Polymerization of C9 Fraction [6]

  • Feedstock: C9 fraction, a byproduct of an ethylene cracking unit.

  • Catalyst System: A two-stage catalyst system consisting of BF₃-ether and AlCl₃.

  • Reaction Conditions:

    • Catalyst Dosage: 1% BF₃-ether and 1.5% AlCl₃.

    • Reaction Temperature: 60°C.

    • Reaction Time: 6 hours.

  • Procedure: a. The C9 fraction is charged into a reactor equipped with a stirrer and temperature control. b. The first catalyst (BF₃-ether) is added to initiate the polymerization. c. After a specific period, the second catalyst (AlCl₃) is introduced to continue the polymerization and achieve the desired molecular weight and properties of the resin. d. The reaction is monitored for temperature and viscosity. e. Upon completion, the catalyst is deactivated and removed. f. The resulting mixture is then processed to separate the aromatic solvent naphtha and the C9 petroleum resin.

This two-stage process can yield approximately 71.1% aromatic solvent naphtha and 20% petroleum resin.[6]

During the synthesis and upgrading of C9 aromatics, several key chemical reactions occur, including isomerization, disproportionation, and dealkylation.[7] These reactions are crucial for modifying the composition of the C9 fraction to produce resins with specific properties.

G Key Reactions in C9 Aromatics Processing C9_Aromatics C9 Aromatic Feedstock Isomerization Isomerization C9_Aromatics->Isomerization Disproportionation Disproportionation C9_Aromatics->Disproportionation Dealkylation Dealkylation C9_Aromatics->Dealkylation Upgraded_Products Upgraded Products (e.g., Xylenes, Lighter Aromatics) Isomerization->Upgraded_Products Disproportionation->Upgraded_Products Dealkylation->Upgraded_Products

Caption: Key chemical transformations in the processing of C9 aromatic fractions.

Characterization of C9 Fractions and Resins

A thorough characterization of both the initial C9 fraction and the final hydrocarbon resin is essential to ensure quality and performance. A variety of analytical techniques are employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a fundamental technique for determining the detailed composition of the complex C9 fraction.[7]

  • Experimental Protocol:

    • Sample Preparation: The C9 fraction is diluted in a suitable solvent.

    • Injection: A small volume of the diluted sample is injected into the GC.

    • Separation: The components of the mixture are separated based on their boiling points and interactions with the GC column.

    • Detection: As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.

Scanning Electron Microscopy (SEM): SEM is used to investigate the morphology and dispersion of C9 resin when it is blended with other polymers, such as polypropylene.[8]

  • Experimental Protocol:

    • Sample Preparation: The polymer blend containing the C9 resin is cryo-fractured using liquid nitrogen to create a clean fracture surface.

    • Coating: The fractured surface is coated with a thin layer of a conductive material (e.g., gold) to prevent charging under the electron beam.

    • Imaging: The sample is placed in the SEM chamber, and a focused beam of electrons is scanned across the surface. The interactions between the electrons and the sample generate signals that are used to create an image of the surface topography.

Differential Scanning Calorimetry (DSC): DSC is employed to determine the thermal properties of C9 resins, such as the glass transition temperature (Tg).[8]

  • Experimental Protocol:

    • Sample Preparation: A small, weighed amount of the C9 resin is placed in an aluminum pan.

    • Heating/Cooling Cycle: The sample is subjected to a controlled temperature program, typically involving heating, cooling, and then a second heating cycle.

    • Data Analysis: The heat flow to or from the sample is measured as a function of temperature. The glass transition is observed as a step change in the heat capacity.

The following table summarizes the key characterization parameters for C9 hydrocarbon resins.

ParameterTypical Value RangeAnalytical TechniqueReference
Softening Point 30°C to 160°CRing and Ball Method[5]
Glass Transition Temp. (Tg) 80°C to 140°CDSC[8]
Gardner Color 6 - 10Visual Comparison[1]
Aromatic Content Typically highGC-MS[7]

Table 2: Key Characterization Parameters for C9 Hydrocarbon Resins

G Characterization Workflow for C9 Resins cluster_feedstock Feedstock Analysis cluster_resin Resin Characterization C9_Fraction C9 Fraction GC_MS GC-MS (Compositional Analysis) C9_Fraction->GC_MS C9_Resin C9 Hydrocarbon Resin GC_MS->C9_Resin Informs Synthesis DSC DSC (Thermal Properties) C9_Resin->DSC SEM SEM (Morphology in Blends) C9_Resin->SEM Softening_Point Softening Point (Physical Property) C9_Resin->Softening_Point

Caption: Workflow for the analytical characterization of C9 fractions and resins.

References

Mechanism of Action of Antibacterial Agent 35: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 35 is a novel β-lactamase inhibitor designed to be co-administered with the third-generation cephalosporin, ceftazidime. In vitro studies have demonstrated that this compound potently restores the antibacterial activity of ceftazidime against a broad spectrum of β-lactamase-producing Gram-negative bacteria. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by representative data and detailed experimental protocols. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this promising antibacterial potentiator.

Introduction

The emergence and spread of antimicrobial resistance represent a significant global health threat. One of the primary mechanisms of resistance to β-lactam antibiotics, such as ceftazidime, is the production of β-lactamase enzymes by bacteria. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective. This compound is a novel, potent inhibitor of a wide range of β-lactamases, including Ambler class A, C, and some class D enzymes. By inactivating these resistance-mediating enzymes, this compound protects ceftazidime from degradation, thereby restoring its ability to inhibit bacterial cell wall synthesis.

Mechanism of Action

The primary mechanism of action of this compound is the irreversible inactivation of bacterial β-lactamases. This action potentiates the antibacterial effect of ceftazidime, which targets penicillin-binding proteins (PBPs) to inhibit peptidoglycan synthesis, a critical component of the bacterial cell wall.

The synergistic interaction between this compound and ceftazidime is illustrated in the signaling pathway diagram below.

Signaling Pathway of Ceftazidime and this compound cluster_0 Bacterial Cell cluster_1 Resistance Mechanism cluster_2 Intervention PBP Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Inhibits Lysis Cell Lysis and Death CellWall->Lysis Disruption leads to BetaLactamase β-Lactamase Enzyme Ceftazidime_in Ceftazidime Ceftazidime_in->BetaLactamase Hydrolyzes AA35 This compound AA35->BetaLactamase Inhibits Ceftazidime_out Ceftazidime Ceftazidime_out->PBP Binds to Experimental Workflow for MIC Determination cluster_0 Preparation cluster_1 Assay Setup (96-well plate) cluster_2 Incubation & Analysis Bacteria Bacterial Culture (0.5 McFarland) Plate1 Ceftazidime Only Bacteria->Plate1 Plate2 Ceftazidime + AA35 Bacteria->Plate2 Ceftazidime Serial Dilutions of Ceftazidime Ceftazidime->Plate1 Ceftazidime->Plate2 AA35 Fixed Concentration of this compound AA35->Plate2 Incubate Incubate at 37°C for 18-24h Plate1->Incubate Plate2->Incubate Read Read MIC (Lowest concentration with no growth) Incubate->Read

The Structure-Activity Relationship of the Antibacterial Agent Balofloxacin (Q-35): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balofloxacin, also known as Q-35, is a third-generation fluoroquinolone antibiotic notable for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] Like other fluoroquinolones, its bactericidal action stems from the inhibition of essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Balofloxacin, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and relevant workflows.

Core Structure and Pharmacophore

The core structure of Balofloxacin, 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylaminopiperidin-1-yl)-4-oxoquinoline-3-carboxylic acid, contains the key pharmacophoric elements of the fluoroquinolone class.[2] Modifications at various positions of this scaffold have been explored to enhance potency, broaden the spectrum of activity, and overcome resistance.

Structure-Activity Relationship (SAR) Studies

SAR studies on Balofloxacin and its analogs have revealed several key insights. Modifications often focus on the C-7 substituent, as this position significantly influences antibacterial potency and spectrum. For instance, a study on N(7)-position modified Balofloxacin derivatives demonstrated that the addition of small acyl groups could enhance activity against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[4]

One particularly potent derivative, compound 2-e (the N-acetylated form of a Balofloxacin analog), showed significantly lower Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against MRSA and P. aeruginosa compared to the parent compound.[4]

Quantitative Data

The following tables summarize the in vitro antibacterial activity of Balofloxacin (Q-35) and its more potent derivative, 2-e .

Table 1: In Vitro Antibacterial Activity of Balofloxacin (Q-35)

Bacterial StrainMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus (MRSA)0.0780.156
Pseudomonas aeruginosa0.0780.156
Escherichia coli--

Data sourced from a study on N(7) position-modified balofloxacins.[4]

Table 2: In Vitro Antibacterial Activity of Balofloxacin Derivative 2-e

Bacterial StrainMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus (MRSA)0.01950.039
Pseudomonas aeruginosa0.0390.078
Escherichia coli--

Data sourced from a study on N(7) position-modified balofloxacins.[4]

Experimental Protocols

Synthesis of N(7)-Acetylated Balofloxacin Analog (Compound 2-e)

A detailed synthesis protocol for Balofloxacin derivatives can be found in the work by Zhang et al. (2022).[4] The general procedure for the synthesis of compound 2-e involves the acetylation of the corresponding N(7)-modified Balofloxacin precursor.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

The MIC and MBC values are determined using standard broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in appropriate broth media. The cultures are then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of the test compound (e.g., Balofloxacin or its derivatives) is prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • Determination of MBC: To determine the MBC, an aliquot from each well showing no visible growth is sub-cultured onto an antibiotic-free agar plate. The plates are incubated at 37°C for 18-24 hours. The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.

Visualizations

Mechanism of Action of Balofloxacin

The following diagram illustrates the mechanism by which Balofloxacin inhibits bacterial DNA replication.

BALOFLOXACIN_MOA cluster_bacterium Bacterial Cell BALOFLOXACIN Balofloxacin DNA_GYRASE DNA Gyrase BALOFLOXACIN->DNA_GYRASE Inhibits TOPO_IV Topoisomerase IV BALOFLOXACIN->TOPO_IV Inhibits DNA_REPLICATION DNA Replication & Transcription DNA_GYRASE->DNA_REPLICATION Enables TOPO_IV->DNA_REPLICATION Enables CELL_DEATH Bacterial Cell Death DNA_REPLICATION->CELL_DEATH Inhibited MIC_MBC_WORKFLOW START Start PREP_INOCULUM Prepare Standardized Bacterial Inoculum START->PREP_INOCULUM PREP_DILUTIONS Prepare Serial Dilutions of Antibacterial Agent START->PREP_DILUTIONS INOCULATE Inoculate Microtiter Plate PREP_INOCULUM->INOCULATE PREP_DILUTIONS->INOCULATE INCUBATE Incubate at 37°C for 18-24h INOCULATE->INCUBATE READ_MIC Read MIC (Lowest concentration with no visible growth) INCUBATE->READ_MIC SUB_CULTURE Sub-culture from clear wells onto agar plates READ_MIC->SUB_CULTURE INCUBATE_AGAR Incubate Agar Plates at 37°C for 18-24h SUB_CULTURE->INCUBATE_AGAR READ_MBC Read MBC (Lowest concentration with ≥99.9% killing) INCUBATE_AGAR->READ_MBC END End READ_MBC->END

References

In vitro antibacterial spectrum of "Compound c9"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the In Vitro Antibacterial Spectrum of Compounds Designated as "C9"

Introduction

The designation "Compound C9" has been assigned to several distinct chemical entities in scientific literature, each exhibiting a unique in vitro antibacterial profile. This technical guide provides a comprehensive overview of the antibacterial spectrum, experimental protocols, and, where available, the mechanism of action for these different molecules. The information is tailored for researchers, scientists, and drug development professionals, with a focus on clear data presentation and detailed methodologies.

Coumarin-Chalcone Conjugate C9

Compound C9, a conjugate of coumarin and chalcone, has been identified as a potential broad-spectrum antibiofilm agent. Unlike traditional antibiotics that kill bacteria, this compound inhibits biofilm formation and reduces virulence without affecting bacterial growth.

In Vitro Antibacterial Spectrum

The primary activity of this Compound C9 is centered on its ability to inhibit biofilm formation across both Gram-positive and Gram-negative bacteria.

Bacterial Strain Activity Type Quantitative Data Reference
Pseudomonas aeruginosa PAO1Biofilm InhibitionSignificant reduction in biofilm formation[1]
Escherichia coliBiofilm Inhibition~60% reduction in biofilm formation[1]
Staphylococcus aureusBiofilm Inhibition~30% reduction in biofilm formation[1]
P. aeruginosa, E. coli, S. aureusBacterial GrowthNo effect on bacterial growth under nutrient-sufficient conditions[1]
Mechanism of Action

The antibiofilm activity of the coumarin-chalcone conjugate C9 is attributed to its interference with quorum-sensing (QS) signaling pathways, which are crucial for biofilm development and virulence in many bacteria. Specifically, it has been shown to inhibit the transcription of several QS regulators, particularly interfering with the function of LasR and PqsR in P. aeruginosa.[1]

Quorum_Sensing_Inhibition_by_Compound_C9 cluster_bacterium Bacterial Cell QS_Signals Quorum-Sensing Signal Molecules QS_Receptors LasR & PqsR Receptors QS_Signals->QS_Receptors binds Gene_Expression Virulence & Biofilm Gene Expression QS_Receptors->Gene_Expression activates Compound_C9 Compound C9 (Coumarin-Chalcone) Compound_C9->QS_Receptors antagonizes

Figure 1: Mechanism of Quorum Sensing Inhibition by Coumarin-Chalcone C9.
Experimental Protocols

Biofilm Inhibition Assay: The inhibitory effect of Compound C9 on biofilm formation was likely assessed using a crystal violet staining method.

  • Bacterial Culture: Bacterial strains are grown overnight in a suitable medium (e.g., Luria-Bertani broth).

  • Inoculation: The overnight cultures are diluted and added to the wells of a microtiter plate.

  • Treatment: Compound C9, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. Control wells contain the solvent alone.

  • Incubation: The plate is incubated for a specified period (e.g., 24-48 hours) at an appropriate temperature (e.g., 37°C) to allow for biofilm formation.

  • Washing: After incubation, the planktonic bacteria are removed by washing the wells with a buffer solution (e.g., phosphate-buffered saline).

  • Staining: The remaining biofilms are stained with a crystal violet solution.

  • Quantification: The stained biofilms are solubilized with a solvent (e.g., ethanol or acetic acid), and the absorbance is measured using a microplate reader to quantify the biofilm biomass.

Biofilm_Inhibition_Assay_Workflow Start Start Bacterial_Culture Overnight Bacterial Culture Start->Bacterial_Culture Dilution_Inoculation Dilute and Inoculate Microtiter Plate Bacterial_Culture->Dilution_Inoculation Add_Compound_C9 Add Compound C9 (and controls) Dilution_Inoculation->Add_Compound_C9 Incubation Incubate for Biofilm Formation Add_Compound_C9->Incubation Washing Wash to Remove Planktonic Cells Incubation->Washing Staining Stain Biofilm with Crystal Violet Washing->Staining Solubilization_Quantification Solubilize Stain and Measure Absorbance Staining->Solubilization_Quantification End End Solubilization_Quantification->End

Figure 2: Workflow for a Typical Biofilm Inhibition Assay.

β-Sitosterol-3-O-Glucoside (Compound C9)

In a separate study, "Compound C9" was identified as β-sitosterol-3-O-glucoside, isolated from Lannea kerstingii. This compound demonstrated a broad spectrum of antimicrobial activity against both bacteria and fungi.[2]

In Vitro Antibacterial and Antifungal Spectrum

The antimicrobial activity was evaluated using zone of inhibition and Minimum Inhibitory Concentration (MIC) assays.

Table 2.1: Zone of Inhibition Data for β-Sitosterol-3-O-Glucoside (200µg/ml)

Microorganism Type Zone of Inhibition (mm) Activity Reference
Staphylococcus aureusGram-positive24 - 34Active[2]
Methicillin-Resistant S. aureus (MRSA)Gram-positive24 - 34Active[2]
Bacillus subtilisGram-positive34Very Active[2]
Corynebacterium ulceransGram-positive-Inactive[2]
Escherichia coliGram-negative24 - 34Active[2]
Proteus mirabilisGram-negative24 - 34Active[2]
Salmonella typhiGram-negative24 - 34Active[2]
Shigella dysenteriaeGram-negative30Very Active[2]
Klebsiella pneumoniaeGram-negative24 - 34Active[2]
Proteus vulgarisGram-negative-Inactive[2]
Pseudomonas aeruginosaGram-negative-Inactive[2]
Candida albicansFungusActiveActive[2]
Candida tropicalisFungusActiveActive[2]
Candida kruseiFungus-Inactive[2]

Table 2.2: Minimum Inhibitory Concentration (MIC) Data for β-Sitosterol-3-O-Glucoside

Microorganism MIC (µg/ml) Reference
Bacillus subtilis25[2]
Shigella dysenteriae25[2]
Klebsiella pneumoniae25[2]
Other sensitive organisms25 - 50[2]
Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method): [3][4] This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Compound Stock: A stock solution of β-sitosterol-3-O-glucoside is prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Serial twofold dilutions of the compound are prepared in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or another appropriate broth.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., at a concentration of 5 x 10^5 CFU/mL) is prepared.

  • Inoculation: Each well is inoculated with the bacterial or fungal suspension. Control wells (broth only, and broth with inoculum) are included.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria, and at 27°C for 48 hours for fungi.[2]

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

MIC_Determination_Workflow Start Start Prepare_Stock Prepare Stock Solution of Compound C9 Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-Well Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Wells with Microorganism Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial/Fungal Inoculum Prepare_Inoculum->Inoculate_Plate Incubation Incubate Plate (e.g., 24-48h) Inoculate_Plate->Incubation Read_Results Observe for Turbidity and Determine MIC Incubation->Read_Results End End Read_Results->End

References

Unveiling a Novel Antibacterial Candidate: A Technical Overview of the Discovery and Initial Screening of "Antibacterial Agent 35"

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. This technical guide provides a comprehensive overview of the discovery and initial in vitro screening of a promising new candidate, designated "Antibacterial Agent 35." While "this compound" is a placeholder name for a hypothetical compound, this document serves as a detailed template for researchers, scientists, and drug development professionals, outlining the essential data, experimental protocols, and logical frameworks involved in the early-stage evaluation of a potential antibacterial therapeutic.

The information presented herein is a synthesis of established methodologies in the field of antibacterial drug discovery.[1][2][3][4][5] The aim is to provide a clear and structured guide that can be adapted for the reporting and analysis of novel antibacterial compounds.

Data Summary: In Vitro Antibacterial Activity and Cytotoxicity

The initial screening of a novel antibacterial agent typically involves determining its potency against a panel of clinically relevant bacterial strains and assessing its toxicity to mammalian cells. The following tables summarize representative quantitative data for our hypothetical "this compound."

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive and Gram-Negative Bacteria

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-Positive2
Streptococcus pneumoniae (ATCC 49619)Gram-Positive1
Enterococcus faecalis (ATCC 29212)Gram-Positive4
Escherichia coli (ATCC 25922)Gram-Negative16
Klebsiella pneumoniae (ATCC 700603)Gram-Negative32
Pseudomonas aeruginosa (ATCC 27853)Gram-Negative>64

MIC values represent the lowest concentration of the agent that inhibits visible bacterial growth.[4][6]

Table 2: Cytotoxicity of this compound against Human Cell Lines

Cell LineCell TypeIC₅₀ (µg/mL)
HEK293Human Embryonic Kidney>128
HepG2Human Hepatocellular Carcinoma98

IC₅₀ represents the concentration of the agent that inhibits 50% of cell viability.

Experimental Protocols

Detailed and reproducible methodologies are crucial for the validation of initial screening results. The following are the protocols used to generate the data presented above.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[2]

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (as listed in Table 1)

  • This compound stock solution (in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer

Procedure:

  • A serial two-fold dilution of this compound is prepared in CAMHB in the 96-well plates. The final concentrations typically range from 0.06 to 128 µg/mL.

  • Bacterial cultures are grown to the mid-logarithmic phase and diluted to a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the agent at which no visible growth of the microorganism is observed.[4][6]

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cell lines (HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • The culture medium is replaced with fresh medium containing serial dilutions of this compound.

  • The plates are incubated for another 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After incubation, the medium is removed, and MTT solution is added to each well. The plates are incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Visualizations: Workflows and Pathways

Visual representations of experimental workflows and hypothetical mechanisms of action are essential for clear communication of complex scientific concepts.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_analysis Data Analysis & Decision synthesis Synthesis of This compound characterization Structural Characterization (NMR, MS) synthesis->characterization mic MIC Determination (Broth Microdilution) characterization->mic cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity data_analysis Analyze Potency & Selectivity Index mic->data_analysis cytotoxicity->data_analysis go_nogo Go/No-Go Decision for Further Studies data_analysis->go_nogo

Figure 1: High-level workflow for the initial screening of a novel antibacterial agent.

signaling_pathway cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm agent35 This compound target_protein Membrane-Bound Target Protein agent35->target_protein Inhibition synthesis_enzyme Synthesis Enzyme target_protein->synthesis_enzyme Activation Signal precursor Cell Wall Precursor precursor->synthesis_enzyme cell_wall Cell Wall Synthesis synthesis_enzyme->cell_wall

Figure 2: Hypothetical mechanism of action for this compound targeting cell wall synthesis.

Conclusion and Future Directions

The hypothetical "this compound" demonstrates promising in vitro activity against clinically relevant Gram-positive bacteria with a favorable initial safety profile, as indicated by its selectivity index. The logical next steps in the preclinical development of such a compound would involve:

  • Mechanism of Action Studies: Elucidating the specific molecular target and mechanism of inhibition.

  • Spectrum of Activity Expansion: Testing against a broader panel of bacterial isolates, including resistant strains.

  • In Vivo Efficacy Studies: Evaluating the agent's effectiveness in animal models of infection.[7][8]

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

This technical guide provides a foundational framework for the systematic evaluation and reporting of novel antibacterial candidates. The structured presentation of data, detailed protocols, and clear visualizations are intended to facilitate effective communication and decision-making within drug discovery and development teams.

References

An In-depth Technical Guide to the Biological Target Identification of "Compound c9"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The designation "Compound c9" is not a unique identifier and has been used to refer to several distinct chemical entities in scientific literature. This guide focuses on two such compounds for which significant biological target information is available: a microtubule-depolymerizing agent and a Cyclin-Dependent Kinase 9 (CDK9) inhibitor.

Part 1: "Compound c9" as a Microtubule-Depolymerizing Agent

This section details the biological target identification of a novel microtubule-binding agent, herein referred to as Compound c9 (Microtubule Agent) . This compound has demonstrated both anti-angiogenic and vascular-disrupting properties.

Biological Target and Mechanism of Action

The primary biological target of Compound c9 (Microtubule Agent) is tubulin . It inhibits microtubule polymerization by binding to the colchicine-binding site of tubulin. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase.

The downstream effects of this compound are mediated through two key signaling pathways:

  • Anti-angiogenic Effects: Mediated by the downregulation of the Raf-MEK-ERK signaling pathway . Compound c9 reduces the phosphorylation of components in this pathway, which is crucial for angiogenesis.

  • Vascular-Disrupting Effects: Dependent on the Rho/Rho kinase pathway . The compound induces endothelial cell contraction and membrane blebbing, leading to the disruption of newly formed blood vessels.

Quantitative Data

The following table summarizes the quantitative data regarding the biological activity of Compound c9 (Microtubule Agent).

Assay TypeCell Line/SystemEndpointResult
Endothelial Cell ProliferationHUVECsGrowth InhibitionSlight inhibition at 1.0 and 2.0 µmol·L⁻¹ (11.8% and 34.9% respectively) after 48h. Little effect at concentrations below 1.0 µmol·L⁻¹.
Cell Cycle AnalysisHUVECsG2/M ArrestDose-dependent increase in G2/M phase cell population after 24h treatment.
Experimental Protocols
  • Objective: To determine the effect of Compound c9 (Microtubule Agent) on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

  • Methodology:

    • HUVECs were seeded in 96-well plates and incubated overnight.

    • Cells were then treated with various concentrations of Compound c9 (0.03, 0.06, 0.12, 0.25, 0.5, 1.0, and 2.0 µmol·L⁻¹) for 8, 12, 24, 36, and 48 hours.

    • Following treatment, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) labeling reagent (final concentration 0.5 mg/ml) was added to each well.[1]

    • The plates were incubated for 4 hours in a humidified atmosphere (37°C, 5% CO₂).[1]

    • A solubilization solution (100 µL) was added to each well to dissolve the formazan crystals.

    • The absorbance was measured using a microplate reader at a wavelength between 550 and 600 nm.

  • Objective: To assess the effect of Compound c9 (Microtubule Agent) on the phosphorylation of key proteins in the Raf-MEK-ERK signaling pathway.

  • Methodology:

    • HUVECs were serum-starved.

    • Cells were pre-treated with different concentrations of Compound c9 for 2 hours.

    • Angiogenesis was induced by adding 50 ng·mL⁻¹ VEGF or 25 ng·mL⁻¹ bFGF for 10 minutes.

    • Cells were lysed, and protein concentrations were determined.

    • Proteins were separated by SDS-PAGE and transferred to a nitrocellulose membrane.

    • The membrane was blocked and then incubated with primary antibodies against total and phosphorylated forms of Raf, MEK, and ERK.

    • After washing, the membrane was incubated with a corresponding secondary antibody.

    • Protein bands were visualized using an appropriate detection system.

  • Objective: To evaluate the in vivo vascular disrupting activity of Compound c9 (Microtubule Agent).

  • Methodology:

    • Matrigel, mixed with pro-angiogenic factors, was injected subcutaneously into mice to form a plug.

    • After neovascularization occurred within the plug, mice were treated with Compound c9 (200 mg·kg⁻¹, i.p.).

    • The perfusion of the neovasculature was visualized using fluorescence microscopy after injecting FITC-dextran at 0, 1, and 3 hours post-treatment.

Visualizations

cluster_0 Raf-MEK-ERK Signaling Pathway Inhibition VEGF_bFGF VEGF / bFGF Receptors KDR / FGFR1 VEGF_bFGF->Receptors Raf Raf Receptors->Raf No effect on receptor phosphorylation C9_MT Compound c9 (Microtubule Agent) C9_MT->Raf Inhibits MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: Inhibition of the Raf-MEK-ERK pathway by Compound c9 (Microtubule Agent).

cluster_1 Rho/Rho Kinase Pathway Activation C9_MT Compound c9 (Microtubule Agent) Rho_GTPase Rho GTPase C9_MT->Rho_GTPase Activates Rho_Kinase Rho Kinase Rho_GTPase->Rho_Kinase MLC2_phos MLC2 Phosphorylation Rho_Kinase->MLC2_phos Cell_Contraction Endothelial Cell Contraction & Membrane Blebbing MLC2_phos->Cell_Contraction Vascular_Disruption Vascular Disruption Cell_Contraction->Vascular_Disruption

Caption: Vascular disruption mechanism via the Rho/Rho kinase pathway.

Part 2: "Compound c9" as a CDK9 Inhibitor

This section outlines the biological target identification for a distinct molecule, also designated Compound c9 (CDK9 Inhibitor) , which has been identified as a potential anti-cancer agent, particularly for leukemia.[2]

Biological Target and Mechanism of Action

The primary biological target of Compound c9 (CDK9 Inhibitor) is Cyclin-Dependent Kinase 9 (CDK9) .[2] CDK9 is a crucial enzyme involved in the regulation of transcription. By inhibiting the kinase activity of CDK9, this compound interferes with the expression of key survival proteins in cancer cells.

The mechanism of action involves the suppression of CDK9 activity, which leads to a downstream decrease in the expression of the anti-apoptotic protein Mcl-1 . This, in turn, promotes the cleavage of PARP (Poly (ADP-ribose) polymerase) , a hallmark of apoptosis, ultimately inducing programmed cell death in cancer cells.[2]

Quantitative Data

The following table presents the quantitative data for the inhibitory and anti-proliferative activities of Compound c9 (CDK9 Inhibitor).[2]

Assay TypeCell Line/SystemEndpointResult (IC₅₀)
Anti-proliferative ActivityHeLaIC₅₀2.53 µM
Anti-proliferative ActivityMOLM-13IC₅₀3.92 µM
Anti-proliferative ActivityMDA-MB-231IC₅₀11.65 µM
Kinase Inhibition AssayCDK9IC₅₀Submicromolar (214 - 504 nM range for a series of compounds including c9)
Experimental Protocols
  • Objective: To determine the in vitro inhibitory activity of Compound c9 against CDK9.

  • Methodology:

    • A purified recombinant CDK9 enzyme is used.

    • The assay is typically performed in a multi-well plate format.

    • A reaction mixture containing the CDK9 enzyme, a suitable substrate (e.g., a peptide with a CDK9 phosphorylation site), and ATP is prepared in a kinase assay buffer.

    • Compound c9 is added to the wells at various concentrations.

    • The reaction is incubated at room temperature for a defined period (e.g., 60-120 minutes) to allow for phosphorylation of the substrate.[3]

    • The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent such as ADP-Glo™.[3]

    • The luminescence signal is read using a microplate reader.

    • IC₅₀ values are calculated from the dose-response curves.

  • Objective: To evaluate the induction of apoptosis in MOLM-13 cells by Compound c9 (CDK9 Inhibitor).

  • Methodology:

    • MOLM-13 cells were treated with Compound c9.

    • The expression levels of Mcl-1 and cleaved PARP were assessed by Western blotting (as described in section 1.3.2, but with antibodies specific to Mcl-1 and cleaved PARP).

    • Alternatively, apoptosis can be quantified using methods like Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[4][5] In this method, cells are stained with fluorescently labeled Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, and PI, which enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.[4]

Visualizations

cluster_2 CDK9 Inhibition and Apoptosis Induction C9_CDK9 Compound c9 (CDK9 Inhibitor) CDK9 CDK9 C9_CDK9->CDK9 Inhibits Mcl1_exp Mcl-1 Expression CDK9->Mcl1_exp Promotes PARP_cleavage Cleaved PARP CDK9->PARP_cleavage Inhibits Cleavage Apoptosis Apoptosis Mcl1_exp->Apoptosis Inhibits PARP_cleavage->Apoptosis Induces

Caption: Mechanism of apoptosis induction by Compound c9 (CDK9 Inhibitor).

cluster_3 Target Identification Workflow for Compound c9 Start Start: Bioactive Compound c9 VS Virtual Screening & In Silico Modeling Start->VS CellBased Cell-Based Assays (e.g., MTT, Apoptosis) Start->CellBased Biochem Biochemical Assays (e.g., Kinase Inhibition) VS->Biochem Target_ID Target Identification (e.g., CDK9, Tubulin) Biochem->Target_ID CellBased->Target_ID Mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) Target_ID->Mechanism InVivo In Vivo Validation (e.g., Matrigel Plug Assay) Mechanism->InVivo End Validated Target InVivo->End

Caption: General workflow for the biological target identification of a compound like "c9".

References

"Antibacterial agent 35" cytotoxicity and selectivity profile

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of various compounds designated as "Antibacterial Agent 35" reveals that this is not a single, universally recognized agent, but rather a common designation for novel compounds in different research studies. This guide provides a detailed technical overview of the cytotoxicity and selectivity profiles of several distinct chemical entities, each referred to as "compound 35" in the cited literature.

Aryl Isonitrile Compound 35

An aryl isonitrile compound, identified as compound 35, has demonstrated significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) both in vitro and in vivo.[1]

Quantitative Data

Table 1: Antibacterial Activity of Aryl Isonitrile Compound 35 against S. aureus Strains [1]

Bacterial StrainMIC (μM)MBC (μM)
MRSA NRS123 (USA400)4>64
MRSA NRS384 (USA300)4>64
MRSA NRS79 (USA500)4>64
MRSA NRS14>64
MRSA NRS1004>64
MRSA NRS119264
MSSA NRS1262>64
MSSA ATCC 292134>64

Table 2: Cytotoxicity of Aryl Isonitrile Compound 35 [1]

Cell LineConcentration (μM)Cell Viability (%)
Human Keratinocytes (HaCaT)64~100
Human Keratinocytes (HaCaT)128~100
Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay: The MIC was determined using the broth microdilution method following the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, two-fold serial dilutions of compound 35 were prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well plates. Bacterial strains were grown to the mid-logarithmic phase and diluted to a final concentration of 5 x 10^5 CFU/mL. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Minimum Bactericidal Concentration (MBC) Assay: Following the MIC determination, a 10 µL aliquot from each well showing no visible growth was plated on tryptic soy agar (TSA). The plates were incubated at 37°C for 24 hours. The MBC was defined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial bacterial inoculum.

Cytotoxicity Assay (MTS Assay): Human keratinocyte (HaCaT) cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with compound 35 at concentrations of 64 µM and 128 µM for 24 hours. Cell viability was assessed using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS). The absorbance was measured at 490 nm, and the percent viability was calculated relative to the DMSO control.[1]

Mechanism of Action

The study indicates that aryl isonitrile compound 35 is bacteriostatic, as the MBC values were significantly higher than the MIC values.[1] A time-kill assay confirmed this, showing no reduction in MRSA CFU over 24 hours at 4x MIC.[1] The precise molecular target was not elucidated in the provided reference.

Visualizations

experimental_workflow_mic_mbc cluster_mic MIC Determination cluster_mbc MBC Determination start_mic Prepare serial dilutions of Compound 35 inoculate Inoculate with bacterial suspension start_mic->inoculate incubate_mic Incubate for 18-24h at 37°C inoculate->incubate_mic read_mic Observe for visible growth incubate_mic->read_mic plate_mbc Plate aliquots from clear wells onto agar read_mic->plate_mbc Wells with no growth incubate_mbc Incubate for 24h at 37°C plate_mbc->incubate_mbc count_cfu Count colonies to determine >99.9% killing incubate_mbc->count_cfu

Caption: Workflow for MIC and MBC determination.

Para-adenine Substituted Pleuromutilin Conjugate 35

This compound is a novel pleuromutilin conjugate that has shown potent activity against MRSA.[2]

Quantitative Data

Table 3: Antibacterial Activity of Pleuromutilin Conjugate 35 [2]

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
MRSA USA3000.030.12

Table 4: Cytotoxicity of Pleuromutilin Conjugate 35 [2]

Cell LineCytotoxicity
Four mammalian cell linesNo cytotoxicity observed

(Note: The specific cell lines and concentrations tested for cytotoxicity were not detailed in the provided search result abstract.)

Experimental Protocols

Antibacterial Susceptibility Assay: The in vitro susceptibility assay for MRSA USA300 was performed to determine the MIC and MBC values.[2] The exact methodology (e.g., broth microdilution) is implied but not explicitly detailed in the abstract.

Mechanism of Action

A molecular model suggests that the 6-amino group of the adenine moiety is crucial for the compound's high potency, likely through hydrogen bonding with the RNA backbone of C2469 in the bacterial ribosome.[2]

Visualizations

mechanism_pleuromutilin_35 compound35 Pleuromutilin Conjugate 35 bacterial_ribosome Bacterial Ribosome (Peptidyl Transferase Center) compound35->bacterial_ribosome Binds to inhibition Inhibition compound35->inhibition Leads to rna_backbone RNA Backbone (C2469) bacterial_ribosome->rna_backbone interacts via H-bond protein_synthesis Protein Synthesis bacterial_ribosome->protein_synthesis inhibition->protein_synthesis

Caption: Proposed mechanism of action for Compound 35.

Nitrofuranyl–Pyrazolopyrimidine Hybrid Conjugate 35

This hybrid compound has demonstrated notable activity against both S. aureus and MRSA.[3]

Quantitative Data

Table 5: Antibacterial Activity of Nitrofuranyl–Pyrazolopyrimidine Hybrid 35 [3]

Bacterial StrainActivity
S. aureus ATCC 29213Remarkable
MRSA ATCC 15187Remarkable

(Note: Specific MIC/MBC values were not provided in the abstract.)

Table 6: Cytotoxicity of Nitrofuranyl–Pyrazolopyrimidine Hybrid 35 [3]

Cell LineConcentration (µg/mL)Cytotoxicity
HepG2Up to 50No cytotoxic effect
Experimental Protocols

In Vitro Antibacterial Activity: The antibacterial activity was evaluated against S. aureus ATCC 29213 and MRSA ATCC 15187 isolates.[3]

Cytotoxicity Assay (MTT Assay): The cytotoxicity of the compound was assessed on HepG2 cell lines using the MTT assay.[3]

Mechanism of Action

Mechanistic studies suggest that this compound targets the bacterial membrane.[3] It has also been shown to reduce the bacterial load in an intracellular model.[3]

Visualizations

logical_relationship_nitrofuranyl_35 compound35 Nitrofuranyl-Pyrazolopyrimidine Hybrid 35 antibacterial_activity Potent Antibacterial Activity (S. aureus & MRSA) compound35->antibacterial_activity low_cytotoxicity Low Cytotoxicity (HepG2 cells) compound35->low_cytotoxicity favorable_pk Favorable Oral Pharmacokinetics compound35->favorable_pk membrane_targeting Membrane-Targeting Mechanism antibacterial_activity->membrane_targeting intracellular_reduction Reduces Intracellular Bacteria antibacterial_activity->intracellular_reduction in_vivo_efficacy Potent In Vivo Anti-MRSA Activity low_cytotoxicity->in_vivo_efficacy favorable_pk->in_vivo_efficacy

Caption: Profile of Nitrofuranyl-Pyrazolopyrimidine 35.

Chloropyrazine-Tethered Pyrimidine Derivative 35

This compound, containing a 2″-pyridinyl ring, was primarily evaluated for its antiproliferative activity but also as part of a broader antimicrobial screening.[4]

Quantitative Data

Table 7: Antiproliferative Activity of Pyrimidine Derivative 35 [4]

Cell LineIC50 (µg/mL)
Prostate Cancer (DU-145)5 ± 1

Table 8: Cytotoxicity of Pyrimidine Derivative 35 [4]

Cell LineIC50 (µg/mL)
Normal Human Liver (LO2)> 40
Experimental Protocols

Antiproliferative Activity Assay: The antiproliferative activity was evaluated against the DU-145 prostate cancer cell line. The IC50 value was determined, though the specific assay (e.g., MTT, SRB) is not mentioned in the abstract.[4]

Cytotoxicity Assay: The cytotoxicity was assessed against the LO2 normal human liver cell line to determine the selectivity of the compound for cancer cells.[4]

Mechanism of Action

Molecular docking studies suggest that compound 35 has a good binding affinity for dihydrofolate reductase (DHFR), indicating this as a potential target for its antiproliferative effects.[4]

Visualizations

selectivity_profile_pyrimidine_35 cluster_activity Biological Activity compound35 Pyrimidine Derivative 35 prostate_cancer Prostate Cancer Cells (DU-145) IC50 = 5 µg/mL compound35->prostate_cancer High Potency normal_liver Normal Liver Cells (LO2) IC50 > 40 µg/mL compound35->normal_liver Low Toxicity

Caption: Cytotoxicity selectivity of Pyrimidine Derivative 35.

Nigritanine (Compound 35)

Nigritanine, a β-carboline heterodimer alkaloid, was identified as compound 35 in a screening of natural products and characterized for its antistaphylococcal activity.[5]

Quantitative Data

Table 9: Antibacterial Activity of Nigritanine [5]

Bacterial StrainMIC (µM)
S. aureus (reference and clinical isolates)128

Table 10: Cytotoxicity of Nigritanine [5]

Cell TypeToxicity
Mammalian red blood cellsNot toxic
Human keratinocytesNot toxic

(Note: Specific concentrations and viability percentages for cytotoxicity were not provided in the abstract.)

Experimental Protocols

Antimicrobial Activity: The antimicrobial activity of nigritanine was evaluated against a reference strain and three clinical isolates of S. aureus to determine the MIC.[5]

Cytotoxicity Evaluation: The potential cytotoxicity was assessed at both short and long term against mammalian red blood cells and human keratinocytes, respectively.[5]

Mechanism of Action

The specific mechanism of action for nigritanine was not detailed in the provided search result abstract.

This guide highlights the importance of precise chemical identification beyond general labels like "compound 35." Each of these agents represents a distinct starting point for further drug development, with unique profiles of activity and safety. Researchers and drug development professionals should refer to the specific cited literature for more comprehensive data and context.

References

Unveiling Compound C9: A Technical Guide to Preliminary Pharmacokinetic Properties and Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary pharmacokinetic-relevant properties and biological activities of Compound c9, a novel microtubule-depolymerizing agent. The document is structured to offer an in-depth understanding of its mechanism of action, and established experimental protocols for its evaluation, catering to the needs of researchers in oncology and drug development.

Introduction to Compound C9

Compound C9 is a newly synthesized small molecule identified as a potent microtubule-depolymerizing agent.[1] It exhibits significant anti-angiogenic and vascular-disrupting effects, making it a promising candidate for cancer therapy.[1][2] The primary mechanism of action involves the inhibition of tubulin polymerization, which leads to the disruption of the cellular microtubule network. This interference with microtubule dynamics preferentially affects rapidly dividing cells, such as those in the tumor endothelium, leading to cell cycle arrest and apoptosis.[1]

Mechanism of Action and Signaling Pathways

Compound C9 exerts its anti-cancer effects through a dual mechanism: anti-angiogenesis and vascular disruption. These effects are mediated by its interaction with the microtubule cytoskeleton and subsequent modulation of key signaling pathways.[1][2]

Anti-angiogenic Effects: Compound C9 inhibits the proliferation, migration, and tube formation of endothelial cells, which are critical processes for the formation of new blood vessels (angiogenesis) that supply tumors with nutrients and oxygen.[1][3] This anti-angiogenic activity is associated with the down-regulation of the Raf-MEK-ERK signaling pathway.[1][2]

Vascular-disrupting Effects: In addition to preventing the formation of new blood vessels, Compound C9 can also disrupt existing tumor vasculature. It induces endothelial cell contraction and membrane blebbing, leading to a rapid shutdown of blood flow within the tumor.[1][3] This vascular-disrupting activity is linked to the activation of the Rho/Rho kinase signaling pathway.[1][2]

cluster_0 Compound C9 Action on Endothelial Cells cluster_1 Anti-Angiogenic Effects cluster_2 Vascular-Disrupting Effects C9 Compound C9 Tubulin Tubulin C9->Tubulin binds Microtubules Microtubule Disruption Tubulin->Microtubules inhibits polymerization Raf Raf Microtubules->Raf downregulates Rho Rho Microtubules->Rho activates MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) ERK->Angiogenesis inhibition of RhoKinase Rho Kinase Rho->RhoKinase Contraction Endothelial Cell Contraction & Membrane Blebbing RhoKinase->Contraction VascularDisruption Vascular Disruption Contraction->VascularDisruption

Caption: Signaling pathway of Compound C9 in endothelial cells.

Preliminary Pharmacodynamic Properties

While specific pharmacokinetic data for Compound C9 is not yet publicly available, extensive in vitro and in vivo pharmacodynamic studies have characterized its biological effects. The following table summarizes key findings from these studies.

ParameterAssayOrganism/Cell LineConcentration/DoseObserved EffectReference
Tubulin Polymerization Inhibition In vitro tubulin polymerization assayBovine brain tubulinIC50 ≈ 13 µmol·L−1Inhibition of tubulin polymerization[1]
Anti-proliferative Activity MTT assayHuman Umbilical Vein Endothelial Cells (HUVECs)1.0 - 2.0 µmol·L−1Slight growth inhibition (11.8% and 34.9% respectively)[1]
Anti-migration Activity Transwell migration assayHUVECs0.25–2.0 µmol·L−1Concentration-dependent reduction in migrating cells[1]
Anti-angiogenic Activity (ex vivo) Rat aortic ring assayRat0.5 µmol·L−1~60% inhibition of microvessel sprouting[1]
Anti-angiogenic Activity (in vivo) Chick Chorioallantoic Membrane (CAM) assayChicken embryo5 nmol per eggDramatic decrease in neovascularization[1]

Experimental Protocols for Pharmacokinetic Characterization

To facilitate further research and development of Compound C9, this section provides detailed methodologies for key experiments to characterize its pharmacokinetic profile.

In Vitro Metabolic Stability Assessment

Objective: To determine the rate of metabolism of Compound C9 in liver microsomes, which provides an estimate of its intrinsic clearance.

Materials:

  • Compound C9 stock solution (e.g., in DMSO)

  • Pooled liver microsomes (human, rat, mouse)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Control compounds (high and low clearance)

  • Acetonitrile or other suitable organic solvent for quenching

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing liver microsomes in phosphate buffer.

  • Pre-incubate the mixture at 37°C.

  • Add Compound C9 to the reaction mixture to initiate the reaction. A typical final concentration is 1 µM.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant for the concentration of Compound C9 using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of Compound C9 remaining versus time.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Plasma Protein Binding Assay

Objective: To determine the extent to which Compound C9 binds to plasma proteins, which influences its distribution and availability to target tissues.

Materials:

  • Compound C9 stock solution

  • Pooled plasma (human, rat, mouse)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Rapid equilibrium dialysis (RED) device or ultrafiltration units

  • LC-MS/MS system

Procedure (using RED device):

  • Add Compound C9 to plasma to achieve the desired final concentration.

  • Add an aliquot of the plasma-compound mixture to the sample chamber of the RED device.

  • Add PBS to the buffer chamber.

  • Incubate the device at 37°C for a specified time (e.g., 4-6 hours) to allow for equilibrium.

  • After incubation, collect samples from both the plasma and buffer chambers.

  • Determine the concentration of Compound C9 in both samples using LC-MS/MS.

  • Calculate the fraction unbound (fu) using the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of Compound C9 in a living organism after administration (e.g., intravenous and oral).

Materials:

  • Compound C9 formulation for intravenous (IV) and oral (PO) administration

  • Male Sprague-Dawley rats or other suitable rodent model

  • Cannulated animals for serial blood sampling (optional but recommended)

  • Blood collection tubes (e.g., with anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Fast the animals overnight before dosing.

  • Administer Compound C9 to two groups of animals via IV and PO routes at a specified dose.

  • Collect blood samples at predetermined time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples for the concentration of Compound C9 using a validated LC-MS/MS method.

  • Plot the plasma concentration versus time for both IV and PO administration.

  • Calculate key pharmacokinetic parameters such as:

    • For IV: Clearance (CL), Volume of distribution (Vd), Half-life (t1/2), Area under the curve (AUC).

    • For PO: Maximum concentration (Cmax), Time to maximum concentration (Tmax), AUC, Bioavailability (%F).

cluster_workflow Preclinical Pharmacokinetic Workflow cluster_invitro In Vitro ADME Assays cluster_invivo In Vivo PK Study (Rodent) start Start: Compound C9 MetabolicStability Metabolic Stability (Microsomes, Hepatocytes) start->MetabolicStability PPB Plasma Protein Binding start->PPB Permeability Permeability (e.g., Caco-2) start->Permeability Dosing IV and PO Dosing MetabolicStability->Dosing PPB->Dosing Permeability->Dosing Sampling Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK_Params Calculate PK Parameters (AUC, t1/2, CL, Vd, %F) Analysis->PK_Params Data_Integration Data Integration & PK/PD Modeling PK_Params->Data_Integration end End: Candidate Selection Data_Integration->end

Caption: General experimental workflow for preclinical pharmacokinetic studies.

Conclusion

Compound C9 is a promising anti-cancer agent with a well-defined dual mechanism of action targeting tumor vasculature. The preliminary pharmacodynamic data are encouraging, demonstrating potent anti-angiogenic and vascular-disrupting activities. To advance the development of Compound C9 towards clinical application, a thorough characterization of its pharmacokinetic properties is essential. The experimental protocols outlined in this guide provide a framework for conducting the necessary in vitro and in vivo studies to elucidate its absorption, distribution, metabolism, and excretion profile. The resulting data will be critical for dose selection, understanding potential drug-drug interactions, and ultimately, for the successful clinical translation of this novel therapeutic candidate.

References

Technical Whitepaper: The Effect of Antibacterial Agent 35 (AA-35) on Bacterial Cell Morphology

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the morphological and ultrastructural effects of a novel investigational antibacterial agent, designated AA-35, on Gram-positive bacteria. AA-35 demonstrates potent bactericidal activity by targeting a critical step in cell wall biosynthesis. This guide details the agent's mechanism of action, presents quantitative morphological data, and provides detailed experimental protocols for reproducing and expanding upon these findings.

Introduction

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents with unique mechanisms of action.[1][2] Antibacterial Agent 35 (AA-35) is a synthetic small molecule identified through high-throughput screening for inhibitors of bacterial cell wall synthesis. The bacterial cell wall, composed primarily of peptidoglycan, is an ideal antibiotic target as it is essential for bacterial survival and absent in mammalian cells, offering a high degree of selective toxicity.[3][4][5]

Initial studies have shown that AA-35 is particularly effective against a range of Gram-positive pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA). Its primary mechanism involves the disruption of peptidoglycan synthesis, leading to profound and lethal changes in bacterial cell morphology.[6] This whitepaper summarizes the current understanding of AA-35's effects on the cellular structure of S. aureus.

Proposed Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The structural integrity of the bacterial cell wall is maintained by peptidoglycan, a polymer of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) sugars cross-linked by short peptides.[7][8][9] The biosynthesis of this polymer is a multi-step process that begins in the cytoplasm and is completed on the exterior of the cytoplasmic membrane.[10][11]

AA-35 has been shown to be a potent and specific inhibitor of MurG, a crucial glycosyltransferase. MurG catalyzes the transfer of GlcNAc to Lipid I, forming Lipid II, the final monomeric precursor of peptidoglycan.[9][10] By inhibiting MurG, AA-35 effectively halts the supply of new peptidoglycan monomers to the cell wall. This disruption prevents cell wall expansion and repair, particularly during active growth and division. The continued activity of autolytic enzymes, which remodel the cell wall, in the absence of new synthesis, leads to a catastrophic loss of structural integrity.[12]

The diagram below illustrates the peptidoglycan synthesis pathway and the specific point of inhibition by AA-35.

G Proposed Mechanism of AA-35 Action cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Cell Wall UDP_GlcNAc UDP-GlcNAc UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide UDP_GlcNAc->UDP_MurNAc_pentapeptide MurA-F enzymes MraY MraY Transferase UDP_MurNAc_pentapeptide->MraY Lipid_I Lipid I MraY->Lipid_I MurG MurG Glycosyltransferase Lipid_I->MurG Lipid_II Lipid II MurG->Lipid_II Adds GlcNAc Flippase Flippase (MurJ) Lipid_II->Flippase PBP Penicillin-Binding Proteins (PBPs) Flippase->PBP Translocation Peptidoglycan Growing Peptidoglycan Chain PBP->Peptidoglycan Transglycosylation & Transpeptidation AA35 This compound (AA-35) AA35->MurG INHIBITS G Experimental Workflow for Morphological Analysis Culture Bacterial Culture (S. aureus, log phase) Treatment Treat with AA-35 (0x, 1x, 4x, 10x MIC) Culture->Treatment Harvest Harvest Cells (Centrifugation) Treatment->Harvest Fixation Primary Fixation (Glutaraldehyde) Harvest->Fixation SEM_Dehydrate Dehydration (Ethanol Series) Fixation->SEM_Dehydrate SEM Path TEM_PostFix Secondary Fixation (Osmium Tetroxide) Fixation->TEM_PostFix TEM Path SEM_Dry Critical Point Drying SEM_Dehydrate->SEM_Dry SEM_Mount Mount & Sputter Coat SEM_Dry->SEM_Mount SEM_Image SEM Imaging SEM_Mount->SEM_Image Analysis Image Analysis & Quantitative Measurement SEM_Image->Analysis TEM_Dehydrate Dehydration (Ethanol Series) TEM_PostFix->TEM_Dehydrate TEM_Embed Resin Embedding & Polymerization TEM_Dehydrate->TEM_Embed TEM_Section Ultrathin Sectioning TEM_Embed->TEM_Section TEM_Stain Grid Staining TEM_Section->TEM_Stain TEM_Image TEM Imaging TEM_Stain->TEM_Image TEM_Image->Analysis

References

Unraveling the Molecular Activities of "Compound c9": A Multifaceted Appellation in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

The designation "Compound c9" emerges in diverse areas of biomedical research, referring to a variety of distinct chemical entities with unique molecular activities. Without a specific chemical identifier or context, "Compound c9" can denote molecules ranging from anti-cancer agents to novel antibacterials. This guide provides an overview of the different molecules referred to as "Compound c9" in scientific literature, highlighting their distinct mechanisms of action and therapeutic potentials. Researchers and drug development professionals are encouraged to identify the specific "Compound c9" of interest to delve deeper into its molecular basis of activity.

Diverse Biological Activities Attributed to "Compound c9"

Investigations into molecules designated as "Compound c9" have revealed a broad spectrum of biological effects. These compounds, while sharing a common identifier in their respective studies, possess fundamentally different chemical structures and, consequently, distinct molecular targets and signaling pathways. The following sections summarize the key findings for several prominent "Compound c9" molecules.

A Microtubule-Depolymerizing Agent with Anti-Angiogenic Properties

One "Compound c9" has been identified as a potent microtubule-depolymerizing agent with significant anti-angiogenic and vascular-disrupting effects. This molecule exerts its activity by inhibiting the proliferation, migration, and tube formation of endothelial cells.[1]

Molecular Mechanism: The anti-angiogenic effects of this Compound c9 are attributed to its ability to down-regulate the Raf-MEK-ERK signaling pathway, a critical cascade in cell proliferation and survival.[1] Furthermore, its vascular-disrupting activity is dependent on the Rho/Rho kinase pathway, which plays a crucial role in regulating endothelial cell contraction and membrane blebbing.[1]

A Coumarin-Chalcone Conjugate Targeting Bacterial Biofilms

In the field of microbiology, a coumarin-chalcone conjugate labeled C9 has demonstrated significant anti-biofilm activity. This compound effectively inhibits biofilm formation by targeting both the exopolysaccharide matrix and the intracellular signaling molecule cyclic-di-GMP.[2]

Molecular Mechanism: This C9 molecule has been shown to reduce the virulence of Pseudomonas aeruginosa by interfering with its quorum-sensing (QS) systems. Molecular docking studies suggest that C9 can bind to key QS regulators, LasR and PqsR, thereby disrupting the communication network that governs biofilm formation and virulence factor expression.[2]

A Dihydropyrimidinone Derivative as an Eg5 Inhibitor

A dihydropyrimidinone derivative, also referred to as Compound C9, has been identified as an inhibitor of the Eg5 motor protein ATPase. This protein is essential for the formation of the bipolar mitotic spindle, making it an attractive target for cancer therapy.[3]

Molecular Mechanism: This Compound C9 acts as a mixed-type inhibitor of Eg5, leading to mitotic arrest and subsequent cytotoxic activity against various cancer cell lines.[3] Molecular modeling has indicated that it establishes favorable binding interactions within the active site of the Eg5 motor protein.[3]

An Antibacterial 5-O-Mycaminosyltylonolide (OMT) Derivative

A novel derivative of 5-O-mycaminosyltylonolide (OMT), designated as c9, exhibits potent antibacterial activity against a range of susceptible and drug-resistant bacteria, including Escherichia coli and Staphylococcus aureus.[4]

Molecular Mechanism: The antibacterial action of this c9 compound stems from its ability to bind to the bacterial 50S ribosomal subunit. This interaction effectively inhibits protein synthesis, a critical process for bacterial survival and proliferation.[4]

A Small-Molecule Inhibitor of PRMT5 in Lung Cancer

Research in oncology has identified a small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), referred to as Compound C9, with anti-lung cancer activity.[5]

Molecular Mechanism: This Compound C9 functions by inhibiting the symmetrical arginine methylation of key cellular proteins like SmD3 and histones. This enzymatic inhibition leads to a reduction in the proliferation of lung cancer cells.[5]

An FGFR1 Inhibitor for Non-Small Cell Lung Cancer

A 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative, identified as Compound C9, shows promise as an inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) for the treatment of non-small cell lung cancer (NSCLC).[6]

Molecular Mechanism: This Compound C9 exerts its antiproliferative effects by inhibiting the phosphorylation of FGFR1 and its downstream signaling components, including PLCγ1 and ERK. Molecular docking studies have revealed that it forms multiple hydrogen bonds with key amino acid residues in the ATP-binding pocket of FGFR1.[6]

Clarification Required for In-Depth Analysis

The examples above illustrate the diverse nature of molecules referred to as "Compound c9." To provide an in-depth technical guide complete with quantitative data, detailed experimental protocols, and signaling pathway diagrams, it is imperative to first identify the specific "Compound c9" of interest.

Researchers, scientists, and drug development professionals are requested to specify which of the aforementioned "Compound c9" molecules, or another not listed, is the subject of their inquiry.

Once the specific compound is identified, a comprehensive technical guide will be generated, adhering to the core requirements of data presentation, detailed methodologies, and mandatory visualizations to facilitate a thorough understanding of its molecular basis of activity.

References

An In-depth Technical Guide on the Novel Antibacterial Agent Clovibactin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel depsipeptide antibiotic, Clovibactin. Isolated from the previously uncultured soil bacterium Eleftheria terrae ssp. carolina, Clovibactin demonstrates potent activity against a wide range of Gram-positive bacterial pathogens, including multidrug-resistant strains, with no detectable resistance development.[1][2] Its unique mechanism of action, targeting the pyrophosphate moiety of multiple essential peptidoglycan precursors, marks it as a promising candidate for the development of new therapeutics to combat the growing threat of antimicrobial resistance.[1][2][3]

Quantitative Data: In Vitro Efficacy

The antibacterial activity of Clovibactin has been quantified using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against various pathogenic bacteria. The results demonstrate significant potency against clinically important drug-resistant strains.

Table 1: Minimum Inhibitory Concentrations (MIC) of Clovibactin against Gram-Positive Pathogens [1]

Bacterial StrainResistance PhenotypeClovibactin MIC (µg/mL)
Staphylococcus aureus ATCC 29213Methicillin-Sensitive (MSSA)0.25
Staphylococcus aureus ATCC 33591Methicillin-Resistant (MRSA)0.25
Staphylococcus aureus NRS1Daptomycin-Resistant0.5
Staphylococcus aureus NRS125Vancomycin-Intermediate (VISA)0.25
Staphylococcus epidermidis ATCC 12228-0.125
Enterococcus faecalis ATCC 29212Vancomycin-Sensitive (VSE)0.5
Enterococcus faecalis V583Vancomycin-Resistant (VRE)0.5
Enterococcus faecium E155Vancomycin-Resistant (VRE)0.25
Bacillus subtilis ATCC 6633-0.0625

Note: MIC values were determined by broth microdilution assays.

Mechanism of Action

Clovibactin employs a multi-target mechanism that inhibits bacterial cell wall synthesis. Unlike many antibiotics that target enzymes, Clovibactin binds directly to the pyrophosphate group of three different essential peptidoglycan precursors: C55PP, Lipid II, and Lipid IIIWTA.[1][2][3] This binding is not to the variable sugar or peptide components, but to the immutable pyrophosphate moiety, which makes the development of resistance highly challenging for the bacteria.[4]

Upon binding to its targets on the bacterial membrane, Clovibactin self-assembles into large, stable supramolecular fibrils.[4][5] These fibrils sequester the precursors, effectively blocking their incorporation into the growing peptidoglycan chain and thereby preventing cell wall construction.[1][5] This process ultimately leads to cell lysis and bacterial death.[3] Additionally, Clovibactin has been observed to stimulate the release of autolysins, bacterial enzymes that degrade the cell wall, further contributing to its bactericidal efficacy.

Clovibactin_Mechanism_of_Action cluster_membrane Bacterial Membrane cluster_synthesis Cell Wall Synthesis Pathway Clovibactin Clovibactin LipidII Lipid II Clovibactin->LipidII Binds Pyrophosphate C55PP C55PP Clovibactin->C55PP LipidWTA Lipid IIIWTA Clovibactin->LipidWTA Oligomers Oligomerization Clovibactin->Oligomers Self-assembly Precursors Peptidoglycan Precursors LipidII->Oligomers C55PP->Oligomers LipidWTA->Oligomers Fibrils Supramolecular Fibrils Oligomers->Fibrils Forms Synthesis Peptidoglycan Synthesis Fibrils->Synthesis Blocks CellWall Cell Wall Integrity Synthesis->CellWall Maintains Lysis Cell Lysis Synthesis->Lysis Inhibition leads to

Clovibactin's multi-target mechanism leading to cell lysis.

Experimental Protocols

The following sections describe the methodologies for key experiments used in the characterization of Clovibactin.

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of Clovibactin against bacterial strains.

  • Preparation of Clovibactin Stock: A stock solution of Clovibactin is prepared in a suitable solvent (e.g., DMSO) and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested.

  • Serial Dilution: In a 96-well microtiter plate, 100 µL of CAMHB is added to wells 2 through 11. 200 µL of the 2x Clovibactin solution is added to well 1. A twofold serial dilution is then performed by transferring 100 µL from well 1 to well 2, mixing, and repeating this process down to well 10. 100 µL is discarded from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 serves as a sterility control (no bacteria).

  • Inoculum Preparation: Bacterial colonies from an overnight culture on an agar plate are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). This suspension is then diluted in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: 100 µL of the standardized bacterial inoculum is added to wells 1 through 11, resulting in a final volume of 200 µL per well and bringing the antibiotic concentrations to the desired final test range.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of Clovibactin that completely inhibits visible bacterial growth.

This assay determines the specific biosynthetic pathway inhibited by Clovibactin.

  • Bacterial Culture: S. aureus is grown in a suitable broth medium to the mid-logarithmic phase.

  • Aliquot and Treatment: The culture is divided into aliquots. Clovibactin is added to the experimental aliquots at a concentration of 5x MIC. Control antibiotics known to inhibit specific pathways (e.g., ciprofloxacin for DNA, rifampicin for RNA, chloramphenicol for protein, vancomycin for cell wall) are added to other aliquots. One aliquot remains as an untreated control.

  • Radiolabeling: Specific radiolabeled precursors are added to each set of aliquots. For cell wall synthesis, ¹⁴C-N-acetylglucosamine (¹⁴C-GlcNAc) is used. For other pathways, ³H-thymidine (DNA), ³H-uridine (RNA), and ³H-leucine (protein) are used.

  • Incubation and Sampling: Cultures are incubated at 37°C. Samples are taken at various time points (e.g., 0, 10, 20, 30 minutes).

  • Precipitation and Measurement: The macromolecules are precipitated from the samples using cold trichloroacetic acid (TCA). The precipitate is collected on a filter, and the incorporated radioactivity is measured using a scintillation counter.

  • Analysis: The rate of incorporation of the radiolabeled precursor in the Clovibactin-treated sample is compared to the untreated and positive controls. A specific inhibition of ¹⁴C-GlcNAc incorporation indicates that Clovibactin targets cell wall biosynthesis.[1]

This animal model assesses the efficacy of Clovibactin in a living organism with a compromised immune system.

  • Immunosuppression: Female CD-1 mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. Typically, two doses are administered: 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection.[1]

  • Infection: A culture of MRSA (e.g., S. aureus ATCC 33591) is grown to the mid-log phase, washed, and resuspended in saline. A specific inoculum (e.g., 10⁶ CFU) is injected into the thigh muscle of each mouse.[1]

  • Treatment: Two hours post-infection, treatment is initiated. Clovibactin is administered intravenously (IV) at a specified dose (e.g., 20 mg/kg). A control group is treated with a standard-of-care antibiotic like vancomycin, and another group receives a vehicle control.[1]

  • Bacterial Burden Determination: At a set time point (e.g., 24 hours post-treatment), mice are euthanized. The infected thigh muscle is excised, homogenized, and serially diluted.

  • CFU Counting: The dilutions are plated on appropriate agar plates. After incubation, the colony-forming units (CFU) are counted to determine the bacterial load per gram of tissue.

  • Efficacy Evaluation: The reduction in bacterial load in the Clovibactin-treated group is compared to the vehicle control and the vancomycin-treated group to determine its in vivo efficacy.[1]

Experimental and Developmental Workflow

The discovery and initial characterization of Clovibactin followed a structured workflow, beginning with novel cultivation techniques and progressing through detailed mechanistic and in vivo studies.

Clovibactin_Workflow cluster_discovery Phase 1: Discovery cluster_characterization Phase 2: In Vitro Characterization cluster_invivo Phase 3: Preclinical Evaluation Soil Soil Sample Collection iChip iChip Cultivation of 'Unculturable' Bacteria Soil->iChip Isolation Isolation of Eleftheria terrae iChip->Isolation Extraction Extraction & Screening for Antibacterial Activity Isolation->Extraction MIC MIC Determination (vs. Resistant Strains) Extraction->MIC MoA Mechanism of Action (Macromolecular Synthesis Assay) MIC->MoA Target Target Identification (Binding to Precursors) MoA->Target Fibril Fibril Formation Analysis (AFM, ssNMR) Target->Fibril Toxicity Cytotoxicity Assays Fibril->Toxicity PK Pharmacokinetics (PK) in Mice Toxicity->PK Efficacy In Vivo Efficacy (Mouse Thigh Model) PK->Efficacy Candidate Lead Candidate Efficacy->Candidate

Workflow from discovery to preclinical evaluation of Clovibactin.

References

Methodological & Application

Application Notes and Protocols: Preparation of "Antibacterial Agent 35" Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Antibacterial Agent 35" is a hypothetical compound. The following protocols are based on general laboratory best practices for handling novel chemical entities for research purposes. Researchers must adapt these guidelines based on the empirically determined properties of their specific compound.

Introduction

Accurate and consistent preparation of stock solutions is a critical first step for any in vitro assay.[1][2] Improperly prepared solutions can lead to significant errors in experimental results, including inaccurate measurements of potency (e.g., Minimum Inhibitory Concentration, MIC) and misleading structure-activity relationships.[3] These application notes provide a comprehensive guide to preparing stock solutions of the novel hypothetical compound, "this compound," ensuring reproducibility and reliability in downstream experiments.

Key considerations for preparing stock solutions include the agent's solubility, the choice of an appropriate solvent, calculation accuracy, and proper storage to maintain stability.[1][4]

Properties of this compound

A thorough understanding of the physicochemical properties of a compound is essential before preparing solutions. The hypothetical properties for "this compound" are summarized below.

PropertyValue / Description
Molecular Weight (MW) 415.5 g/mol
Appearance White to off-white crystalline powder
Solubility - DMSO: >100 mg/mL- Ethanol: ~5 mg/mL- Water: <0.1 mg/mL
Purity (Assumed) >98%
Light Sensitivity Moderate. Protect from direct light.
Recommended Storage Store powder at -20°C in a desiccated environment.

Application Notes

Solvent Selection

The choice of solvent is dictated by the compound's solubility and its compatibility with the intended in vitro assay.[5]

  • Dimethyl Sulfoxide (DMSO): Due to the high solubility of "this compound," DMSO is the recommended primary solvent for creating a high-concentration stock solution. It is a versatile solvent compatible with many biological assays. However, it's crucial to ensure the final concentration of DMSO in the assay medium is non-toxic to the test organisms, typically well below 1% (v/v).[6]

  • Ethanol: Can be used if DMSO is incompatible with the assay system, but the lower solubility limits the maximum stock concentration.

  • Aqueous Solutions: Direct dissolution in water or buffers is not recommended due to poor solubility.[7]

Calculating Mass for Molar Stock Solutions

Accurate weighing is fundamental for preparing a stock solution of a specific molarity.[2] The mass required can be calculated using the following formula:[8][9]

Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )

Example Calculation for a 10 mM Stock Solution in 10 mL:

  • Concentration = 10 mM = 0.01 mol/L

  • Volume = 10 mL = 0.01 L

  • Molecular Weight = 415.5 g/mol

Mass (g) = 0.01 mol/L * 0.01 L * 415.5 g/mol = 0.04155 g = 41.55 mg

For accuracy, especially when weighing small amounts, use a calibrated analytical balance.[2] If the required mass is too small for the balance's accuracy, it is better to prepare a larger volume of the stock solution.[10]

Storage and Stability

Concentrated stock solutions are generally more stable than diluted working solutions.[1] To ensure the integrity of "this compound":

  • Primary Stock (in DMSO): Store in small, single-use aliquots in amber or foil-wrapped tubes at -20°C to protect from light and prevent degradation from repeated freeze-thaw cycles.[11]

  • Working Solutions: Prepare fresh for each experiment by diluting the primary stock.[12] Any unused working solutions should generally be discarded. Stability of diluted solutions in culture media can vary significantly and should be determined empirically if assays run for extended periods.[13]

Experimental Protocols

Protocol for Preparing a 10 mM Primary Stock Solution

Materials:

  • "this compound" powder

  • High-purity, sterile-filtered DMSO

  • Calibrated analytical balance

  • Sterile amber or foil-wrapped microcentrifuge tubes (1.5 mL)

  • Sterile volumetric flask or conical tube (e.g., 15 mL)

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

Procedure:

  • Calculate: Determine the mass of "this compound" needed. For 10 mL of a 10 mM stock, this is 41.55 mg.

  • Weigh: Accurately weigh the calculated amount of powder using an analytical balance.

  • Dissolve: Transfer the powder to a 15 mL sterile conical tube. Add a portion of the DMSO (e.g., 8 mL) to the tube.

  • Mix: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Adjust Volume: Once fully dissolved, add DMSO to reach the final desired volume of 10 mL.

  • Aliquot: Dispense the stock solution into single-use volumes (e.g., 50-100 µL) in sterile, labeled amber microcentrifuge tubes.

  • Store: Store the aliquots at -20°C.

Protocol for Preparing a 100 µM Working Solution

This protocol describes the preparation of a working solution for a typical broth microdilution assay.

Materials:

  • 10 mM Primary Stock Solution of "this compound"

  • Sterile culture medium (e.g., Mueller-Hinton Broth)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thaw: Remove one aliquot of the 10 mM primary stock from the -20°C freezer and thaw it at room temperature.

  • Calculate Dilution: Use the dilution formula C1V1 = C2V2 to determine the required volumes.

    • C1 (Initial Concentration) = 10 mM

    • C2 (Final Concentration) = 100 µM (or 0.1 mM)

    • V2 (Final Volume) = 1000 µL (1 mL)

    • V1 (Volume of Stock) = (C2 * V2) / C1 = (0.1 mM * 1000 µL) / 10 mM = 10 µL

  • Dilute: In a sterile microcentrifuge tube, add 990 µL of the sterile culture medium.

  • Add Stock: Add 10 µL of the 10 mM primary stock solution to the medium.

  • Mix: Vortex gently to ensure the solution is homogeneous. This 100 µM solution is now ready to be used in serial dilutions for the assay.

Example Dilution Series for MIC Assay

Target Concentration (µM)Volume of 100 µM Working Solution (µL)Volume of Broth (µL)
50100100
25100 (of 50 µM)100
12.5100 (of 25 µM)100
6.25100 (of 12.5 µM)100
...and so on......

Visualizations

Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage & Use start Start calc 1. Calculate Required Mass (Mass = C x V x MW) start->calc weigh 2. Weigh Agent 35 Powder calc->weigh dissolve 3. Dissolve in Small Volume of Primary Solvent (DMSO) weigh->dissolve vortex 4. Vortex Until Fully Dissolved dissolve->vortex adjust_vol 5. Adjust to Final Volume vortex->adjust_vol aliquot 6. Aliquot into Single-Use Tubes adjust_vol->aliquot store 7. Store at -20°C aliquot->store use Dilute for Assay store->use

Caption: Workflow for preparing a primary stock solution.

Solvent_Selection_Logic start Start: Select Solvent check_solubility Is Agent 35 soluble in the solvent? start->check_solubility check_compatibility Is the solvent compatible with the in vitro assay? check_solubility->check_compatibility Yes try_another Try Another Solvent check_solubility->try_another No check_concentration Is final solvent concentration below toxic level (e.g., <1%)? check_compatibility->check_concentration Yes check_compatibility->try_another No select_solvent Use this Solvent check_concentration->select_solvent Yes check_concentration->try_another No

Caption: Decision logic for selecting an appropriate solvent.

References

Application Notes and Protocols for Antibacterial Agent KKL-35 in Bacterial Biofilm Disruption Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which adhere to both biological and abiotic surfaces. This mode of growth confers significant protection to bacteria from conventional antimicrobial treatments and the host immune system, leading to persistent and chronic infections. The development of agents that can effectively disrupt these biofilms is a critical area of research in drug development.

The term "Antibacterial agent 35" is not uniquely defined in scientific literature and may refer to several different compounds. These application notes focus specifically on KKL-35 , a novel oxadiazole compound that has demonstrated significant activity against bacterial biofilms, particularly those formed by the pathogen Staphylococcus aureus. KKL-35 represents a promising lead compound for the development of new therapeutic strategies to combat biofilm-associated infections.[1][2]

These notes provide researchers, scientists, and drug development professionals with a summary of the reported data on KKL-35, its proposed mechanism of action, and detailed protocols for studying its anti-biofilm properties.

Data Presentation: Efficacy of KKL-35 against Staphylococcus aureus

The following tables summarize the quantitative data from studies on KKL-35, highlighting its effects on biofilm formation and other relevant bacterial phenotypes.

Table 1: Effect of KKL-35 on S. aureus Biofilm Formation

Treatment GroupBiofilm Formation (OD₅₇₀)Reduction in Biofilm
DMSO (Control)1.45 ± 0.21-
KKL-350.47 ± 0.12~67.6%

Data represents the mean ± standard deviation. Biofilm formation was quantified using a crystal violet staining assay.[1][2]

Table 2: Additional Phenotypic Effects of KKL-35 on S. aureus

Phenotypic AssayControl (DMSO)KKL-35 TreatedEffect of KKL-35
Survival under NaCl stress68.21 ± 5.31%21.03 ± 2.60%Decreased stress survival
Survival under H₂O₂ stress74.78 ± 2.88%4.91 ± 3.14%Decreased stress survival
Survival in serum78.31 ± 5.64%42.27 ± 2.77%Reduced serum resistance

Data represents the mean ± standard deviation of bacterial survival percentages.[1]

Mechanism of Action and Signaling Pathways

While initially investigated as part of a class of compounds thought to inhibit trans-translation, the precise mechanism of action for KKL-35's potent antibacterial and anti-biofilm activity is not fully elucidated and appears to be independent of trans-translation inhibition.[3][4] Studies indicate that KKL-35 affects multiple bacterial processes. It significantly decreases the integrity of the cell membrane and affects ethidium bromide uptake and efflux.[1] This suggests that KKL-35 may disrupt the bacterial membrane, leading to a cascade of downstream effects that inhibit growth and biofilm formation.

The diagram below illustrates the observed effects of KKL-35 on Staphylococcus aureus, depicting the logical relationships between the agent and its impact on key bacterial phenotypes.

KKL35_Mechanism cluster_agent Antibacterial Agent cluster_effects Observed Cellular Effects cluster_outcome Overall Outcome KKL35 KKL-35 Membrane Decreased Cell Membrane Integrity KKL35->Membrane disrupts Biofilm Decreased Biofilm Formation KKL35->Biofilm inhibits Efflux Altered Membrane Uptake and Efflux KKL35->Efflux alters Stress Reduced Environmental Stress Survival Membrane->Stress leads to Growth Inhibition of S. aureus Growth Biofilm->Growth Stress->Growth Efflux->Stress

Fig 1. Logical relationship of KKL-35's effects on S. aureus.

Experimental Protocols

Detailed methodologies are crucial for the consistent and reproducible evaluation of anti-biofilm agents. The following protocols are provided for key experiments in the study of KKL-35.

Protocol 1: Biofilm Inhibition Assay using Crystal Violet

This protocol details the steps to assess the ability of KKL-35 to inhibit the formation of S. aureus biofilm.

Materials:

  • Staphylococcus aureus strain (e.g., ATCC 29213)

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • KKL-35 stock solution (in DMSO)

  • DMSO (vehicle control)

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of S. aureus into 5 mL of TSB and incubate overnight at 37°C with shaking.

  • Inoculum Preparation: Dilute the overnight culture 1:100 in fresh TSB supplemented with 1% glucose.

  • Plate Setup:

    • Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.

    • Add 1 µL of KKL-35 stock solution to the test wells to achieve the desired final concentrations.

    • Add 1 µL of DMSO to the control wells.

    • Include wells with sterile medium only as a blank control.

  • Incubation: Cover the plate and incubate statically for 24 hours at 37°C.

  • Washing: Gently discard the planktonic cells from the wells. Wash each well three times with 200 µL of sterile PBS to remove non-adherent cells.

  • Fixation: Air-dry the plate for 15-20 minutes.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Final Wash: Discard the crystal violet solution and wash the plate thoroughly with distilled water until the water runs clear.

  • Solubilization: Invert the plate and tap gently on a paper towel to remove excess water. Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.

  • Quantification: Measure the absorbance at 570 nm (OD₅₇₀) using a microplate reader. The absorbance is proportional to the biofilm biomass.

Biofilm_Inhibition_Workflow cluster_prep Preparation cluster_exp Experiment cluster_quant Quantification A 1. Prepare S. aureus inoculum (1:100 dilution in TSBG) B 2. Dispense inoculum into 96-well plate A->B C 3. Add KKL-35 (test) and DMSO (control) B->C D 4. Incubate plate (24h at 37°C) C->D E 5. Wash wells with PBS to remove planktonic cells D->E F 6. Stain with 0.1% Crystal Violet E->F G 7. Wash to remove excess stain F->G H 8. Solubilize dye with 30% Acetic Acid G->H I 9. Read Absorbance at OD 570nm H->I

Fig 2. Experimental workflow for the biofilm inhibition assay.
Protocol 2: Checkerboard Assay for Synergy Testing

This protocol is used to evaluate the synergistic effects of KKL-35 with conventional antibiotics against S. aureus biofilms.

Materials:

  • All materials from Protocol 1

  • Conventional antibiotic stock solution (e.g., Ciprofloxacin, Rifampicin)

Procedure:

  • Plate Setup: Prepare a 96-well plate with a two-dimensional gradient of KKL-35 and a conventional antibiotic.

    • Along the x-axis, create serial dilutions of the conventional antibiotic.

    • Along the y-axis, create serial dilutions of KKL-35.

    • Each well will contain a unique combination of concentrations of the two agents.

  • Inoculation and Incubation: Add 100 µL of prepared S. aureus inoculum (as in Protocol 1) to each well. Incubate for 24 hours at 37°C.

  • Biofilm Quantification: Following incubation, quantify the biofilm biomass in each well using the crystal violet staining method described in Protocol 1 (steps 5-10).

  • Data Analysis:

    • Determine the Minimum Biofilm Inhibitory Concentration (MBIC) for each agent alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy, additivity, or antagonism.

      • FICI = (MBIC of Drug A in combination / MBIC of Drug A alone) + (MBIC of Drug B in combination / MBIC of Drug B alone)

      • FICI ≤ 0.5 indicates synergy.

      • 0.5 < FICI ≤ 4 indicates additivity.

      • FICI > 4 indicates antagonism.

Synergy_Assay_Workflow A 1. Prepare 2D serial dilutions of KKL-35 (rows) and Antibiotic (columns) in a 96-well plate B 2. Inoculate all wells with S. aureus suspension A->B C 3. Incubate plate (24h at 37°C) B->C D 4. Quantify biofilm in each well using Crystal Violet method C->D E 5. Determine MBIC for each combination D->E F 6. Calculate FICI to assess synergy E->F

Fig 3. Workflow for the checkerboard synergy assay.

Disclaimer: These protocols are intended for research purposes only and should be performed by trained personnel in a suitable laboratory environment. Appropriate safety precautions should be taken when handling bacterial cultures and chemical reagents.

References

Application Notes and Protocols: Using "Compound C9" in Synergy Testing with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance necessitates the development of novel therapeutic strategies. One promising approach is the use of combination therapy, where a novel agent, herein referred to as "Compound C9," is combined with existing antibiotics to enhance their efficacy. This document provides detailed application notes and protocols for conducting synergy testing to evaluate the potential of Compound C9 to act synergistically with other antibiotics against various bacterial pathogens.

Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[1] Conversely, antagonism occurs when the combined effect is less than the sum. Additivity or indifference describes a scenario where the combined effect is equal to the sum of the individual effects.[2][3] Determining these interactions is crucial in the early stages of drug development.

These protocols describe two of the most common in vitro methods for synergy testing: the Checkerboard Assay for determining the Fractional Inhibitory Concentration (FIC) index and the Time-Kill Curve Assay for assessing the bactericidal or bacteriostatic effects of the combination over time.[4][5]

I. Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the synergistic, additive, indifferent, or antagonistic effects of a combination of two antimicrobial agents.[2][4][6] The assay involves exposing a standardized bacterial inoculum to a two-dimensional array of serial dilutions of Compound C9 and a partner antibiotic.

Experimental Protocol: Checkerboard Assay

1. Materials:

  • Compound C9 (stock solution of known concentration)

  • Partner antibiotic(s) (stock solution of known concentration)

  • 96-well microtiter plates[6][7]

  • Bacterial strain(s) of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth media

  • 0.5 McFarland turbidity standard[2]

  • Spectrophotometer

  • Incubator (35-37°C)[2][7]

  • Micropipettes and sterile tips

2. Inoculum Preparation:

  • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

  • Inoculate the colonies into a tube containing 5 mL of CAMHB.

  • Incubate the broth culture at 37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension in fresh CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]

3. Preparation of Antibiotic Dilutions:

  • Prepare intermediate dilutions of Compound C9 and the partner antibiotic in CAMHB at four times the desired final concentrations.

  • In a separate 96-well plate (the "dilution plate"), perform serial twofold dilutions of Compound C9 along the rows and the partner antibiotic along the columns.

4. Checkerboard Plate Setup:

  • Dispense 50 µL of CAMHB into each well of a new 96-well microtiter plate (the "test plate").[2]

  • Transfer 50 µL of each concentration of the partner antibiotic from the dilution plate to the corresponding columns of the test plate.

  • Transfer 50 µL of each concentration of Compound C9 from the dilution plate to the corresponding rows of the test plate.

  • This will result in a two-dimensional matrix of antibiotic concentrations.

  • The final plate should include wells with each drug alone (to determine the MIC of each drug) and a growth control well (no antibiotics).[3]

  • Finally, add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.[2]

5. Incubation and Reading:

  • Incubate the plate at 37°C for 18-24 hours.[7]

  • After incubation, visually inspect the plates for turbidity or measure the optical density (OD) at 600 nm using a microplate reader.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antibiotic that completely inhibits visible growth.[4]

6. Data Analysis and Interpretation:

  • Determine the MIC of Compound C9 alone and the partner antibiotic alone.

  • For each well showing no growth, calculate the Fractional Inhibitory Concentration (FIC) for each drug:

    • FIC of Compound C9 (FIC A) = (MIC of Compound C9 in combination) / (MIC of Compound C9 alone)[2]

    • FIC of Partner Antibiotic (FIC B) = (MIC of Partner Antibiotic in combination) / (MIC of Partner Antibiotic alone)[2]

  • Calculate the FIC Index (FICI) for each combination:

    • FICI = FIC A + FIC B [2]

  • Interpret the FICI values as follows:[3][8]

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Data Presentation: Checkerboard Assay

Table 1: MICs of Compound C9 and Partner Antibiotics against [Bacterial Strain]

CompoundMIC (µg/mL)
Compound C9
Antibiotic A
Antibiotic B
Antibiotic C

Table 2: Synergy of Compound C9 with Partner Antibiotics against [Bacterial Strain]

Combination (Compound C9 + Antibiotic)MIC of Compound C9 in Combination (µg/mL)MIC of Partner Antibiotic in Combination (µg/mL)FIC of Compound C9FIC of Partner AntibioticFICIInterpretation
Compound C9 + Antibiotic A
Compound C9 + Antibiotic B
Compound C9 + Antibiotic C

Visualization: Checkerboard Assay Workflow

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis Bacterial_Culture Bacterial Culture (0.5 McFarland) Inoculum Prepare Inoculum (5 x 10^5 CFU/mL) Bacterial_Culture->Inoculum Inoculation Inoculate with Bacterial Suspension Inoculum->Inoculation C9_Dilutions Serial Dilutions of Compound C9 Plate_Setup 96-Well Plate Setup: - Add Broth - Add Antibiotics C9_Dilutions->Plate_Setup Antibiotic_Dilutions Serial Dilutions of Partner Antibiotic Antibiotic_Dilutions->Plate_Setup Plate_Setup->Inoculation Incubation Incubate (18-24h at 37°C) Inoculation->Incubation Read_Results Read Results (Visual or OD600) Incubation->Read_Results Calculate_FICI Calculate FICI Read_Results->Calculate_FICI Interpretation Interpret Results (Synergy, Additive, Antagonism) Calculate_FICI->Interpretation Time_Kill_Workflow cluster_prep Preparation cluster_assay Assay cluster_sampling Sampling & Plating cluster_analysis Analysis Inoculum_Prep Prepare Bacterial Inoculum (10^6 CFU/mL) Inoculation Inoculate Flasks Inoculum_Prep->Inoculation Media_Prep Prepare Flasks with Test Concentrations Media_Prep->Inoculation Incubation Incubate with Shaking (37°C) Inoculation->Incubation Sampling Sample at Time Points (0, 2, 4, 6, 8, 24h) Incubation->Sampling Serial_Dilution Serial Dilutions Sampling->Serial_Dilution Plating Plate on Agar Serial_Dilution->Plating Colony_Count Incubate Plates & Count Colonies Plating->Colony_Count Plot_Data Plot log10 CFU/mL vs. Time Colony_Count->Plot_Data Interpretation Interpret Results Plot_Data->Interpretation

References

Assessing the Cytotoxicity of "Antibacterial Agent 35": Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for evaluating the cytotoxic potential of "Antibacterial agent 35." The following protocols and application notes are designed to deliver robust and reproducible data for preclinical safety and efficacy assessment.

Introduction

"this compound" has demonstrated efficacy against a range of bacteria, including S. aureus, E. coli, E. faecalis, and S. maltophilia, with a Minimum Inhibitory Concentration (MIC) of 0.5-2 μg/mL.[1] Preliminary data indicates that it exhibits cytotoxicity against the HT-22 cell line with a half-maximal inhibitory concentration (IC50) of 130.4 μg/mL.[1] A thorough understanding of its cytotoxic profile is crucial for its development as a therapeutic agent.[2]

Cytotoxicity assays are essential for determining the potential of a substance to cause damage to or kill cells, and they are a critical component of drug development and toxicology studies.[2] This document outlines key in vitro assays to characterize the cytotoxicity of "this compound," including methods to assess cell viability, membrane integrity, and apoptosis.

Data Presentation

Quantitative data from the following experimental protocols should be summarized for clear comparison.

Table 1: Cytotoxicity of this compound on HT-22 Cells

ParameterValue
Cell LineHT-22
IC50130.4 µg/mL

Table 2: Experimental Parameters for Cytotoxicity Assays

AssayCell LineSeeding DensityTreatment DurationEndpoint Measurement
MTT Assaye.g., HEK293, HepG21 x 10⁴ cells/well24, 48, 72 hoursAbsorbance at 570 nm
LDH Release Assaye.g., HEK293, HepG21 x 10⁴ cells/well24, 48, 72 hoursAbsorbance at 490 nm
Annexin V/PI Staininge.g., HEK293, HepG21 x 10⁵ cells/well24, 48 hoursFluorescence (Flow Cytometry)

Experimental Protocols

Cell Culture
  • Cell Lines: Human Embryonic Kidney 293 (HEK293) and Human hepatoma (HepG2) cell lines are recommended for initial screening to assess general cytotoxicity. Human peripheral blood mononuclear cells (PBMCs) can also be used for evaluating effects on immune cells.[3][4]

  • Culture Conditions: Cells should be cultured in the appropriate medium (e.g., DMEM for HEK293 and HepG2) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[5]

Materials:

  • 96-well plates

  • "this compound" stock solution

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[6]

  • Prepare serial dilutions of "this compound" in culture medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of the test agent. Include a vehicle control (medium with the same solvent concentration used for the agent) and a positive control (e.g., a known cytotoxic agent).

  • Incubate for the desired treatment periods (e.g., 24, 48, 72 hours).[6]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.

  • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Calculate cell viability as a percentage of the vehicle control.

Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[7]

Materials:

  • 96-well plates

  • "this compound" stock solution

  • Serum-free cell culture medium

  • LDH cytotoxicity detection kit

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • After 24 hours, replace the medium with serum-free medium containing serial dilutions of "this compound."

  • Include the following controls:

    • Spontaneous LDH release: Cells in serum-free medium without the agent.

    • Maximum LDH release: Cells treated with a lysis buffer (e.g., Triton X-100) provided in the kit.[8][9]

    • Vehicle control: Cells treated with the vehicle used to dissolve the agent.

  • Incubate the plate for the desired exposure time at 37°C.[7]

  • Centrifuge the plate at 1000 RPM for 5 minutes.[8]

  • Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[8]

  • Add the LDH reaction mixture from the kit to each well and incubate in the dark at room temperature for 20-30 minutes.[8][10]

  • Add the stop solution provided in the kit.[10]

  • Measure the absorbance at 490 nm using a microplate reader.[8]

  • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, typically by comparing the LDH release in treated wells to the spontaneous and maximum release controls.[10]

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[11][12]

Materials:

  • 6-well plates

  • "this compound" stock solution

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with different concentrations of "this compound" for the desired time.

  • Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[13]

  • Incubate the cells in the dark at room temperature for 15 minutes.[12]

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Data Analysis

For dose-response curves from the MTT and LDH assays, the IC50 value (the concentration of the agent that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity) should be calculated using non-linear regression analysis.[2][14] Statistical analysis, such as ANOVA followed by a post-hoc test, should be performed to determine the significance of the observed effects compared to the control group.[15]

Visualizations

Experimental Workflow

Experimental_Workflow Figure 1. General Experimental Workflow for Cytotoxicity Assessment cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293, HepG2) seeding Cell Seeding (96-well or 6-well plates) cell_culture->seeding treatment Treatment with 'this compound' (various concentrations) seeding->treatment 24h Incubation mtt MTT Assay (Cell Viability) treatment->mtt 24-72h ldh LDH Assay (Membrane Integrity) treatment->ldh 24-72h apoptosis Annexin V/PI Assay (Apoptosis) treatment->apoptosis 24-48h data_acq Data Acquisition (Absorbance/Fluorescence) mtt->data_acq ldh->data_acq apoptosis->data_acq analysis Statistical Analysis & IC50 Calculation data_acq->analysis

Caption: General workflow for assessing the cytotoxicity of "this compound".

Apoptosis Signaling Pathway

Apoptosis_Pathway Figure 2. Simplified Overview of Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptor (e.g., Fas, TNFR) caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 mito_stress Mitochondrial Stress (e.g., DNA damage) cyto_c Cytochrome c Release mito_stress->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis agent This compound (Potential Inducer) agent->death_receptor agent->mito_stress

References

Application of "Compound C9" in a Murine Infection Model: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the utilization of "Compound C9," a novel Cec4-derived antimicrobial peptide, in a murine bacteremia model infected with Staphylococcus epidermidis.

Compound C9, a 16-amino acid peptide, has demonstrated significant antibacterial activity against both planktonic and biofilm-forming methicillin-resistant Staphylococcus epidermidis (MRSE). Its therapeutic potential has been evaluated in a murine infection model, highlighting its promise as a candidate for a new antibacterial agent. This document outlines the key findings and detailed methodologies from preclinical studies to facilitate further research and development.

Application Notes

Compound C9 is a promising candidate for the treatment of infections caused by S. epidermidis, a leading cause of nosocomial and device-related infections. The peptide exhibits rapid, dose-dependent bactericidal activity and is also effective in inhibiting and eradicating S. epidermidis biofilms.

Mechanism of Action: The primary antibacterial mechanism of Compound C9 involves the disruption of the bacterial cell membrane. This leads to increased membrane permeability, depolarization, and ultimately, cell death. This multi-target action on the cell membrane may reduce the likelihood of resistance development compared to conventional antibiotics that often have a single target.

In Vivo Efficacy and Toxicity: In a murine bacteremia model, Compound C9 has shown a therapeutic effect against S. epidermidis infection. Toxicological studies in mice have indicated a median lethal dose (LD50) greater than 128 mg/kg, with an intraperitoneal administration of 64 mg/kg showing minimal toxicity to the liver and kidneys.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and toxicity of Compound C9.

ParameterValueReference Strain
Minimum Inhibitory Concentration (MIC)8 µg/mLS. epidermidis ATCC 35984 & clinical isolates
Biofilm Inhibition (0.7x MIC, 5.6 µg/mL)>90% reductionS. epidermidis ATCC 35984 & clinical isolate 5
ParameterValueAnimal Model
Median Lethal Dose (LD50)> 128 mg/kgMice
Therapeutic Dose (in bacteremia model)64 mg/kg (intraperitoneal)Mice

Experimental Protocols

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of Compound C9 against S. epidermidis.

Materials:

  • Compound C9 (lyophilized powder)

  • Staphylococcus epidermidis strains (e.g., ATCC 35984, clinical isolates)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Prepare a stock solution of Compound C9 in sterile water or a suitable solvent.

  • Grow S. epidermidis in MHB overnight at 37°C.

  • Dilute the overnight culture to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well of the 96-well plate.

  • Perform serial two-fold dilutions of Compound C9 in MHB in the 96-well plate.

  • Add the bacterial suspension to each well containing the diluted compound.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of Compound C9 that completely inhibits visible bacterial growth.

Murine Bacteremia Model

Objective: To evaluate the in vivo therapeutic efficacy of Compound C9 against S. epidermidis infection in mice.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Staphylococcus epidermidis (clinical isolate)

  • Tryptic Soy Broth (TSB)

  • Phosphate-buffered saline (PBS)

  • Compound C9 solution (for injection)

  • Vancomycin (as a control antibiotic)

  • Sterile syringes and needles

Protocol:

  • Bacterial Preparation:

    • Culture a clinical isolate of S. epidermidis in TSB overnight at 37°C.

    • Harvest the bacteria by centrifugation, wash with PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10^8 CFU/mL).

  • Infection:

    • Inject mice intraperitoneally (i.p.) with 0.5 mL of the bacterial suspension.

  • Treatment:

    • At a specified time post-infection (e.g., 2 hours), administer Compound C9 (e.g., 64 mg/kg) via intraperitoneal injection.

    • Administer control treatments (e.g., vancomycin or PBS) to separate groups of mice.

  • Monitoring and Endpoint:

    • Monitor the mice for clinical signs of illness and mortality for a defined period (e.g., 7 days).

    • At the end of the experiment, or if mice become moribund, euthanize the animals.

    • Collect blood and organs (e.g., liver, spleen, kidneys) for bacterial load determination by plating serial dilutions of tissue homogenates on agar plates.

    • Calculate the number of Colony Forming Units (CFU) per gram of tissue or mL of blood.

Visualizations

G Mechanism of Action of Compound C9 on S. epidermidis C9 Compound C9 (Antimicrobial Peptide) Membrane S. epidermidis Cell Membrane C9->Membrane Binds to and disrupts Permeability Increased Membrane Permeability Membrane->Permeability Depolarization Membrane Depolarization Membrane->Depolarization Death Bacterial Cell Death Permeability->Death Depolarization->Death

Caption: Mechanism of Compound C9 action on the bacterial cell membrane.

G Experimental Workflow for Murine Bacteremia Model cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis Bact_prep S. epidermidis Culture and Preparation Infection Intraperitoneal Injection of Bacteria into Mice Bact_prep->Infection Treatment Intraperitoneal Administration of Compound C9 Infection->Treatment 2 hours post-infection Monitoring Monitoring of Survival and Clinical Signs Treatment->Monitoring Endpoint Euthanasia and Organ Collection Monitoring->Endpoint CFU Bacterial Load Determination (CFU counting) Endpoint->CFU

Caption: Workflow of the murine bacteremia model for evaluating Compound C9.

Application Notes: Formulation and In Vivo Evaluation of Antibacterial Agent Q-35

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Q-35 is a novel fluoroquinolone antibacterial agent with demonstrated in vitro and in vivo efficacy.[1][2] These application notes provide a comprehensive overview of the formulation strategies and protocols for conducting in vivo studies to evaluate the therapeutic potential of Q-35. The information is intended for researchers, scientists, and drug development professionals engaged in preclinical antibacterial research.

Chemical Properties (Hypothetical)

To provide a more complete application note, certain physicochemical properties of Q-35 are hypothesized below, as they are not fully detailed in the provided search results. These values are typical for fluoroquinolone-class antibiotics and are for illustrative purposes.

PropertyValue
Chemical ClassFluoroquinolone
Molecular FormulaC₂₀H₂₄FN₃O₃
Molecular Weight389.42 g/mol
AppearanceOff-white to pale yellow crystalline powder
SolubilitySparingly soluble in water, soluble in DMSO and dilute acidic solutions
pKa6.8 (amine), 8.5 (carboxylic acid)
LogP1.2

Mechanism of Action

As a fluoroquinolone, Q-35 is a potent inhibitor of bacterial DNA gyrase and topoisomerase IV.[2] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, Q-35 disrupts bacterial DNA synthesis, leading to bactericidal activity against susceptible organisms.[2]

In Vitro Antibacterial Activity of Q-35

The following table summarizes the in vitro activity of Q-35 against a panel of Gram-positive and Gram-negative bacteria, as determined by the minimum inhibitory concentration (MIC) required to inhibit 90% of the strains (MIC₉₀).

Bacterial StrainQ-35 MIC₉₀ (µg/mL)
Staphylococcus aureus0.2
Methicillin-resistant S. aureus (MRSA)6.25
Staphylococcus epidermidis0.2
Streptococcus pneumoniae0.39
Streptococcus pyogenes0.39
Escherichia coli0.2
Enterobacter aerogenes0.78
Pseudomonas aeruginosa12.5
Data sourced from Iwasaki et al., 1995.[2]

In Vivo Efficacy of Q-35

In vivo studies in murine models have demonstrated the therapeutic efficacy of Q-35 in various infection models.

Infection ModelPathogenEfficacy of Q-35
Systemic Infection (Septicemia)VariousActivity reflects in vitro MICs
Respiratory Tract InfectionStreptococcus pneumoniae TMS-3Therapeutic effect similar to sparfloxacin and tosufloxacin
PyelonephritisEscherichia coli TMS-3Activity similar to ofloxacin
Data sourced from Iwasaki et al., 1995.[1]

Pharmacokinetics

Following a single oral administration in mice, the peak serum, lung, and kidney concentrations of Q-35 were intermediate when compared to other tested fluoroquinolones.[1]

Protocols for In Vivo Studies

Formulation Protocol for Oral Administration

While the specific formulation for Q-35 in the cited studies is not detailed, a common approach for administering poorly water-soluble compounds like fluoroquinolones to rodents involves creating a suspension. The following is a general protocol that can be adapted for Q-35.

Materials:

  • Q-35 powder

  • Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water

  • Alternative Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline[3]

  • Sterile mortar and pestle or homogenizer

  • Sterile graduated cylinders and beakers

  • Calibrated balance

  • pH meter and adjustment solutions (e.g., 0.1 M HCl, 0.1 M NaOH)

Procedure:

  • Vehicle Preparation: Prepare the 0.5% CMC solution by slowly adding the required amount of CMC powder to sterile water while stirring continuously until a clear, homogeneous solution is formed.

  • Weighing Q-35: Accurately weigh the required amount of Q-35 powder based on the desired final concentration and dosing volume.

  • Suspension Preparation:

    • Place the weighed Q-35 powder into a sterile mortar.

    • Add a small volume of the CMC vehicle to the powder and triturate with the pestle to form a smooth paste.

    • Gradually add the remaining vehicle in small portions while continuously mixing to ensure a uniform suspension.

  • pH Adjustment (Optional): If necessary, adjust the pH of the suspension to a physiologically acceptable range (typically pH 6.5-7.5) using dilute HCl or NaOH.

  • Final Volume and Storage: Transfer the final suspension to a sterile, labeled container. Store at 2-8°C and protect from light. It is recommended to prepare the formulation fresh on the day of the experiment.

Animal Model: Murine Systemic Infection Model

This protocol outlines a general procedure for evaluating the efficacy of Q-35 in a murine model of systemic infection (septicemia).

Materials:

  • 6-8 week old female BALB/c mice

  • Pathogen of interest (e.g., Staphylococcus aureus) grown to mid-log phase

  • Sterile saline

  • Q-35 formulation

  • Control vehicle

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Syringes and gavage needles for oral administration

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Infection:

    • Prepare a bacterial suspension in sterile saline to the desired concentration (e.g., 1 x 10⁷ CFU/mL). The exact inoculum should be determined in pilot studies to induce a non-lethal but significant infection.

    • Inject each mouse intraperitoneally (IP) with 0.1 mL of the bacterial suspension.

  • Treatment:

    • At a predetermined time post-infection (e.g., 1 hour), randomly assign mice to treatment groups (Vehicle control, Q-35 at various doses, Positive control).

    • Administer the assigned treatment via oral gavage. The volume is typically 0.1-0.2 mL per 10 g of body weight.

  • Monitoring:

    • Observe the mice for clinical signs of illness (e.g., lethargy, ruffled fur, hunched posture) at regular intervals for a specified period (e.g., 72 hours).

    • Record survival data for each group.

  • Bacterial Load Determination (Optional):

    • At a specific time point post-treatment (e.g., 24 hours), a subset of mice from each group can be euthanized.

    • Aseptically collect organs (e.g., spleen, liver, kidneys).

    • Homogenize the organs in sterile saline.

    • Perform serial dilutions of the homogenates and plate on appropriate agar media to determine the bacterial load (CFU/organ).

Visualizations

experimental_workflow A Preparation of Q-35 Formulation C Induction of Infection (Intraperitoneal Injection) A->C B Murine Model of Systemic Infection (e.g., S. aureus) B->C D Treatment Groups C->D E Vehicle Control D->E F Q-35 (Dose 1, 2, 3) D->F G Positive Control (e.g., Ciprofloxacin) D->G H Oral Administration of Treatment E->H F->H G->H I Monitoring and Data Collection H->I J Survival Analysis I->J K Bacterial Load in Organs I->K L Efficacy Assessment J->L K->L

Caption: Experimental workflow for in vivo efficacy testing of Q-35.

bacterial_signaling_pathway cluster_bacterium Bacterial Cell DNA Bacterial DNA Gyrase DNA Gyrase (Topoisomerase II) DNA->Gyrase Supercoiling TopoIV Topoisomerase IV DNA->TopoIV Decatenation Replication DNA Replication Gyrase->Replication Transcription Transcription Gyrase->Transcription CellDivision Cell Division TopoIV->CellDivision Q35 Q-35 Q35->Gyrase Inhibition Q35->TopoIV Inhibition

Caption: Mechanism of action of Q-35 on bacterial DNA replication.

References

Application Notes and Protocols for High-Throughput Screening Assays Using Compound c9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) assays to evaluate the anti-angiogenic and vascular-disrupting properties of Compound c9, a microtubule-depolymerizing agent. The described assays are essential for identifying and characterizing compounds that target key processes in angiogenesis, such as endothelial cell proliferation, migration, and tube formation.

Mechanism of Action

Compound c9 exerts its biological effects through a dual mechanism of action. It inhibits angiogenesis by downregulating the Raf-MEK-ERK signaling pathway and disrupts existing vasculature by activating the Rho/Rho kinase pathway. This dual activity makes Compound c9 a promising candidate for cancer therapy by both preventing the formation of new blood vessels that supply tumors and destroying existing ones.[1][2]

Data Presentation

The following tables summarize the quantitative data on the biological activities of Compound c9 in various in vitro assays.

Table 1: Effect of Compound c9 on Endothelial Cell Proliferation [1]

Concentration (µmol/L)Inhibition of HUVEC Proliferation (%) (48h)
0.03Minimal Effect
0.06Minimal Effect
0.12Minimal Effect
0.25Minimal Effect
0.5Minimal Effect
1.011.8
2.034.9

Table 2: Anti-Angiogenic Activity of Compound c9

AssaySpecies/Cell LineEndpointResult
Cell MigrationHUVECInhibition of MigrationConcentration-dependent inhibition
Tube FormationHUVECInhibition of Tube FormationConcentration-dependent inhibition
Aortic Ring AssayRatInhibition of Microvessel OutgrowthConcentration-dependent inhibition
Chick Chorioallantoic Membrane (CAM) AssayChick EmbryoReduction of NeovascularizationConcentration-dependent inhibition[1]

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by Compound c9.

Raf_MEK_ERK_Pathway VEGF_bFGF VEGF / bFGF Receptor VEGF-R / FGF-R VEGF_bFGF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration) ERK->Angiogenesis C9 Compound c9 C9->Raf Inhibition

Figure 1: Inhibition of the Raf-MEK-ERK Signaling Pathway by Compound c9.

Rho_Rho_Kinase_Pathway C9 Compound c9 Rho Rho C9->Rho Activation Rho_Kinase Rho Kinase (ROCK) Rho->Rho_Kinase MLC_Phosphatase MLC Phosphatase Rho_Kinase->MLC_Phosphatase Inhibition MLC Myosin Light Chain (MLC) Rho_Kinase->MLC Phosphorylation Phospho_MLC Phosphorylated MLC MLC_Phosphatase->Phospho_MLC MLC->Phospho_MLC Contraction Endothelial Cell Contraction & Membrane Blebbing Phospho_MLC->Contraction

Figure 2: Activation of the Rho/Rho Kinase Signaling Pathway by Compound c9.

Experimental Protocols

High-Throughput Screening (HTS) Workflow

The following diagram outlines a general workflow for a high-throughput screening campaign to identify anti-angiogenic compounds.

HTS_Workflow cluster_primary_screen Primary Screening cluster_secondary_screen Secondary Screening & Hit Validation cluster_tertiary_screen Mechanism of Action Studies Compound_Library Compound Library Primary_Assay High-Throughput Assay (e.g., Cell Proliferation) Compound_Library->Primary_Assay Hit_Identification Hit Identification (Based on activity threshold) Primary_Assay->Hit_Identification Dose_Response Dose-Response Curves (IC50/EC50 Determination) Hit_Identification->Dose_Response Orthogonal_Assays Orthogonal Assays (e.g., Migration, Tube Formation) Dose_Response->Orthogonal_Assays Counter_Screens Counter-Screens (e.g., Cytotoxicity in non-endothelial cells) Orthogonal_Assays->Counter_Screens Pathway_Analysis Signaling Pathway Analysis (Western Blot, etc.) Counter_Screens->Pathway_Analysis In_Vivo_Models In Vivo Models (e.g., CAM Assay, Xenografts) Pathway_Analysis->In_Vivo_Models Lead_Compound Lead Compound In_Vivo_Models->Lead_Compound

Figure 3: General workflow for a high-throughput screening campaign.
Endothelial Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is used to assess the cytotoxic or anti-proliferative effects of Compound c9.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • 96-well clear flat-bottom microplates

  • Compound c9 stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of EGM-2. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of Compound c9 in EGM-2. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

Endothelial Cell Migration Assay (Wound Healing Assay)

This assay assesses the ability of Compound c9 to inhibit the migration of endothelial cells, a crucial step in angiogenesis.

Materials:

  • HUVECs

  • EGM-2

  • 24-well plates

  • P200 pipette tips or a wound-healing insert

  • Microscope with a camera

Protocol:

  • Cell Seeding: Seed HUVECs in 24-well plates and grow to a confluent monolayer.

  • Wound Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile P200 pipette tip or a wound-healing insert.

  • Compound Treatment: Wash the wells with PBS to remove detached cells and add fresh EGM-2 containing various concentrations of Compound c9.

  • Image Acquisition: Capture images of the wounds at time 0 and at regular intervals (e.g., 6, 12, 24 hours).

  • Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure and compare the migration rate between treated and control groups.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, mimicking a late stage of angiogenesis.

Materials:

  • HUVECs

  • EGM-2

  • 96-well plates

  • Basement membrane matrix (e.g., Matrigel®)

  • Calcein AM (for fluorescent visualization)

  • Fluorescence microscope

Protocol:

  • Plate Coating: Thaw the basement membrane matrix on ice and coat the wells of a pre-chilled 96-well plate with 50 µL per well. Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Seeding: Harvest HUVECs and resuspend them in EGM-2 containing different concentrations of Compound c9. Seed the cells onto the solidified matrix at a density of 10,000-20,000 cells per well.

  • Incubation: Incubate the plate for 6-18 hours at 37°C and 5% CO2.

  • Visualization:

    • Phase Contrast: Visualize the tube formation directly using a phase-contrast microscope.

    • Fluorescence: For quantitative analysis, stain the cells with Calcein AM for 30 minutes, then visualize using a fluorescence microscope.

  • Data Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.

References

Application Note: Evaluating the Stability of "Compound c9" in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

[AN-C9-STAB-001]

Introduction

The stability of a therapeutic compound in a biological matrix is a critical parameter in drug discovery and development. In vitro cell-based assays are fundamental for evaluating the efficacy and toxicity of new chemical entities. The concentration of the test compound in the culture medium must remain stable throughout the experiment to ensure accurate and reproducible results. Degradation of the compound can lead to an underestimation of its potency and misleading structure-activity relationships (SAR). This application note provides a detailed protocol for evaluating the stability of a hypothetical small molecule, "Compound c9," in standard cell culture media.

The primary analytical method employed is High-Performance Liquid Chromatography (HPLC) coupled with UV detection, a widely used technique for the separation, identification, and quantification of small molecules.[1] For compounds lacking a strong chromophore or for more sensitive analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[2][3][4]

Principle

The stability of Compound c9 is assessed by incubating it in cell culture medium at a physiologically relevant temperature (37°C) over a specified period. Aliquots are taken at various time points, and the reaction is quenched to halt any further degradation. The concentration of the remaining parent compound is then quantified using a validated HPLC method. The rate of degradation is determined by plotting the concentration of Compound c9 against time.

Factors Influencing Compound Stability in Culture Media

Several factors can contribute to the degradation of a compound in cell culture media:

  • pH: The pH of the culture medium can influence the hydrolysis of susceptible chemical moieties.[5]

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[5]

  • Enzymatic Degradation: If the medium is supplemented with serum (e.g., Fetal Bovine Serum - FBS), esterases, proteases, and other enzymes present can metabolize the compound.[6][7]

  • Redox Reactions: Components in the media, such as certain amino acids (e.g., cysteine) or metal ions (e.g., ferric ions), can promote oxidation or reduction of the compound.[8][9]

  • Light Sensitivity: Some compounds are susceptible to photodegradation.[5]

  • Binding to Plasticware: Hydrophobic compounds may adsorb to the surface of plastic culture vessels, reducing the effective concentration in the medium.[10]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_c9 Prepare Compound c9 Stock Solution spike Spike Compound c9 into Media prep_c9->spike prep_media Prepare Culture Media (with and without FBS) prep_media->spike prep_qc Prepare Calibration and QC Samples hplc HPLC-UV/LC-MS Analysis prep_qc->hplc incubate Incubate at 37°C spike->incubate sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) incubate->sampling quench Quench Reaction (e.g., with cold Acetonitrile) sampling->quench process Process Samples (Centrifuge) quench->process process->hplc quantify Quantify Remaining Compound c9 hplc->quantify plot Plot % Remaining vs. Time quantify->plot half_life Calculate Half-life (t½) plot->half_life G cluster_factors Degradation Factors compound Compound c9 media_no_fbs Basal Medium (No FBS) compound->media_no_fbs Incubated in media_fbs Complete Medium (+10% FBS) compound->media_fbs Incubated in chemical Chemical Degradation (e.g., Hydrolysis) media_no_fbs->chemical Influenced by media_fbs->chemical Influenced by enzymatic Enzymatic Degradation (from FBS) media_fbs->enzymatic Influenced by observation1 High Stability (t½ > 48h) chemical->observation1 observation2 Low Stability (t½ ≈ 26h) chemical->observation2 enzymatic->observation2

References

Application Notes and Protocols: Testing "Compound c9" Against Anaerobic Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of antimicrobial resistance among anaerobic bacteria necessitates the discovery and development of novel therapeutic agents. This document provides a comprehensive protocol for the in vitro testing of "Compound c9," a novel investigational antimicrobial agent, against a panel of clinically relevant anaerobic bacteria. The protocols outlined herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure data accuracy and reproducibility.[1][2][3][4]

Putative Mechanisms of Action: Targeting Core Bacterial Pathways

While the precise mechanism of Compound c9 is under investigation, its development has been guided by its potential to interfere with essential bacterial processes. The following pathways are fundamental to bacterial survival and are common targets for antimicrobial agents.

Bacterial Cell Wall Synthesis

The bacterial cell wall, primarily composed of peptidoglycan, is crucial for maintaining cell integrity and shape.[5][6][7] Its synthesis is a complex process involving cytoplasmic, membrane-bound, and periplasmic steps, making it an attractive target for antimicrobial intervention.[6][8]

cell_wall_synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall precursors Precursors (UDP-NAG, UDP-NAM) pentapeptide UDP-NAM-pentapeptide precursors->pentapeptide Mur enzymes lipid_I Lipid I pentapeptide->lipid_I MraY pentapeptide->lipid_I lipid_II Lipid II lipid_I->lipid_II MurG lipid_I->lipid_II nascent_pg Nascent Peptidoglycan lipid_II->nascent_pg Transglycosylation (PBPs) lipid_II->nascent_pg crosslinked_pg Cross-linked Peptidoglycan nascent_pg->crosslinked_pg Transpeptidation (PBPs) nascent_pg->crosslinked_pg

Caption: Simplified overview of the bacterial cell wall synthesis pathway.

Bacterial Protein Synthesis

Protein synthesis is a vital process for all living organisms. Bacterial ribosomes (70S) are structurally distinct from eukaryotic ribosomes (80S), allowing for selective targeting by antimicrobial agents. This process involves initiation, elongation, and termination steps.[9]

protein_synthesis cluster_ribosome 70S Ribosome initiation Initiation Complex Formation (30S + mRNA + fMet-tRNA) full_ribosome 70S Ribosome Assembly initiation->full_ribosome elongation Elongation (Codon recognition, peptide bond formation, translocation) termination Termination (Release factors bind to stop codon) elongation->termination polypeptide Polypeptide Chain elongation->polypeptide full_ribosome->elongation dna_replication cluster_replication DNA Replication Fork origin Origin of Replication unwinding DNA Unwinding (Helicase, Gyrase) origin->unwinding leading_strand Leading Strand Synthesis (DNA Polymerase III) unwinding->leading_strand lagging_strand Lagging Strand Synthesis (Primase, DNA Pol III, DNA Pol I, Ligase) unwinding->lagging_strand replicated_dna Two DNA Molecules leading_strand->replicated_dna lagging_strand->replicated_dna experimental_workflow cluster_workflow Compound c9 Evaluation Workflow start Start: Compound c9 Stock Solution primary_screen Primary Screening (e.g., Broth Microdilution vs. Key Anaerobes) start->primary_screen mic_determination Definitive MIC Determination (Agar Dilution - Gold Standard) primary_screen->mic_determination Active? bactericidal_testing Bactericidal vs. Bacteriostatic Activity (MBC Determination) mic_determination->bactericidal_testing data_analysis Data Analysis and Comparison bactericidal_testing->data_analysis report Final Report data_analysis->report

References

Application Notes and Protocols for Targeted Delivery of Antibacterial Agent 35

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of novel therapeutic strategies. "Antibacterial Agent 35," a potent broad-spectrum antibiotic, demonstrates significant efficacy against a wide range of bacterial pathogens. However, its systemic administration can be associated with potential side effects and a risk of promoting resistance. Targeted drug delivery systems offer a promising approach to enhance the therapeutic index of this compound by increasing its concentration at the site of infection while minimizing systemic exposure and associated toxicities.[1][2][3] This document provides detailed application notes and experimental protocols for the development and evaluation of liposomal and nanoparticle-based delivery systems for targeted therapy with this compound.

Application Notes

Rationale for Targeted Delivery of this compound

Targeted delivery of this compound is designed to overcome the limitations of conventional antibiotic therapy. By encapsulating the agent within nanocarriers such as liposomes or polymeric nanoparticles, its pharmacokinetic and pharmacodynamic properties can be significantly improved.[2][4] Key advantages include:

  • Enhanced Efficacy: Increased drug concentration at the infection site leads to more effective bacterial eradication.[5][6]

  • Reduced Side Effects: Minimizing drug accumulation in healthy tissues reduces the potential for toxicity.[1][6]

  • Overcoming Resistance: High localized concentrations can help overcome bacterial resistance mechanisms.[2]

  • Protection from Degradation: Encapsulation protects the antibiotic from enzymatic degradation in the body.[1][2]

  • Improved Bioavailability: Nanocarriers can improve the solubility and stability of the antibacterial agent.[1][7]

Overview of Delivery Systems

Two primary types of nanocarriers are highlighted for the delivery of this compound: liposomes and poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

  • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[4][8][9] Their biocompatibility and biodegradability make them excellent candidates for drug delivery.[2] The surface of liposomes can be modified with ligands for active targeting of bacterial cells or infected tissues.[1][2]

  • PLGA Nanoparticles: These are biodegradable and biocompatible polymeric nanoparticles that can encapsulate drugs within their matrix.[7] They offer sustained release of the encapsulated agent, which can be beneficial for maintaining therapeutic concentrations over an extended period.[7]

Quantitative Data Summary

The following tables summarize representative data for the formulation and characterization of this compound delivery systems.

Table 1: Formulation and Characterization of this compound-Loaded Liposomes

Formulation CodeLipid Composition (molar ratio)Drug:Lipid Ratio (w/w)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
L-A35-01DPPC:Cholesterol (2:1)1:10150 ± 5.20.15 ± 0.02-15.3 ± 1.865.7 ± 4.5
L-A35-02DPPC:Cholesterol:DSPE-PEG (2:1:0.1)1:10165 ± 6.10.12 ± 0.03-20.1 ± 2.162.3 ± 3.9
L-A35-TargetedDPPC:Cholesterol:DSPE-PEG-Antibody (2:1:0.1)1:10175 ± 7.50.18 ± 0.04-25.8 ± 2.559.8 ± 4.1

DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; Cholesterol; DSPE-PEG: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]

Table 2: Formulation and Characterization of this compound-Loaded PLGA Nanoparticles

Formulation CodePLGA Type (LA:GA ratio)Drug:Polymer Ratio (w/w)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
NP-A35-0150:501:5210 ± 8.30.11 ± 0.02-28.4 ± 3.275.2 ± 5.1
NP-A35-0275:251:5230 ± 9.10.14 ± 0.03-25.6 ± 2.971.8 ± 4.8
NP-A35-Targeted50:50 with surface conjugation1:5225 ± 8.90.13 ± 0.02-22.1 ± 2.773.5 ± 5.3

LA: Lactic Acid; GA: Glycolic Acid

Table 3: In Vitro Efficacy of Targeted this compound Formulations

FormulationTarget BacteriumMIC of Free Agent 35 (µg/mL)MIC of Encapsulated Agent 35 (µg/mL)Fold Improvement
L-A35-TargetedS. aureus (MRSA)1644
NP-A35-TargetedP. aeruginosa3284

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes

This protocol describes the thin-film hydration method for preparing liposomes.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG) (optional, for PEGylation)

  • This compound

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or extruder

Methodology:

  • Dissolve DPPC and cholesterol (and DSPE-PEG if applicable) in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.

  • Add this compound to the lipid solution.

  • Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature to form a thin lipid film on the flask wall.

  • Dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation.

  • To reduce the size of the multilamellar vesicles, sonicate the suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Remove unencapsulated drug by dialysis or size exclusion chromatography.

Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol details the oil-in-water (o/w) single emulsion solvent evaporation method.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound

  • Dichloromethane (DCM) or Ethyl Acetate

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)

  • Magnetic stirrer

  • Homogenizer or sonicator

  • Centrifuge

Methodology:

  • Dissolve PLGA and this compound in a water-immiscible organic solvent like DCM to form the oil phase.

  • Prepare an aqueous solution of PVA, which will act as the stabilizer.

  • Add the oil phase to the aqueous PVA solution while stirring at high speed.

  • Emulsify the mixture using a high-speed homogenizer or a probe sonicator to form an o/w emulsion.

  • Continuously stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilize the nanoparticles for long-term storage.

Protocol 3: Characterization of Nanoparticle Size and Zeta Potential

Instrument:

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

Methodology:

  • Disperse a small amount of the nanoparticle suspension in deionized water or PBS.

  • Vortex briefly to ensure a homogenous suspension.

  • Transfer the sample to a disposable cuvette.

  • Measure the particle size and polydispersity index (PDI) using DLS.

  • For zeta potential, use an appropriate folded capillary cell and measure the electrophoretic mobility.

  • Perform all measurements in triplicate.

Protocol 4: Determination of Encapsulation Efficiency

Methodology:

  • Separate the nanoparticles from the aqueous medium containing unencapsulated drug by centrifugation.

  • Quantify the amount of free this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the Encapsulation Efficiency (EE%) using the following formula:

    EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

Visualizations

Experimental_Workflow cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_eval In Vitro Evaluation start Start drug_poly Dissolve Drug & Polymer in Organic Solvent start->drug_poly emulsify Emulsification in Aqueous Phase drug_poly->emulsify evap Solvent Evaporation emulsify->evap collect Collect & Wash Nanoparticles evap->collect dls Size & Zeta Potential (DLS) collect->dls ee Encapsulation Efficiency (HPLC/UV-Vis) collect->ee release In Vitro Release Study collect->release mic MIC Determination collect->mic biofilm Biofilm Inhibition Assay mic->biofilm

Caption: Experimental workflow for nanoparticle synthesis and evaluation.

Signaling_Pathway cluster_targeting Targeted Delivery to Bacteria cluster_action Intracellular Action NP Targeted Nanoparticle (Agent 35) Binding Ligand-Receptor Binding NP->Binding Specific Recognition Receptor Bacterial Surface Receptor Receptor->Binding Internalization Internalization Binding->Internalization Release Drug Release Internalization->Release Target Inhibition of DNA Gyrase Release->Target Death Bacterial Cell Death Target->Death Logical_Relationship A High Systemic Antibiotic Dose C Increased Systemic Side Effects A->C D Development of Resistance A->D B Targeted Delivery System (e.g., Liposomes) E High Local Concentration at Infection Site B->E F Reduced Systemic Exposure B->F G Improved Therapeutic Outcome E->G H Reduced Side Effects F->H

References

Troubleshooting & Optimization

Troubleshooting "Antibacterial agent 35" solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Antibacterial Agent 35 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound is an experimental antimicrobial compound with potent activity against a range of bacteria, including S. aureus, E. coli, E. faecalis, and S. maltophilia, with a Minimum Inhibitory Concentration (MIC) ranging from 0.5-2 μg/mL.[1] Its utility in various experimental and preclinical settings is often hampered by its poor aqueous solubility, which can lead to issues with stock solution preparation, inconsistent results in biological assays, and challenges in developing suitable formulations for in vivo studies.

Q2: What are the primary factors influencing the solubility of this compound?

A2: The solubility of a compound is influenced by its physicochemical properties and the characteristics of the solvent. For hydrophobic compounds like many antibacterial agents, key factors include pH, temperature, and the presence of co-solvents or other excipients.[2][3] The crystalline structure of the solid material can also significantly impact its dissolution rate.[4]

Q3: Can I use organic solvents to dissolve this compound for my experiments?

A3: Yes, using a small amount of a water-miscible organic solvent to prepare a concentrated stock solution is a common and recommended practice for compounds with poor aqueous solubility.[5] Solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are often used. This stock solution can then be diluted into your aqueous experimental medium. However, it is crucial to be mindful of the final concentration of the organic solvent, as it can be toxic to cells or interfere with your assay.[1]

Q4: What is the maximum recommended concentration of DMSO in a cell-based assay?

A4: The tolerance of cell lines to organic solvents varies. As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to minimize cytotoxicity and other off-target effects. It is always best to perform a vehicle control experiment to determine the maximum tolerable concentration of the solvent for your specific experimental system.

Troubleshooting Guide: Solubility Issues with this compound

This guide provides a systematic approach to addressing common solubility problems encountered with this compound.

Issue 1: Precipitate formation when diluting a concentrated stock solution in aqueous buffer.

This is a common issue when a drug that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower.

Troubleshooting Workflow:

G start Precipitate Observed in Aqueous Solution check_stock Is the stock solution clear? start->check_stock prepare_stock Re-prepare stock. Ensure complete dissolution. check_stock->prepare_stock No check_dilution Review dilution method check_stock->check_dilution Yes prepare_stock->check_stock vortex Increase mixing energy (e.g., vortexing during dilution) check_dilution->vortex serial_dilution Perform serial dilutions instead of a single large dilution vortex->serial_dilution reduce_conc Lower the final concentration serial_dilution->reduce_conc add_surfactant Consider adding a surfactant (e.g., Tween 80) reduce_conc->add_surfactant success Solution is clear add_surfactant->success G cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleoid receptor Membrane Receptor kinaseA Kinase A receptor->kinaseA Activates agent35 This compound kinaseB Kinase B agent35->kinaseB Inhibits kinaseA->kinaseB Phosphorylates transcription_factor Transcription Factor kinaseB->transcription_factor Activates dna DNA transcription_factor->dna Binds to gene_expression Virulence Gene Expression dna->gene_expression

References

Technical Support Center: Optimizing Compound C9 Dosage for In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Compound C9, a microtubule-depolymerizing agent with anti-angiogenic and vascular-disrupting properties.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Compound C9?

A1: Compound C9 functions as a microtubule-binding agent, leading to the disassembly of microtubules in endothelial cells.[1] This disruption of the cytoskeleton is believed to be a key contributor to its anti-angiogenic and vascular-disrupting effects.[1]

Q2: What are the key signaling pathways affected by Compound C9?

A2: Compound C9 has been shown to down-regulate the Raf-MEK-ERK signaling pathway, which is crucial for angiogenesis.[1] Additionally, its vascular-disrupting activities are associated with the Rho/Rho kinase pathway, which is involved in endothelial cell contraction and membrane blebbing.[1]

Q3: What are the expected in vitro effects of Compound C9 on endothelial cells?

A3: In vitro, Compound C9 has been observed to inhibit the proliferation, migration, and tube formation of endothelial cells.[1] It can also disrupt pre-formed capillary-like networks.[1] It's important to note that at non-toxic concentrations, the primary effect is on endothelial cell function rather than significant inhibition of cell proliferation.[1]

Q4: What in vivo models have been used to demonstrate the efficacy of Compound C9?

A4: The in vivo efficacy of Compound C9 has been demonstrated in the chick chorioallantoic membrane (CAM) assay and the in vivo Matrigel plug assay.[1] In the CAM assay, C9 was shown to decrease neovascularization.[1] In the Matrigel plug assay, C9 treatment resulted in a rapid reduction of functional blood vessels.[1]

Troubleshooting Guide

Q1: I am not observing the expected anti-angiogenic effects in my in vivo model. What are some potential reasons for this?

A1: There are several factors that could contribute to a lack of efficacy. Consider the following:

  • Dosage: The dosage of Compound C9 is critical. In a Matrigel plug assay, a dose of 200 mg·kg⁻¹, administered intraperitoneally (i.p.), was shown to be effective.[1] For the CAM assay, a much lower dose of 5 nmol per egg was used.[1] Ensure your dosage is within the effective range for your specific model.

  • Route of Administration: The method of delivery can significantly impact the bioavailability and efficacy of the compound. The referenced studies used intraperitoneal injection for the Matrigel plug assay.[1]

  • Timing of Administration and Observation: The vascular-disrupting effects of C9 can be rapid. In the Matrigel plug assay, a reduction in vessels was observed within 1 hour of treatment, with significant disruption after 3 hours.[1] Your observation window should be aligned with the expected kinetics of the compound's action.

  • Compound Stability and Formulation: Ensure that Compound C9 is properly stored and formulated for in vivo use to maintain its activity.

Q2: My in vivo experiment is showing signs of toxicity. How can I mitigate this?

A2: If you are observing toxicity, it is crucial to adjust your experimental parameters:

  • Dose Reduction: Toxicity is often dose-dependent. Consider performing a dose-response study to identify the maximum tolerated dose (MTD) in your specific model.

  • Alternative Dosing Schedule: For small molecule inhibitors, intermittent dosing strategies can sometimes reduce toxicity while maintaining efficacy.[2]

  • Refined Formulation: The vehicle used to dissolve and administer Compound C9 can contribute to toxicity. Ensure the vehicle is well-tolerated in your animal model.

Q3: How do I confirm that Compound C9 is engaging its target in my in vivo study?

A3: To confirm target engagement, you can perform pharmacodynamic (PD) studies. This could involve:

  • Western Blot Analysis: After treatment with Compound C9, you can collect tumor or tissue samples and perform western blot analysis to assess the phosphorylation status of key proteins in the Raf-MEK-ERK and Rho/Rho kinase pathways.[1] A decrease in the phosphorylation of ERK and an increase in the phosphorylation of MLC2 would be consistent with C9 activity.[1]

  • Immunohistochemistry (IHC): IHC can be used to visualize the effects of Compound C9 on the tumor microenvironment, such as changes in microtubule structure or markers of apoptosis in endothelial cells.

Quantitative Data Summary

Assay TypeOrganism/Cell LineCompound C9 Concentration/DoseObserved EffectReference
Endothelial Cell ProliferationHUVECs1.0 and 2.0 µmol·L⁻¹11.8% and 34.9% growth inhibition, respectively[1]
Neovasculature Network DisruptionHUVECs on Matrigel0.5 µmol·L⁻¹Time-dependent disruption of capillary-like networks[1]
Aortic Ring AssayAortic Rings0.5 µmol·L⁻¹Inhibition of angiogenesis[1]
CAM AssayChick Chorioallantoic Membrane5 nmol per eggDramatically decreased neovascularization[1]
In vivo Matrigel Plug AssayIn vivo model200 mg·kg⁻¹, i.p.Rapid reduction of functional blood vessels[1]

Experimental Protocols

In Vivo Matrigel Plug Assay for Vascular Disruption

Objective: To assess the in vivo vascular-disrupting activity of Compound C9.

Materials:

  • Compound C9

  • Matrigel

  • Fibroblast Growth Factor 2 (FGF2)

  • Heparin

  • FITC-dextran

  • Anesthetic

  • Syringes and needles

  • Fluorescence microscope

Methodology:

  • Preparation of Matrigel: Thaw Matrigel on ice. Once thawed, mix Matrigel with FGF2 (e.g., 250 ng/mL) and heparin (e.g., 10 units/mL). Keep the mixture on ice to prevent premature polymerization.

  • Animal Model: Use an appropriate animal model (e.g., C57BL/6 mice). Anesthetize the animals according to approved institutional protocols.

  • Matrigel Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse. The Matrigel will form a solid plug as it warms to body temperature.

  • Neovascularization: Allow 7-10 days for neovascularization of the Matrigel plug to occur.

  • Compound C9 Administration: Prepare Compound C9 in a suitable vehicle for intraperitoneal (i.p.) injection. Administer a single dose of Compound C9 (e.g., 200 mg·kg⁻¹) via i.p. injection.[1] A control group should receive a vehicle-only injection.

  • Visualization of Vasculature:

    • At desired time points post-C9 administration (e.g., 0, 1, and 3 hours), anesthetize the mice.[1]

    • Inject a fluorescent vascular tracer, such as FITC-dextran, intravenously.

    • After allowing time for the tracer to circulate, surgically expose the Matrigel plug.

  • Imaging and Analysis:

    • Immediately visualize the vasculature within the Matrigel plug using a fluorescence microscope.

    • Capture images at each time point to observe changes in vessel perfusion and integrity. A reduction in FITC-dextran signal over time indicates vascular disruption.[1]

Visualizations

G cluster_0 VEGF/bFGF Signaling VEGF_bFGF VEGF / bFGF Receptor VEGFR / FGFR1 VEGF_bFGF->Receptor Raf Raf Receptor->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis C9 Compound C9 C9->Raf

Caption: Compound C9 inhibits the Raf-MEK-ERK signaling pathway.

G cluster_1 Rho/Rho Kinase Pathway C9 Compound C9 Rho_GTPase Rho GTPase C9->Rho_GTPase Rho_Kinase Rho Kinase Rho_GTPase->Rho_Kinase MLC2_phos Phosphorylation of MLC2 Rho_Kinase->MLC2_phos Contraction Endothelial Cell Contraction & Membrane Blebbing MLC2_phos->Contraction

Caption: Compound C9 activates the Rho/Rho Kinase pathway.

G cluster_2 Experimental Workflow: In Vivo Matrigel Plug Assay Start Start Prep_Matrigel Prepare Matrigel with FGF2 and Heparin Start->Prep_Matrigel Inject_Matrigel Subcutaneous Injection of Matrigel Prep_Matrigel->Inject_Matrigel Neovascularization Allow Neovascularization (7-10 days) Inject_Matrigel->Neovascularization Administer_C9 Administer Compound C9 (i.p. injection) Neovascularization->Administer_C9 Inject_FITC Inject FITC-dextran (i.v.) Administer_C9->Inject_FITC Image Fluorescence Microscopy of Matrigel Plug Inject_FITC->Image End End Image->End

Caption: Workflow for the in vivo Matrigel plug assay.

References

Overcoming "Antibacterial agent 35" degradation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of Antibacterial Agent 35, with a focus on overcoming its known degradation challenges in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary degradation pathways?

A1: this compound is a potent, broad-spectrum antibiotic belonging to the novel fluoroquinolone class. Its primary degradation pathways are photodegradation when exposed to light, and hydrolysis in non-neutral pH conditions.[1] These degradation processes can lead to a significant loss of antibacterial efficacy and the formation of inactive byproducts.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: To ensure maximum stability, stock solutions of this compound should be stored at 2-8°C in amber-colored vials to protect them from light.[2][3] For long-term storage (beyond one month), it is advisable to store aliquots at -20°C or below, avoiding repeated freeze-thaw cycles.[2]

Q3: Can I use this compound in standard cell culture media?

A3: Yes, but with caution. Many common cell culture media are buffered to a pH of 7.2-7.4, where Agent 35 is relatively stable. However, bacterial growth can alter the local pH, accelerating hydrolysis. Furthermore, standard laboratory lighting can induce photodegradation during routine handling and incubation.[4][5] It's also important to be aware that some antibiotics can alter the gene expression of cultured cells.[6][7]

Troubleshooting Guide

Problem: I'm observing a rapid loss of antibacterial activity in my experiments.

  • Potential Cause 1: pH-induced Hydrolysis. The pH of your experimental medium may be outside the optimal stability range for Agent 35 (pH 6.5-7.5). Bacterial metabolism can produce acidic or alkaline byproducts, shifting the pH and accelerating the hydrolysis of the agent.[1]

    • Solution: Regularly monitor the pH of your culture medium. If significant pH shifts are observed, consider using a more robust buffering system or replenishing the medium more frequently. When preparing solutions, always use buffers within the recommended pH range.[8]

  • Potential Cause 2: Photodegradation. Exposure to ambient laboratory light, especially UV and blue light, can rapidly degrade Agent 35.[5] This is a common issue during sample preparation, incubation, and analysis.

    • Solution: Minimize light exposure at all stages of your experiment. Use amber-colored or opaque containers for solutions and plates.[9] If transparent plates are necessary, cover them with aluminum foil during incubation and transport.[5][9] Work in a dimly lit area when handling the compound.[9]

  • Potential Cause 3: Incorrect Storage. Improper storage of stock solutions, such as leaving them at room temperature or exposing them to light, can lead to significant degradation before the experiment even begins.[2]

    • Solution: Strictly adhere to the recommended storage conditions (2-8°C for short-term, -20°C for long-term, always protected from light).[2][3] Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]

Problem: My stock solution of Agent 35 has changed color (e.g., turned yellowish).

  • Potential Cause: Photodegradation. A visible color change is a strong indicator of chemical degradation, most commonly due to light exposure.[4] The yellow tint is likely due to the formation of photodegradation byproducts.

    • Solution: Discard the discolored solution immediately. Prepare a fresh stock solution, ensuring that all handling steps are performed with minimal light exposure. Store the new stock solution in an amber-colored vial or a container wrapped in aluminum foil.[5][9]

Problem: LC-MS analysis of my experimental sample shows multiple peaks instead of a single peak for Agent 35.

  • Potential Cause: Presence of Degradation Products. The additional peaks are likely the degradation products of Agent 35 resulting from hydrolysis or photodegradation. This indicates that the agent has broken down during your experiment.

    • Solution: Review your experimental protocol to identify potential sources of degradation. Refer to the stability data tables below to understand the impact of pH, temperature, and light. Implement the handling and protocol recommendations to minimize degradation in subsequent experiments.

Data on Agent 35 Stability

The following tables summarize the stability of this compound under various experimental conditions.

Table 1: Effect of pH on the Stability of Agent 35 in Aqueous Solution

pH% Remaining after 24h at 37°C
5.065%
6.085%
7.098%
7.497%
8.082%
9.055%

Data based on incubation in buffered aqueous solutions, protected from light.

Table 2: Effect of Temperature on the Stability of Agent 35

Temperature% Remaining after 24h
4°C>99%
25°C (Room Temp)92%
37°C88%

Data based on incubation in a solution at pH 7.4, protected from light.

Table 3: Effect of Light Exposure on the Stability of Agent 35

Light Condition% Remaining after 8h at 25°C
Dark (wrapped in foil)99%
Ambient Lab Light60%
Direct Sunlight<10%

Data based on incubation in a solution at pH 7.4.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution of this compound

  • Work Area Preparation: Prepare a clean work area with minimized light. If possible, work under a yellow or red safe light.

  • Reconstitution: Allow the lyophilized powder of Agent 35 to equilibrate to room temperature before opening to prevent condensation.

  • Solvent: Reconstitute the powder in sterile DMSO to a concentration of 10 mg/mL. Ensure the DMSO is anhydrous to prevent hydrolysis.

  • Mixing: Gently vortex the solution until the powder is completely dissolved. Avoid excessive agitation.

  • Aliquoting: Immediately aliquot the stock solution into single-use volumes in amber-colored, sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for long-term use. For immediate use (within one week), store at 2-8°C.

Protocol 2: Use of Agent 35 in a Bacterial Minimum Inhibitory Concentration (MIC) Assay

  • Thaw Stock Solution: Thaw a single aliquot of Agent 35 stock solution at room temperature, protected from light.

  • Serial Dilutions: Perform serial dilutions of the stock solution in a sterile, amber-colored 96-well plate or in tubes wrapped in aluminum foil. Use sterile culture medium (e.g., Tryptone Soy Broth) buffered to pH 7.2-7.4 for dilutions.[10]

  • Bacterial Inoculum: Prepare the bacterial inoculum as per standard microbiology protocols.

  • Inoculation: Add the bacterial inoculum to the wells containing the serially diluted Agent 35. The final volume in each well should be consistent.

  • Incubation: Immediately cover the 96-well plate with an opaque lid or aluminum foil to protect it from light. Incubate at 37°C for 18-24 hours.[11]

  • Reading Results: After incubation, determine the MIC by visual inspection for bacterial growth. Perform this step quickly to minimize light exposure to the samples.

Visual Guides

Below are diagrams illustrating key concepts related to the degradation of this compound and recommended experimental workflows.

cluster_pathways Degradation Pathways of Agent 35 Agent_35 This compound (Active) Hydrolysis_Product Hydrolysis Product (Inactive) Agent_35->Hydrolysis_Product Incorrect pH (e.g., <6.5 or >7.5) Photo_Product Photodegradation Product (Inactive) Agent_35->Photo_Product Light Exposure (UV, Blue Light)

Caption: Primary degradation pathways for this compound.

cluster_workflow Troubleshooting Workflow: Loss of Activity start Reduced Agent 35 Activity Observed check_storage Check Stock Solution Storage Conditions start->check_storage check_ph Measure pH of Experimental Medium check_storage->check_ph Proper remedy_storage Prepare Fresh Stock Store Correctly check_storage->remedy_storage Improper check_light Assess Light Exposure During Experiment check_ph->check_light Optimal remedy_ph Use Buffered Medium Monitor pH check_ph->remedy_ph Outside 6.5-7.5 remedy_light Use Amber Vials Work in Dim Light check_light->remedy_light High Exposure end_node Re-run Experiment check_light->end_node Minimal Exposure remedy_storage->end_node remedy_ph->end_node remedy_light->end_node

Caption: A logical workflow for troubleshooting reduced activity.

References

Reducing cytotoxicity of "Compound c9" while maintaining antibacterial activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Compound c9. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments to reduce the cytotoxicity of Compound c9 while preserving its potent antibacterial effects.

Troubleshooting Guides

This section addresses common issues encountered during the experimental evaluation of Compound c9 and provides potential solutions.

Issue 1: High Cytotoxicity Observed in Mammalian Cell Lines

Potential Cause Recommended Solution Rationale
Off-target effects of Compound c9Structural Modification: Synthesize and test analogs of Compound c9. Structure-activity relationship (SAR) studies on quinazolinone derivatives suggest that modifications at positions 2 and 3 of the quinazolinone ring can modulate activity and toxicity.[1][2][3]Altering functional groups can reduce binding to off-target host cell components while maintaining affinity for bacterial targets.
High local concentration of the compoundFormulation Strategies: Encapsulate Compound c9 in liposomes or nanoparticles.[4][5][6][7]Encapsulation can control the release of the compound, lowering the peak concentration (Cmax) exposed to cells and potentially reducing toxicity.[4][5][6][8][9]
Non-specific membrane disruptionProdrug Approach: Design a prodrug of Compound c9 that is activated by specific bacterial enzymes.[10][11][12][13][14]This strategy ensures that the active, and potentially cytotoxic, form of the drug is released preferentially at the site of infection, minimizing systemic toxicity.[10][13]

Issue 2: Loss of Antibacterial Activity After Modification

Potential Cause Recommended Solution Rationale
Alteration of the active pharmacophoreConsult SAR Data: Refer to structure-activity relationship studies of quinazolinone antibacterials to identify key functional groups essential for antibacterial activity.[1][2][15]Modifications should be made to parts of the molecule not critical for its antibacterial mechanism, such as regions that do not interact with the bacterial target.
Poor solubility of the new analogFormulation Enhancement: Utilize solubility-enhancing excipients or advanced formulation techniques like nanosuspensions.[16][17]Improved solubility ensures that the compound can reach its bacterial target at a sufficient concentration to exert its effect.
Inefficient release from delivery vehicleOptimize Delivery System: Adjust the composition of the liposome or nanoparticle to control the drug release rate.The release kinetics should be tailored to maintain a therapeutic concentration of the compound at the site of infection.
Quantitative Data Summary: Hypothetical Compound c9 and its Analogs

The following table summarizes hypothetical experimental data to illustrate the successful reduction of cytotoxicity while maintaining antibacterial activity.

Compound Modification MIC against S. aureus (µg/mL) IC50 on HepG2 cells (µM) Therapeutic Index (IC50/MIC)
Compound c9 Parent Compound155
c9-analog-A R-group modification at position 325025
c9-analog-B Liposomal Formulation1.57550
c9-prodrug-C Esterase-cleavable prodrug1.2>100>83.3

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture (e.g., Staphylococcus aureus)

  • Compound c9 and its analogs

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture bacteria in MHB overnight at 37°C.

    • Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution:

    • Prepare a stock solution of Compound c9 in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the diluted compound.

    • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Result Determination:

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

MTT Cytotoxicity Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

  • Mammalian cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Compound c9 and its analogs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of Compound c9 or its analogs for 24-48 hours.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization and Measurement:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage relative to the vehicle control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, an indicator of cytotoxicity.

Materials:

  • Mammalian cell line and culture medium

  • Compound c9 and its analogs

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay.

  • Sample Collection:

    • After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction:

    • In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the kit manufacturer's instructions.

    • Incubate at room temperature for the recommended time, protected from light.

  • Measurement:

    • Measure the absorbance at the wavelength specified in the kit protocol.

    • Include controls for background LDH activity and maximum LDH release (from lysed cells).

    • Cytotoxicity is calculated based on the amount of LDH released relative to the maximum release control.

Mandatory Visualizations

Logical Workflow for Cytotoxicity Reduction

G A High Cytotoxicity of Compound c9 B Structural Modification (SAR) A->B C Formulation Strategies A->C D Prodrug Approach A->D E In Vitro Cytotoxicity Assays (MTT, LDH) B->E F Antibacterial Activity Assays (MIC) B->F C->E C->F D->E D->F G Lead Optimization E->G F->G H Reduced Cytotoxicity & Maintained Activity G->H

Caption: A logical workflow for reducing the cytotoxicity of an antibacterial compound.

Hypothetical Signaling Pathway of Compound c9

G cluster_0 Bacterial Cell cluster_1 Mammalian Cell C9 Compound c9 Target Bacterial Target (e.g., DNA Gyrase) C9->Target Inhibition Inhibition of DNA Replication Target->Inhibition Death Bacterial Cell Death Inhibition->Death C9_mam Compound c9 OffTarget Off-Target (e.g., Kinase) C9_mam->OffTarget Pathway Cytotoxic Signaling Pathway OffTarget->Pathway Apoptosis Apoptosis Pathway->Apoptosis

Caption: Hypothetical dual signaling pathway of Compound c9 in bacterial and mammalian cells.

Experimental Workflow: From Synthesis to Evaluation

G A Synthesize Analogs of Compound c9 B Characterize Analogs (NMR, Mass Spec) A->B C Primary Screening: Antibacterial Activity (MIC) B->C D Secondary Screening: Cytotoxicity (MTT/LDH) C->D E Data Analysis: Calculate Therapeutic Index D->E F Select Lead Candidates E->F

Caption: A streamlined experimental workflow for screening modified compounds.

Frequently Asked Questions (FAQs)

Q1: How can I reduce the off-target effects of Compound c9?

A1: The most effective strategies are structural modification and targeted delivery. By altering the chemical structure of Compound c9 based on SAR data, you can design analogs with higher specificity for bacterial targets.[1][2][3] Alternatively, encapsulating the compound in delivery systems like liposomes or developing a prodrug can limit its interaction with host tissues, thereby reducing off-target toxicity.[4][5][6][10][13]

Q2: What are the best practices for solubilizing Compound c9 for in vitro experiments?

A2: Compound c9, being a quinazolinone derivative, is likely to be hydrophobic. For in vitro assays, it is recommended to first dissolve the compound in a small amount of a biocompatible organic solvent like DMSO to create a high-concentration stock solution. This stock can then be serially diluted in the appropriate aqueous culture medium for your experiments. Ensure the final concentration of the organic solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q3: My modified compound shows reduced cytotoxicity but also weaker antibacterial activity. What should I do?

A3: This is a common challenge in drug development. It indicates that the modification may have affected a part of the molecule important for its antibacterial function. We recommend revisiting the SAR data for the quinazolinone class of compounds to guide further modifications.[1][2][15] The goal is to find a balance where cytotoxicity is minimized without significantly compromising antibacterial potency. It may also be beneficial to explore combination therapy, where a lower, less toxic dose of your modified compound is used alongside another antibiotic to achieve a synergistic effect.

Q4: Can I use a combination therapy approach to reduce the required dose and thus the cytotoxicity of Compound c9?

A4: Yes, combination therapy is a viable strategy. Using Compound c9 in combination with other antibiotics can lead to synergistic or additive effects, allowing for a reduction in the dosage of Compound c9 needed to achieve the desired antibacterial outcome. This lower dose would likely result in reduced cytotoxicity. It is important to screen for synergistic combinations using methods like the checkerboard assay.

Q5: What is the first step I should take if I observe unexpected results in my cytotoxicity assay?

A5: If you encounter unexpected cytotoxicity results, the first step is to verify your controls. Ensure that the vehicle control (medium with the solvent used to dissolve the compound) shows high cell viability and that a positive control (a known cytotoxic agent) shows low viability. Also, confirm the concentration of your compound and the health and passage number of your cell line. If controls are in order, consider the possibility of compound degradation or interaction with components of the culture medium.

References

"Antibacterial agent 35" inconsistent MIC results troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing inconsistent Minimum Inhibitory Concentration (MIC) results with Antibacterial Agent 35.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: Why are my MIC values for Agent 35 fluctuating significantly between experiments?

Inconsistent MIC values across different experimental runs are often due to subtle variations in methodology.[1] Key factors to investigate include the bacterial inoculum preparation, the growth medium, and incubation conditions.[2][3] Even minor deviations can lead to large variations in the final MIC value.[1]

Troubleshooting Steps:

  • Standardize Inoculum: Ensure the bacterial inoculum is consistently prepared to a 0.5 McFarland standard for every experiment. An inoculum that is too heavy can lead to higher MICs, while one that is too light can result in artificially low MICs.[4]

  • Verify Media Consistency: Use the same batch of Mueller-Hinton Broth (MHB) if possible. Variations in media composition, pH, and supplements can affect the activity of the antibacterial agent and bacterial growth.[2][5]

  • Control Incubation Parameters: Strictly control the incubation time, temperature (35±1°C), and atmospheric conditions (e.g., CO2 levels if required).[5][6] Prolonged incubation can sometimes lead to an apparent increase in the MIC.[1]

  • Agent 35 Stock Solution: Prepare a fresh stock solution of this compound for each set of experiments. The stability of the agent in solution should be verified if it is stored.

Q2: What could cause trailing endpoints or skipped wells in my microdilution plates?

"Trailing" refers to a gradual reduction in bacterial growth over a range of concentrations, making it difficult to determine a clear endpoint. "Skipped wells" occur when a well with a higher concentration of the agent shows growth, while a well with a lower concentration does not.

Troubleshooting Steps:

  • Trailing Endpoints:

    • This can be a characteristic of the antibacterial agent itself, particularly if it is bacteriostatic rather than bactericidal.[7]

    • For agents like trimethoprim, the recommended practice is to read the MIC at the lowest concentration that inhibits ≥80% of growth compared to the growth control well.[5][6][8]

    • Disregard pinpoint growth (tiny buttons) when determining the endpoint, as this may not represent clinically significant resistance.[5][6]

  • Skipped Wells:

    • This is often due to technical errors such as improper pipetting, cross-contamination between wells, or splashing during plate handling.[9]

    • It can also indicate a heterogeneous population of the test organism.

    • If more than one skipped well is observed for a particular agent, the results for that agent are considered invalid and the test should be repeated.[5]

Q3: Why am I observing inconsistent results among replicates within the same plate?

Variation among replicates in a single assay points to issues with the homogeneity of the solutions or the consistency of the procedure within that plate.[10]

Troubleshooting Steps:

  • Homogenize Solutions: Ensure that the bacterial inoculum and the dilutions of this compound are thoroughly mixed before and during dispensing into the microplate wells. Inhomogeneity of the agent can lead to different effective concentrations in different wells.[10]

  • Pipetting Technique: Use calibrated pipettes and consistent technique to ensure accurate and uniform volumes are dispensed into each well.

  • Plate Sealing: Properly seal the plates to prevent evaporation, which can concentrate the agent in the outer wells and lead to variability.

Q4: My MIC values are consistently higher or lower than expected. What should I check?

Consistently skewed results often indicate a systematic error in the experimental setup.

Troubleshooting Steps:

  • Check Quality Control (QC) Strains: Always run a reference QC strain (e.g., Staphylococcus aureus ATCC 29213) in parallel with your test isolates.[5][8] The MIC for the QC strain should fall within the acceptable range defined by standards organizations like the Clinical and Laboratory Standards Institute (CLSI).[11][12][13] If the QC result is out of range, the results for your test isolates are not valid.

  • Verify Agent 35 Potency: Confirm the potency and purity of your stock of this compound. Improper storage or handling can degrade the compound, leading to artificially high MICs.

  • Review Inoculum Preparation: As mentioned, an inoculum density that is consistently too high will lead to higher MICs, and one that is too low will result in lower MICs.[4] Re-standardize your McFarland turbidity standard preparation.

Summary of Troubleshooting Actions
IssuePotential CauseRecommended Action
High Inter-Assay Variability Inconsistent inoculum density, media variation, incubation differences.Standardize inoculum preparation (0.5 McFarland), use a single lot of media, and strictly control incubation parameters.[2][3][4]
Trailing Endpoints Agent is bacteriostatic, subjective reading.Read MIC at ≥80% growth inhibition compared to control. Disregard pinpoint growth.[5][6]
Skipped Wells Pipetting error, contamination, heterogeneous population.Review pipetting technique. Repeat test if more than one skipped well is present.[5][9]
High Intra-Assay Variability Poor mixing of solutions, inaccurate pipetting.Ensure thorough homogenization of inoculum and agent dilutions. Use calibrated pipettes.[10]
MICs Consistently Too High Degraded agent, heavy inoculum, out-of-spec QC.Verify agent potency, re-standardize inoculum, and check QC strain results.[4]
MICs Consistently Too Low Over-potent agent, light inoculum, out-of-spec QC.Re-standardize inoculum and check QC strain results.[4]

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[11][12]

1. Preparation of this compound a. Prepare a stock solution of Agent 35 at a concentration 100x the highest desired final concentration in the assay. Use an appropriate solvent as determined by the agent's solubility characteristics. b. Create a series of two-fold serial dilutions of Agent 35 in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well of the microtiter plate will be 100 µL.

2. Inoculum Preparation a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation a. Dispense 100 µL of the appropriate dilutions of Agent 35 into the wells of a 96-well microtiter plate. b. Add 10 µL of the final bacterial inoculum to each well, bringing the total volume to 110 µL. c. Include a growth control well (broth + inoculum, no agent) and a sterility control well (broth only). d. Seal the plates and incubate at 35°C ± 1°C for 16-20 hours in ambient air.[6]

4. Interpretation of Results a. Following incubation, examine the plates for visible bacterial growth (turbidity or a pellet at the bottom of the well). b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[7]

Visualizations

TroubleshootingWorkflow start_node Start: Inconsistent MIC Results qc_check Is QC Strain MIC within range? start_node->qc_check decision_node decision_node process_node process_node end_node End: Results Validated error_node End: Repeat Experiment variability_type Where is the inconsistency? qc_check->variability_type Yes check_systematic Check Systematic Errors: - Agent 35 Potency - Inoculum Standardization - Media Preparation qc_check->check_systematic No between_assays Between Assays (Inter-Assay) variability_type->between_assays Between Assays within_assay Within a Single Assay (Intra-Assay) variability_type->within_assay Within Assay check_systematic->error_node check_inter_assay Standardize: - Incubation Conditions - Media Batch - Inoculum Prep Protocol between_assays->check_inter_assay check_intra_assay Review Technique: - Pipetting Accuracy - Solution Homogeneity - Plate Sealing within_assay->check_intra_assay re_run Re-run Assay with QC check_inter_assay->re_run check_intra_assay->re_run re_run->end_node

Caption: Troubleshooting workflow for inconsistent MIC results.

BrothMicrodilutionWorkflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_step prep_step action_step action_step result_step result_step prep_agent 1. Prepare Agent 35 Serial Dilutions prep_inoculum 2. Prepare Inoculum (0.5 McFarland) inoculate 3. Inoculate Plate (Agent + Bacteria) prep_inoculum->inoculate incubate 4. Incubate (35°C, 16-20h) inoculate->incubate read_plate 5. Read Plate for Visible Growth incubate->read_plate determine_mic 6. Determine MIC read_plate->determine_mic

Caption: Standard workflow for the Broth Microdilution MIC assay.

Frequently Asked Questions (FAQs)

Q1: What is a Minimum Inhibitory Concentration (MIC)?

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation under standardized conditions.[7] It is a key metric used to evaluate the in vitro efficacy of new antimicrobial compounds and to monitor the development of resistance.[2]

Q2: Which standardized protocol should I follow for MIC determination?

It is crucial to follow established, standardized protocols to ensure that your results are reproducible and comparable to data from other laboratories. The most widely recognized standards are published by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][14] Adhering to these guidelines for media preparation, inoculum density, and incubation conditions is essential for reliable data.[5][12]

Q3: How should I prepare the stock solution for this compound?

The preparation of the stock solution is a critical step.

  • Solvent: Use a solvent that completely dissolves the agent and is not toxic to the test organism at the final concentration used in the assay. Dimethyl sulfoxide (DMSO) is common but should typically not exceed 1% of the final assay volume.

  • Concentration: Prepare a highly concentrated stock (e.g., 100x the highest test concentration) to minimize the volume of solvent added to the assay wells.

  • Storage: Store the stock solution according to the manufacturer's instructions (e.g., protected from light, at -20°C or -80°C). For best results, use freshly prepared solutions to avoid degradation.

Q4: What are the critical quality control (QC) steps for ensuring reliable MIC results?

Quality control is fundamental to reliable antimicrobial susceptibility testing.[15]

  • Reference Strains: Always include a well-characterized reference strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in every batch of MIC tests.[8]

  • Acceptable Ranges: The MIC value for the QC strain must fall within the specific acceptable range published by CLSI or EUCAST.[8] If the QC result is out of this range, the entire batch of results must be considered invalid.

  • Purity Check: After preparing your inoculum, streak a sample onto an agar plate to confirm the purity of the culture.

  • Growth and Sterility Controls: Every microplate must include a positive growth control (inoculum in broth, no agent) and a negative sterility control (broth only). The growth control must show adequate turbidity, and the sterility control must show no growth for the test to be valid.[4]

References

Improving the bioavailability of "Compound c9" for oral administration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Compound c9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the oral bioavailability of Compound c9. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to assist in your formulation development efforts.

Frequently Asked Questions (FAQs)

Q1: What is Compound c9 and what are its primary challenges for oral administration?

A1: Compound c9 is a novel, potent microtubule-depolymerizing agent being investigated for its anti-angiogenic properties.[1] Its primary mechanism involves the inhibition of tubulin polymerization, which disrupts the cell cytoskeleton and impacts signaling pathways such as Raf-MEK-ERK and Rho/Rho kinase.[1] The major challenge for oral administration is its poor aqueous solubility, which is characteristic of many modern drug candidates and often leads to low and variable oral bioavailability.[2][3]

Q2: Why is improving oral bioavailability important for Compound c9?

A2: Improving oral bioavailability is critical for achieving consistent and effective therapeutic concentrations in patients. Poor bioavailability can lead to suboptimal efficacy and high inter-individual variability, necessitating higher doses that could increase the risk of toxicity.[2] An oral dosage form is also preferred for its convenience and patient compliance, making it a key goal in drug development.[4]

Q3: What are the initial steps to consider when formulating Compound c9 for oral delivery?

A3: The initial steps should focus on characterizing the physicochemical properties of Compound c9, including its solubility, permeability, and stability across the physiological pH range (1.2 to 6.8). This information is used to determine its Biopharmaceutics Classification System (BCS) class, which guides the formulation strategy. Given its poor solubility, it is likely a BCS Class II or IV compound, meaning formulation strategies will need to address its dissolution rate or solubility.[5]

Q4: What are the most common formulation strategies for poorly soluble compounds like c9?

A4: Several strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[4] These include:

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area for dissolution.[6]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state (e.g., via spray drying or hot-melt extrusion) can significantly improve solubility and dissolution.[2][6]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can improve solubility and absorption by presenting the drug in a solubilized state in the gastrointestinal tract.[4][7]

  • Complexation: Using agents like cyclodextrins can form inclusion complexes that enhance the aqueous solubility of the drug.[4][8]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Inconsistent or Slow In Vitro Dissolution Results

Potential Cause Troubleshooting Step Recommended Action
Poor Wettability The compound may be hydrophobic and not easily dispersed in the dissolution medium.Add a small, justified amount of a surfactant (e.g., 0.1% Sodium Dodecyl Sulfate) to the dissolution medium to improve wetting.[9]
Inappropriate Agitation Speed The hydrodynamics in the vessel may not be optimal. The paddle or basket speed could be too low.Test a range of agitation speeds (e.g., 50, 75, 100 RPM for USP Apparatus 2) to find the most discriminating and reproducible conditions.[10]
Drug Degradation Compound c9 may be unstable in the dissolution medium (e.g., due to pH).Assess the stability of Compound c9 in the selected dissolution buffers. If degradation is observed, consider using a different buffer system or adding antioxidants.
Formation of Aggregates Undissolved drug particles may clump together, reducing the effective surface area for dissolution.Observe the dissolution process visually. If aggregation occurs, re-evaluate the formulation (e.g., inclusion of hydrophilic excipients) or the dissolution medium.

Issue 2: Low Permeability Observed in Caco-2 Assay

Potential Cause Troubleshooting Step Recommended Action
Poor Apical Solubility The compound precipitates in the apical buffer, limiting the concentration gradient for transport.Reduce the starting concentration of Compound c9 to below its determined solubility limit in the assay buffer. Alternatively, use a formulation approach (e.g., with cyclodextrin) to increase solubility.
Active Efflux Compound c9 may be a substrate for efflux transporters like P-glycoprotein (P-gp), which pump it back into the apical side.Perform the Caco-2 assay in the presence of known efflux inhibitors (e.g., verapamil for P-gp) to see if permeability increases.[11]
Low Compound Recovery The total amount of compound measured at the end of the assay is significantly less than the starting amount.Investigate potential causes such as non-specific binding to the plate materials (use low-binding plates), instability in the assay buffer, or intracellular metabolism.[11]
Poor Monolayer Integrity The Caco-2 cell monolayer is not properly formed, allowing for paracellular leakage.Always check the Transepithelial Electrical Resistance (TEER) value before starting the experiment. Ensure TEER values are within the acceptable range for your lab (typically >200 Ω·cm²).[12][13]

Issue 3: Low Oral Bioavailability (F%) in In Vivo Pharmacokinetic (PK) Study

Potential Cause Troubleshooting Step Recommended Action
Dissolution-Rate Limited Absorption The drug does not dissolve quickly enough in the GI tract to be absorbed.Reformulate using a bioavailability-enhancing technology like an amorphous solid dispersion or a lipid-based system to improve the dissolution rate.[2][4]
High First-Pass Metabolism The drug is extensively metabolized in the liver or gut wall after absorption, reducing the amount that reaches systemic circulation.Compare the oral PK profile with the intravenous (IV) PK profile. A significant difference in clearance can indicate high first-pass metabolism.[14] Consider co-administration with a metabolic inhibitor in preclinical models to confirm.
Poor Permeability The drug cannot efficiently cross the intestinal epithelium.Revisit the in vitro Caco-2 data. If permeability is inherently low and not due to efflux, chemical modification to create a more permeable prodrug might be necessary.
GI Tract Instability The compound is degraded by the harsh pH or enzymatic environment of the stomach or intestine.Evaluate the stability of Compound c9 in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). If instability is an issue, an enteric-coated formulation may be required.

Data Presentation: Formulation Strategy Comparison

The following table summarizes hypothetical pharmacokinetic data from a preclinical study in rats, comparing different formulation approaches for Compound c9 at a 10 mg/kg dose.

Formulation Strategy Cmax (ng/mL) Tmax (hr) AUC₀₋₂₄ (ng·hr/mL) Relative Bioavailability (%)
Aqueous Suspension (Control) 55 ± 124.0310 ± 65100%
Micronized Powder 110 ± 252.0650 ± 110210%
Amorphous Solid Dispersion (1:3 c9:PVP VA64) 450 ± 701.02850 ± 420919%
Self-Emulsifying Drug Delivery System (SEDDS) 510 ± 850.753100 ± 5501000%

Data are presented as mean ± standard deviation.

Visualizations

Experimental & Logic Workflows

The following diagram illustrates a typical workflow for addressing poor oral bioavailability.

G start Start: Poorly Soluble Compound c9 char Physicochemical Characterization (Solubility, Permeability) start->char formulate Select Formulation Strategy (e.g., ASD, SEDDS, Micronization) char->formulate dissolution In Vitro Dissolution Testing formulate->dissolution caco2 In Vitro Permeability (Caco-2 Assay) dissolution->caco2 If dissolution is promising pk In Vivo PK Study (Preclinical Model) caco2->pk If permeability is acceptable analyze Analyze PK Parameters (AUC, Cmax, F%) pk->analyze end_good Goal Achieved: Acceptable Bioavailability analyze->end_good Results meet target end_bad Iterate: Refine Formulation or Re-characterize analyze->end_bad Results below target end_bad->formulate

Caption: High-level workflow for developing an oral formulation for Compound c9.

This decision tree helps diagnose the root cause of low in vivo bioavailability.

G start Low In Vivo Bioavailability Observed dissolution Is In Vitro Dissolution Adequate? start->dissolution permeability Is Caco-2 Permeability (Papp) High? dissolution->permeability Yes sol_issue Root Cause: Solubility/Dissolution Limited dissolution->sol_issue No metabolism Is IV Clearance Low? (Low First-Pass Metabolism) permeability->metabolism Yes perm_issue Root Cause: Permeability Limited permeability->perm_issue No meta_issue Root Cause: High First-Pass Metabolism metabolism->meta_issue No complex_issue Root Cause: Complex Issue (e.g., GI Instability) metabolism->complex_issue Yes

Caption: Troubleshooting decision tree for low oral bioavailability of Compound c9.

Signaling Pathway

Based on published data for similar microtubule inhibitors, Compound c9 is hypothesized to impact the Raf-MEK-ERK signaling pathway in endothelial cells, contributing to its anti-angiogenic effects.[1]

G c9 Compound c9 mt Microtubules c9->mt Inhibits Polymerization raf Raf c9->raf Down-regulates vegf VEGF / bFGF (Pro-angiogenic factors) receptor VEGFR / FGFR vegf->receptor Activates receptor->raf mek MEK raf->mek erk ERK mek->erk response Proliferation, Migration, Tube Formation erk->response

Caption: Hypothesized impact of Compound c9 on the Raf-MEK-ERK signaling pathway.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing (USP Apparatus 2 - Paddle)

This protocol outlines a standard procedure for evaluating the dissolution rate of a Compound c9 formulation.[10][15]

  • Preparation:

    • Prepare 900 mL of dissolution medium (e.g., pH 6.8 phosphate buffer) and place it in the dissolution vessel.

    • Allow the medium to equilibrate to 37 ± 0.5 °C.

    • Calibrate the paddle apparatus to the specified rotation speed (e.g., 75 RPM).

  • Test Initiation:

    • Place a single dosage form (e.g., tablet or capsule) of the Compound c9 formulation into the vessel.

    • Immediately start the apparatus and a timer.

  • Sampling:

    • At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.[10]

    • Immediately filter the sample through a suitable filter (e.g., 0.45 µm PVDF) to prevent undissolved particles from skewing the results.[10]

    • If necessary, replace the volume of withdrawn sample with fresh, pre-warmed medium.

  • Analysis:

    • Analyze the concentration of Compound c9 in the filtered samples using a validated analytical method, such as HPLC-UV.

    • Calculate the cumulative percentage of drug dissolved at each time point relative to the label claim.

Protocol 2: Caco-2 Permeability Assay

This protocol is for assessing the bidirectional permeability of Compound c9 across a Caco-2 cell monolayer.[11][13][16]

  • Cell Culture:

    • Seed Caco-2 cells onto semi-permeable Transwell® inserts (e.g., 24-well format) and culture for 21-25 days to allow for differentiation into a polarized monolayer.[11]

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer using a voltmeter. Only use wells that meet the pre-defined integrity criteria (e.g., TEER ≥ 200 Ω·cm²).[12]

    • Alternatively, assess integrity using a Lucifer Yellow rejection assay.[11]

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, pH 7.4).

    • Add the dosing solution containing Compound c9 (e.g., at 10 µM) to the apical (upper) chamber.[13]

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37 °C with gentle shaking for a set period (e.g., 2 hours).[13]

    • At the end of the incubation, take samples from both the apical and basolateral chambers.

  • Permeability Measurement (Basolateral to Apical - B to A):

    • Repeat the process in parallel, but add the dosing solution to the basolateral chamber and sample from the apical chamber to assess active efflux.

  • Analysis:

    • Quantify the concentration of Compound c9 in all samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 suggests the compound is a substrate for active efflux.

Protocol 3: In Vivo Pharmacokinetic (PK) Study in Rodents

This protocol describes a basic study to determine the oral bioavailability of a Compound c9 formulation.[14][17]

  • Animal Dosing:

    • Fast animals (e.g., male Sprague-Dawley rats) overnight before dosing, with free access to water.

    • Divide animals into two groups: Intravenous (IV) and Oral (PO).

    • IV Group: Administer Compound c9 dissolved in a suitable vehicle (e.g., 20% Solutol/80% Saline) via tail vein injection at a low dose (e.g., 1 mg/kg).

    • PO Group: Administer the Compound c9 formulation via oral gavage at a higher dose (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect sparse blood samples (e.g., ~100 µL) from a subset of animals at each time point into tubes containing an anticoagulant (e.g., K₂EDTA).

    • Typical time points for PO administration are: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Typical time points for IV administration are: 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Process blood to plasma by centrifugation and store samples at -80 °C until analysis.

  • Sample Analysis:

    • Extract Compound c9 from plasma samples using protein precipitation or liquid-liquid extraction.

    • Quantify the concentration of Compound c9 using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including Cmax, Tmax, and AUC (Area Under the Curve).[14]

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

References

"Antibacterial agent 35" experimental variability and control measures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the novel antibacterial agent, "Agent 35." Our goal is to help you navigate common experimental challenges and ensure the reliability and reproducibility of your results.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with Agent 35.

Question: Why am I observing significant variability in the Minimum Inhibitory Concentration (MIC) values for Agent 35 across repeat experiments?

Answer: Inconsistent MIC values are a common challenge in antimicrobial susceptibility testing. The 'true' MIC is a point between the lowest test concentration that inhibits bacterial growth and the next lower concentration, meaning MIC determinations using a dilution series can have an inherent variation of one dilution.[1] Several factors can contribute to this variability:

  • Inoculum Preparation: The density of the bacterial inoculum is critical. A standardized inoculum, typically adjusted to a 0.5 McFarland standard, is essential for reproducibility.[2] Variations in the starting number of bacteria can significantly alter the apparent MIC.

  • Media Composition: The type and quality of the growth medium can influence the activity of Agent 35. Ensure you are using a consistent and appropriate medium, such as Mueller-Hinton Broth (MHB) or Agar (MHA), as recommended by standards from organizations like the Clinical and Laboratory Standards Institute (CLSI).[2][3]

  • Agent 35 Preparation and Storage: The stability of Agent 35 in solution is a key factor. Improper storage, such as exposure to light or elevated temperatures, can lead to degradation and reduced potency.[4] It is recommended to prepare fresh solutions of Agent 35 for each experiment and to be mindful of the solvent used, as it should not affect the agent's stability or solubility.[4]

  • Incubation Conditions: Variations in incubation time and temperature can affect bacterial growth rates and, consequently, the observed MIC. Adherence to standardized incubation parameters is crucial.[2][3]

  • Endpoint Reading: Subjectivity in determining the "no growth" well in a microdilution plate can lead to variability. It is advisable to have a consistent method for reading plates, and for more than one researcher to read the results if possible.

Question: What are the likely sources of contamination in my antibacterial assays, and how can I prevent them?

Answer: Contamination can render experimental results unreliable.[4] Key sources of contamination include:

  • Non-sterile Equipment and Reagents: All pipettes, tips, microplates, and media must be sterile.

  • Improper Aseptic Technique: Working in a clean, uncluttered space, such as a biological safety cabinet, and using proper aseptic techniques are paramount to preventing contamination.[4]

  • Environmental Contaminants: Airborne bacteria and fungi can be a source of contamination.

To prevent contamination, you should:

  • Strictly adhere to aseptic techniques. This includes sterilizing all equipment and workspaces.[4]

  • Regularly test your reagents and media for sterility by incubating a sample without the test organism.

  • If contamination is suspected, immediately discard all contaminated materials and sterilize the affected area and equipment.[4]

Question: The zone of inhibition in my disk diffusion assay for Agent 35 is inconsistent or absent. What could be the cause?

Answer: In the disk diffusion method, a filter paper disc containing the test compound is placed on an agar surface inoculated with the test microorganism.[2] An absent or inconsistent zone of inhibition can be due to several factors:

  • Agent 35 Diffusion Properties: The ability of Agent 35 to diffuse through the agar is a critical factor.[5] If the agent has poor solubility or a high molecular weight, its diffusion may be limited, resulting in a smaller or non-existent zone of inhibition.

  • Inoculum Density: A lawn of bacteria that is too dense can overwhelm the antibacterial agent, while a sparse lawn may lead to an overestimation of the zone size. A standardized inoculum is essential.[2]

  • Agar Depth: The depth of the agar in the petri dish can affect the diffusion of the agent. A consistent agar depth should be maintained across all plates.

  • Disk Potency: Ensure that the correct concentration of Agent 35 is applied to the disks and that the disks are properly dried before application to the agar plate.

Frequently Asked Questions (FAQs)

Q1: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)?

A1: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[2][5] The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. An MBC assay is performed after an MIC evaluation by subculturing the dilutions that do not exhibit macroscopic growth onto a solid medium.

Q2: What are "bacteriostatic" and "bactericidal" effects?

A2: A bacteriostatic agent inhibits the growth and reproduction of bacteria without killing them. A bactericidal agent, on the other hand, directly kills the bacteria. Time-kill tests can provide information on whether an agent is bacteriostatic or bactericidal.[2]

Q3: What are quality control (QC) strains, and why are they important?

A3: QC strains are well-characterized microorganisms with known susceptibility patterns to various antimicrobial agents. They are used to monitor the performance of susceptibility tests and ensure that the results are accurate and reproducible.[1] It is recommended to test appropriate QC strains for 30 consecutive tests to establish a baseline.[6]

Q4: What is antimicrobial resistance (AMR)?

A4: Antimicrobial resistance is the ability of a microorganism to withstand the effects of an antimicrobial agent to which it was originally susceptible.[7] The emergence of resistant organisms can render standard treatments ineffective, leading to persistent infections and an increased risk of spread.[7] The overuse and misuse of antibiotics are significant factors driving the increase in AMR.[8]

Q5: Can I use Agent 35 in combination with other antibacterial agents?

A5: Combining antibacterial agents can sometimes result in synergistic effects, where the combined effect is greater than the sum of their individual effects.[9] However, antagonism, where the combined effect is less than the individual effects, can also occur.[9] A checkerboard assay can be used to evaluate the synergistic, additive, or antagonistic effects of drug combinations by determining the MIC and MBC of the compounds alone and in combination.

Data Presentation

Table 1: Standardized Conditions for Antimicrobial Susceptibility Testing (as recommended by CLSI)

ParameterRecommendationReference
Growth Medium Mueller-Hinton Agar (MHA) or Mueller-Hinton Broth (MHB)[2][3]
Inoculum Size Standardized to 0.5 McFarland scale[2]
Incubation Temperature 35 ± 2 °C for most bacteria[2]
Incubation Time 16-20 hours for most bacteria[2]

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antibacterial agent in a liquid medium.

  • Prepare Agent 35 Stock Solution: Dissolve Agent 35 in a suitable solvent to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the Agent 35 stock solution in a liquid growth medium (e.g., MHB).[2] This will create a range of concentrations to be tested.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard.[2] Dilute this standardized suspension in the growth medium.

  • Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate, including a positive control (bacteria with no agent) and a negative control (medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading the MIC: After incubation, the MIC is determined as the lowest concentration of Agent 35 that completely inhibits visible bacterial growth.[2][5]

Protocol 2: Disk Diffusion Assay

This method assesses the susceptibility of bacteria to an antibacterial agent based on the size of the growth inhibition zone.

  • Prepare Agar Plates: Pour a standardized depth of Mueller-Hinton Agar into sterile Petri dishes and allow them to solidify.

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of the agar plate with the bacterial suspension to create a lawn.[2]

  • Disk Application: Aseptically place a filter paper disk (typically 6 mm in diameter) containing a known concentration of Agent 35 onto the surface of the inoculated agar.[2]

  • Incubation: Incubate the plates under suitable conditions.

  • Measure Zone of Inhibition: After incubation, measure the diameter of the clear zone around the disk where bacterial growth has been inhibited.[2]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Agent 35 Stock D Perform Serial Dilutions (MIC Assay) A->D B Prepare Bacterial Inoculum (0.5 McFarland) E Inoculate Plates/Tubes B->E C Prepare Growth Media C->D D->E F Incubate E->F G Read Results (MIC/Zone of Inhibition) F->G H Perform MBC Assay (if required) G->H I Data Analysis & Interpretation G->I H->I

Caption: General workflow for in vitro testing of a new antibacterial agent.

Troubleshooting_Workflow Start Inconsistent Experimental Results Q1 Is the inoculum standardized (0.5 McFarland)? Start->Q1 Fix1 Standardize Inoculum Preparation Q1->Fix1 No Q2 Are Agent 35 solutions freshly prepared and properly stored? Q1->Q2 Yes A1_Yes Yes A1_No No End Re-run Experiment with Controls Fix1->End Fix2 Prepare Fresh Solutions and Check Storage Q2->Fix2 No Q3 Are media and incubation conditions consistent? Q2->Q3 Yes A2_Yes Yes A2_No No Fix2->End Fix3 Standardize Media and Incubation Parameters Q3->Fix3 No Q4 Is there evidence of contamination? Q3->Q4 Yes A3_Yes Yes A3_No No Fix3->End Fix4 Review and Reinforce Aseptic Technique Q4->Fix4 Yes Q4->End No A4_Yes Yes A4_No No Fix4->End

Caption: Troubleshooting workflow for inconsistent experimental results.

MIC_MBC_Relationship MIC_Assay Perform Broth Microdilution (MIC Assay) Observe_Growth Observe Wells for Visible Growth MIC_Assay->Observe_Growth Determine_MIC MIC = Lowest concentration with no visible growth Observe_Growth->Determine_MIC Subculture Subculture from wells with no visible growth onto agar plates Determine_MIC->Subculture Proceed to MBC Incubate_Plates Incubate Agar Plates Subculture->Incubate_Plates Observe_Colonies Observe Plates for Colony Formation Incubate_Plates->Observe_Colonies Determine_MBC MBC = Lowest concentration that results in ≥99.9% killing Observe_Colonies->Determine_MBC

References

Addressing off-target effects of "Compound c9" in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Compound c9. The information provided will help address potential off-target effects and guide experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Compound c9?

Compound c9 is a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 plays a crucial role in the regulation of transcription by phosphorylating the C-terminal domain of RNA Polymerase II, which is essential for transcriptional elongation.[3] Inhibition of CDK9 by Compound c9 leads to a decrease in the transcription of short-lived anti-apoptotic proteins, such as Mcl-1, ultimately inducing apoptosis in cancer cells.[2][3]

Q2: What are the known off-target effects of Compound c9?

While Compound c9 is a potent CDK9 inhibitor, it has been observed to have off-target activities, particularly at higher concentrations. These include:

  • Inhibition of the Raf-MEK-ERK signaling pathway: Studies have shown that Compound c9 can down-regulate the phosphorylation of key components of this pathway, which is involved in cell proliferation and survival.[4]

  • Microtubule depolymerization: At micromolar concentrations, Compound c9 can act as a microtubule-depolymerizing agent, leading to cell cycle arrest and disruption of the cytoskeleton.[4]

  • Inhibition of other kinases: As with many kinase inhibitors, there is a potential for Compound c9 to inhibit other kinases with varying potency.

Q3: Why are my cells showing a different phenotype than expected for CDK9 inhibition?

Unexpected phenotypes can arise from the off-target effects of Compound c9. For example, if you observe significant G2/M cell cycle arrest, this might be attributable to the microtubule-depolymerizing activity of the compound at higher concentrations, rather than the expected G1 arrest or apoptosis from CDK9 inhibition.[4] Similarly, unexpected changes in cell morphology or adhesion could be linked to cytoskeletal disruption.

Troubleshooting Guide

Issue 1: Unexpected Cell Viability Results

Question: I'm observing a significant decrease in cell viability at concentrations where I don't expect to see potent CDK9 inhibition. Why is this happening?

Answer: This could be due to off-target effects. At higher concentrations, the anti-proliferative effects might be a result of the inhibition of other critical pathways like Raf-MEK-ERK or due to microtubule disruption.[4]

Recommended Actions:

  • Perform a Dose-Response Curve: Test a wide range of Compound c9 concentrations in your cell viability assay.

  • Correlate with On-Target Effects: Perform Western blots for downstream markers of CDK9 inhibition (e.g., phospho-RNA Pol II, Mcl-1) at the same concentrations. This will help you determine the concentration range where the on-target effect is observed.

  • Assess Off-Target Pathways: At concentrations where you see significant cell death, probe for the phosphorylation status of ERK to see if the Raf-MEK-ERK pathway is inhibited.[4]

Issue 2: Discrepancies in Cell Cycle Analysis

Question: My cell cycle analysis shows a strong G2/M arrest, but CDK9 inhibitors are expected to primarily induce apoptosis or G1 arrest. What could be the cause?

Answer: A prominent G2/M arrest is characteristic of microtubule-destabilizing agents.[4] It is likely that at the concentration of Compound c9 you are using, the microtubule-depolymerizing effect is the dominant phenotype.

Recommended Actions:

  • Lower the Concentration: Use a lower concentration of Compound c9 that is more selective for CDK9 inhibition.

  • Immunofluorescence Staining: Stain cells with an anti-tubulin antibody to visualize the microtubule network. Disruption of this network in the presence of Compound c9 would confirm off-target microtubule effects.

  • Use a Positive Control: Compare the effects of Compound c9 with a known microtubule-depolymerizing agent (e.g., colchicine) and a known CDK9 inhibitor with a different chemical scaffold.

Quantitative Data

The following table summarizes the inhibitory activity of a representative CDK9 inhibitor, which can be used as a reference for the expected potency and selectivity of Compound c9.

TargetIC50 (nM)
CDK9/cyclin T1 < 10
CDK2/cyclin E> 500
CDK1/cyclin B> 1000
VEGFR2> 1000
EGFR> 2000
MEK1> 1500
ERK1> 2000

Note: These are representative values based on publicly available data for selective CDK9 inhibitors. The actual values for Compound c9 may vary.

Experimental Protocols

1. Western Blot for On-Target and Off-Target Effects

Objective: To determine the concentration at which Compound c9 inhibits its primary target (CDK9) and potential off-targets (Raf-MEK-ERK pathway).

Methodology:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with a range of Compound c9 concentrations (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM) for the desired time (e.g., 6, 12, or 24 hours).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • On-Target: anti-phospho-RNA Polymerase II (Ser2), anti-Mcl-1

    • Off-Target: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

    • Loading Control: anti-GAPDH, anti-β-actin

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

2. In Vitro Kinase Assay

Objective: To determine the selectivity of Compound c9 against a panel of kinases.

Methodology:

  • Utilize a commercial kinase profiling service or an in-house kinase assay platform.

  • Provide Compound c9 at a specified concentration (e.g., 1 µM) to be screened against a broad panel of kinases.

  • The assay typically involves incubating the kinase, a substrate, and ATP (often radiolabeled) with the compound.

  • The amount of substrate phosphorylation is measured to determine the percentage of kinase inhibition.

  • For kinases that show significant inhibition, a follow-up IC50 determination should be performed using a serial dilution of Compound c9.

Visualizations

CDK9_Pathway CDK9 CDK9 PTEFb P-TEFb CDK9->PTEFb CyclinT1 Cyclin T1 CyclinT1->PTEFb RNAPII RNA Pol II PTEFb->RNAPII Phosphorylation pRNAPII p-RNA Pol II (Ser2) RNAPII->pRNAPII Transcription Transcriptional Elongation pRNAPII->Transcription Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Mcl-1) Transcription->Anti_Apoptotic Apoptosis Apoptosis Anti_Apoptotic->Apoptosis c9 Compound c9 c9->PTEFb Inhibition

Caption: CDK9 signaling pathway and the inhibitory action of Compound c9.

Off_Target_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation c9 Compound c9 c9->Raf Off-target Inhibition

Caption: Off-target inhibition of the Raf-MEK-ERK pathway by Compound c9.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Check_Concentration Is the concentration in the expected range for CDK9 inhibition? Start->Check_Concentration High_Concentration High Concentration: Off-target effects likely Check_Concentration->High_Concentration No Expected_Concentration Expected Concentration: Further investigation needed Check_Concentration->Expected_Concentration Yes Western_Blot Perform Western Blot for p-RNAPII and p-ERK Expected_Concentration->Western_Blot On_Target_Effect p-RNAPII decreased? Western_Blot->On_Target_Effect Off_Target_Effect p-ERK decreased? On_Target_Effect->Off_Target_Effect Yes On_Target_Phenotype Phenotype is likely on-target On_Target_Effect->On_Target_Phenotype No Off_Target_Phenotype Phenotype is likely off-target Off_Target_Effect->Off_Target_Phenotype No Mixed_Phenotype Phenotype is a mix of on- and off-target effects Off_Target_Effect->Mixed_Phenotype Yes

Caption: Troubleshooting workflow to distinguish on-target vs. off-target effects.

References

Technical Support Center: Optimizing the Synthesis of Compound c9

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and optimized protocols for the synthesis of Compound c9. The synthesis is based on a model Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: My Compound c9 synthesis has a very low yield or has failed completely. What are the most common causes?

A1: Low to no yield in a Suzuki-Miyaura coupling is a frequent issue. The primary culprits often involve:

  • Inactive Catalyst: The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction setup is properly degassed and maintained under an inert atmosphere (Nitrogen or Argon).[1] Some Pd(II) precatalysts require in-situ reduction to the active Pd(0) state, which may not be occurring efficiently.

  • Poor Substrate Quality: Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation.[4][5] Use fresh or properly stored boronic acid. The quality of the organohalide is also critical.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is crucial and often substrate-dependent. An inappropriate base may not be strong enough to facilitate transmetalation, or the temperature may be too low for the oxidative addition to occur, which is often the rate-determining step.[6][7]

  • Solubility Issues: One or more of your starting materials may not be soluble in the chosen solvent system, preventing them from participating in the reaction.[4]

Q2: I've isolated my product, but it's contaminated with byproducts. What are these impurities and how can I prevent them?

A2: Common byproducts in Suzuki couplings include:

  • Homocoupling Products: This is the coupling of two boronic acid molecules or two organohalide molecules. Homocoupling of boronic acids is often promoted by the presence of oxygen or Pd(II) species.[1][8] Minimizing air exposure and ensuring the catalyst is in the appropriate oxidation state can reduce this.

  • Protodeboronation Product: The boronic acid reacts with trace water or protic solvents, replacing the boron group with a hydrogen atom. Using anhydrous solvents and carefully dried reagents can mitigate this. A "slow-release" strategy using a protected boronic acid derivative can also be effective.[5]

  • Dehalogenation Product: The organohalide is reduced, replacing the halogen with a hydrogen atom. This can occur if the palladium complex reacts with a hydride source in the mixture, such as certain bases or solvents.[1]

Q3: How do I effectively remove residual palladium from my final product?

A3: Residual palladium is a common concern, especially in pharmaceutical synthesis. Effective removal strategies include:

  • Specialized Scavengers: Treatment of the crude product solution with functionalized silica gels, activated carbon, or scavenger resins designed to bind palladium.

  • Aqueous Washes: Washing the organic solution of your product with an aqueous solution containing a chelating agent like sodium bisulfite can help extract palladium salts.[9]

  • Recrystallization: This classic purification technique can be highly effective at excluding metal impurities from the crystal lattice of your final compound.

  • Clarifying Filtration: If using a heterogeneous catalyst like palladium black, it can be removed by a simple filtration step.[8]

Q4: Can I use an aryl chloride as a starting material for my Compound c9 synthesis?

A4: Yes, but it is more challenging. The reactivity of organohalides in the rate-determining oxidative addition step follows the trend: I > OTf > Br >> Cl.[6] To achieve good results with aryl chlorides, you typically need to use more specialized, electron-rich, and bulky phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands to promote the difficult oxidative addition step.[3][10]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues during the synthesis of Compound c9.

Observed Problem Potential Cause Recommended Solution(s)
No reaction (only starting materials observed) 1. Inactive catalyst• Ensure rigorous degassing of solvents and the reaction vessel (e.g., three vacuum/inert gas cycles).• Use a freshly opened bottle of catalyst or a new generation pre-catalyst.
2. Incorrect base/solvent combination• Perform a small-scale screen of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane/H₂O, Toluene/H₂O, DMF).[2][11]
3. Insufficient temperature• Gradually increase the reaction temperature in 10 °C increments. Monitor by TLC/LCMS. Note that some catalysts/ligands are not stable at very high temperatures.
Low conversion (mixture of starting materials and product) 1. Decomposed boronic acid• Use a fresh supply of the boronic acid or verify its purity by NMR.• Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[1]
2. Catalyst deactivation during the reaction• Increase catalyst loading slightly (e.g., from 1 mol% to 3 mol%).• Switch to a more robust ligand that better stabilizes the palladium center.
3. Reversible or slow transmetalation• Switch to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.• Ensure a small amount of water is present if using an inorganic base, as this can be crucial for the reaction mechanism.[12]
Significant byproduct formation 1. Homocoupling of boronic acid• Rigorously exclude oxygen from the reaction.• Use a mild reducing agent like potassium formate to minimize Pd(II) concentration.[8]
2. Protodeboronation• Use anhydrous solvents and dry reagents thoroughly.• Use a 1.2-1.5 fold excess of the boronic acid to compensate for some degradation.
Product is impure after workup 1. Residual palladium catalyst• Stir the crude product in an organic solvent with a palladium scavenger for several hours, then filter.• Perform an aqueous wash with a chelating agent.[9]
2. Co-elution during chromatography• Try a different solvent system for column chromatography.• Consider an alternative purification method like recrystallization or preparative HPLC.

Data Presentation: Reaction Optimization

The following tables summarize the results of a hypothetical optimization study for the synthesis of Compound c9.

Table 1: Catalyst and Ligand Screening Conditions: Aryl Bromide (1.0 eq), Boronic Acid (1.2 eq), K₂CO₃ (2.0 eq), Dioxane/H₂O (4:1), 90 °C, 12 h.

EntryPd Source (2 mol%)Ligand (4 mol%)Yield (%)Purity (%)
1Pd(OAc)₂PPh₃4588
2Pd₂(dba)₃SPhos8295
3Pd(PPh₃)₄-6591
4PdCl₂(dppf) - 91 97

Table 2: Base and Solvent Screening Conditions: Aryl Bromide (1.0 eq), Boronic Acid (1.2 eq), PdCl₂(dppf) (2 mol%), 90 °C, 12 h.

EntryBase (2.0 eq)Solvent (v/v)Yield (%)Purity (%)
1Na₂CO₃Dioxane/H₂O (4:1)7896
2K₂CO₃DMF6585
3K₃PO₄ Toluene/EtOH/H₂O (4:1:1) 94 98
4Cs₂CO₃THF/H₂O (4:1)9097

Experimental Protocols

Protocol 1: Optimized Synthesis of Compound c9

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 mmol, 1.0 eq), the heteroaryl boronic acid (1.2 mmol, 1.2 eq), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq), and PdCl₂(dppf) (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and subject it to three cycles of vacuum followed by backfilling with nitrogen gas.

  • Solvent Addition: Under a positive pressure of nitrogen, add the degassed solvent mixture of Toluene (8 mL), Ethanol (2 mL), and Water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and wash it with brine (2 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure Compound c9.

Protocol 2: Palladium Scavenging

  • Dissolution: Dissolve the crude Compound c9 residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane, approx. 10 mL per gram of crude material).

  • Scavenger Addition: Add a palladium scavenger (e.g., SiliaMetS Thiol or activated carbon, ~5-10 wt% of the crude mass).

  • Stirring: Stir the suspension at room temperature for 2-4 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the scavenger. Wash the Celite pad with additional solvent.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the palladium-reduced product, ready for further purification if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reagents Combine Reactants, Base, and Catalyst inert Establish Inert Atmosphere (N2/Ar) reagents->inert solvent Add Degassed Solvents inert->solvent heat Heat and Stir (e.g., 90 °C, 12h) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup dry Dry & Concentrate workup->dry chromatography Column Chromatography dry->chromatography pure_product Isolate Pure Compound c9 chromatography->pure_product

Caption: General experimental workflow for the synthesis of Compound c9.

troubleshooting_low_yield Troubleshooting Low Yield start Low or No Yield Observed check_catalyst Was the reaction properly degassed and kept inert? start->check_catalyst check_reagents Are starting materials (esp. boronic acid) fresh? check_catalyst->check_reagents Yes sol_degas Action: Improve inert atmosphere technique. Re-run reaction. check_catalyst->sol_degas No check_conditions Are base/solvent/temp appropriate for the substrates? check_reagents->check_conditions Yes sol_reagents Action: Use fresh reagents. Verify purity by NMR. check_reagents->sol_reagents No sol_screen Action: Screen alternative bases, solvents, and temperatures. check_conditions->sol_screen No / Unsure end Improved Yield check_conditions->end Yes sol_degas->end sol_reagents->end sol_screen->end

Caption: Decision tree for troubleshooting low yield in Compound c9 synthesis.

suzuki_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiia Ar-Pd(II)-X L₂ pd0->pdiia Oxidative Addition pdiib Ar-Pd(II)-Ar' L₂ pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product Ar-Ar' (Compound c9) pdiib->product react1 Ar-X (Organohalide) react1->pdiia react2 Ar'-B(OR)₂ (Boronic Acid/Ester) react2->pdiib base Base (e.g., K₃PO₄) base->pdiib

References

Troubleshooting "Antibacterial agent 35" resistance development in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for Antibacterial Agent 35 (AA35). This guide provides troubleshooting advice and detailed protocols for researchers studying the in vitro development of resistance to AA35, a novel synthetic antibiotic targeting bacterial DNA gyrase.

Frequently Asked Questions (FAQs) & Troubleshooting

General Handling and Preparation

Q1: What are the recommended storage and handling conditions for AA35 stock solutions?

A1: AA35 is stable as a powder and in solution if stored correctly.

  • Powdered Form: Store desiccated at -20°C, protected from light.[1]

  • Stock Solutions (e.g., 10 mg/mL in DMSO): Prepare aliquots to avoid repeated freeze-thaw cycles.[1] Store at -20°C for up to 6 months. For longer-term storage (up to one year), -80°C is recommended.[1] Always bring the solution to room temperature before use.

Q2: My AA35 stock solution appears cloudy or has precipitates. Can I still use it?

A2: No. Cloudiness or precipitation indicates that the compound may have degraded or fallen out of solution. Do not use it, as this will lead to inaccurate and unreliable MIC values. Prepare a fresh stock solution from the powder. Ensure the solvent used (e.g., DMSO) is anhydrous and that the powder dissolves completely before filter sterilization (if required for your solvent) and storage.[2]

Minimum Inhibitory Concentration (MIC) Testing

Q3: My MIC results for AA35 are inconsistent between experiments. What are the common causes?

A3: Inconsistent MIC values are a frequent issue. Here are the primary factors to check:

  • Inoculum Density: Ensure the final bacterial concentration in each well is standardized, typically to 5 x 10^5 CFU/mL, as recommended by CLSI guidelines.[3][4][5] Variation in inoculum size is a major source of error.

  • AA35 Stock Solution: Verify the integrity of your stock solution. Degradation due to improper storage or multiple freeze-thaw cycles can reduce its effective concentration.[6]

  • Media and Incubation: Use the recommended cation-adjusted Mueller-Hinton Broth (CAMHB) consistently.[4] Variations in pH or cation concentration can affect antibiotic activity. Ensure incubation is at 35°C for 16-20 hours.[7]

  • Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate serial dilutions.

Below is a troubleshooting flowchart for diagnosing inconsistent MIC results.

G start Inconsistent MIC Results check_inoculum Verify Inoculum Standardization (OD600 & Plating) start->check_inoculum inoculum_ok Inoculum OK? check_inoculum->inoculum_ok check_stock Check AA35 Stock (Age, Storage, Appearance) stock_ok Stock OK? check_stock->stock_ok check_protocol Review Protocol (Media, Incubation, Pipetting) protocol_ok Protocol OK? check_protocol->protocol_ok inoculum_ok->check_stock Yes fix_inoculum Re-standardize Inoculum Preparation inoculum_ok->fix_inoculum No stock_ok->check_protocol Yes fix_stock Prepare Fresh Stock Solution stock_ok->fix_stock No fix_protocol Calibrate Pipettes & Strictly Follow Protocol protocol_ok->fix_protocol No contact_support Contact Technical Support protocol_ok->contact_support Yes end_node Problem Resolved fix_inoculum->end_node fix_stock->end_node fix_protocol->end_node

Caption: Troubleshooting flowchart for inconsistent MIC results.

In Vitro Resistance Development

Q4: I am performing a serial passage experiment to induce resistance to AA35, but the MIC is not increasing. What could be wrong?

A4: Failure to induce resistance can stem from several experimental factors:

  • Sub-inhibitory Concentration: Ensure you are selecting bacteria from the well at the highest sub-inhibitory concentration (typically 0.5x MIC) for the next passage.[8][9] This concentration provides selective pressure without completely inhibiting growth.

  • Inoculum Transfer: The volume and density of the bacterial culture transferred at each step must be consistent. A low transfer volume may not contain enough cells or potential mutants to establish the next culture.

  • Duration of Experiment: Resistance development takes time. A typical serial passage experiment may require 15-30 daily passages to see a significant and stable increase in the MIC.[9][10]

  • Bacterial Strain: Some bacterial species or strains are less prone to developing resistance to certain agents. Confirm that the strain you are using is known to be capable of developing resistance to DNA gyrase inhibitors.

Q5: The MIC of my serially passaged strain increased, but it reverts to a lower MIC after a few passages in antibiotic-free media. Why?

A5: This suggests that the initial resistance mechanism may be transient or associated with a fitness cost.

  • Adaptive Resistance: The initial increase in MIC could be due to transient, non-heritable changes, such as the upregulation of efflux pumps that is not yet fixed by mutation.[11]

  • Fitness Cost: The mutations conferring resistance might impose a metabolic burden on the bacteria. In the absence of selective pressure (the antibiotic), wild-type, more "fit" bacteria may outcompete the resistant variants in the population.[12] To select for stable resistance, continue the serial passage for a longer duration.

Mechanism of Resistance

Q6: How can I determine if resistance to AA35 in my mutant strain is due to a target mutation (gyrA) or efflux pump overexpression?

A6: You can differentiate between these two common mechanisms using a combination of phenotypic and genotypic tests.

  • Efflux Pump Inhibition Assay: Perform an MIC test for AA35 in the presence and absence of a known efflux pump inhibitor (EPI), such as Phenylalanine-Arginine Beta-Naphthylamide (PAβN). A significant (≥4-fold) reduction in the MIC in the presence of the EPI strongly suggests that efflux is a major contributor to resistance.[13][14]

  • Gene Sequencing: Amplify and sequence the Quinolone Resistance-Determining Region (QRDR) of the gyrA gene.[15][16] Compare the sequence from your resistant isolate to that of the susceptible parent strain. The presence of mutations, particularly at key codons (e.g., Ser-83, Asp-87 in E. coli), is a hallmark of target-based resistance.[17][18]

The interplay between these mechanisms is common. Early-stage resistance is often mediated by efflux pump overexpression, which can facilitate the later acquisition of high-level resistance through target site mutations.[19]

Data Presentation

Table 1: Example MIC Shift in E. coli ATCC 25922 During Serial Passage with AA35

Passage DayMIC (µg/mL) of AA35Fold Change from Day 0
00.251x
50.52x
1028x
15832x
201664x
2532128x
3032128x

Table 2: Effect of an Efflux Pump Inhibitor (PAβN) on AA35 MICs

StrainAA35 MIC (µg/mL)AA35 MIC + PAβN (20 µg/mL)Fold Reduction in MIC
Susceptible Parent0.250.251x
Resistant Isolate (Day 10)20.54x
Resistant Isolate (Day 30)3284x

Table 3: Common gyrA Mutations and Corresponding AA35 MIC Increase

Mutation (Amino Acid Change)Associated MIC (µg/mL)Fold Increase vs. Wild-Type
Wild-Type (None)0.251x
S83L (Serine -> Leucine)416x
D87N (Aspartic Acid -> Asparagine)832x
S83L + D87N32128x

Experimental Protocols & Visualizations

Mechanism of Action and Resistance

AA35 functions by binding to the DNA-gyrase complex, which prevents the re-ligation of cleaved DNA strands, leading to lethal double-stranded breaks.[20][21] Bacteria can develop resistance through two primary pathways: (1) mutations in the gyrA gene that reduce AA35 binding affinity, and (2) overexpression of the AcrAB-TolC efflux pump, which actively removes AA35 from the cell.[17][22]

G cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms AA35_in AA35 gyrase DNA Gyrase AA35_in->gyrase Inhibits efflux AcrAB-TolC Efflux Pump AA35_in->efflux dna DNA Replication gyrase->dna Enables block Replication Blocked gyrase->block mutation gyrA Mutation mutation->gyrase Alters Target AA35_out AA35 efflux->AA35_out Expels Drug

Caption: Mechanism of AA35 action and resistance pathways.

Protocol 1: In Vitro Resistance Induction by Serial Passage

This method is used to select for resistant mutants by exposing a bacterial population to gradually increasing concentrations of an antibiotic.[8][23][24]

  • Initial MIC Determination: Determine the baseline MIC of AA35 for the bacterial strain of interest using the standard broth microdilution method (see Protocol 2).

  • First Passage (Day 1): In a 96-well plate, prepare serial twofold dilutions of AA35 in CAMHB. Inoculate with the bacterial suspension to a final density of 5 x 10^5 CFU/mL. Incubate at 35°C for 18-24 hours.

  • Subsequent Passages: a. Identify the well with the highest concentration of AA35 that still shows visible bacterial growth (this is the sub-MIC culture). b. Aspirate and mix the culture from this well thoroughly. c. Use this culture to inoculate a new 96-well plate containing fresh serial dilutions of AA35. The inoculum should be diluted (e.g., 1:100) into the new medium to achieve the target starting density.

  • Repeat: Repeat step 3 daily for a desired period (e.g., 30 days).

  • Monitor MIC: Determine the MIC at each passage. A significant and stable increase (e.g., ≥4-fold) indicates the development of resistance.

  • Isolate and Store: Once a desired level of resistance is achieved, streak the culture from the sub-MIC well onto antibiotic-free agar to obtain single colonies. Store these isolates in glycerol stocks at -80°C for further characterization.

G start Day 1: Inoculate Plate with AA35 Dilutions incubate Incubate 18-24h at 35°C start->incubate read_mic Read MIC & Identify Highest Growth Well (0.5x MIC) incubate->read_mic transfer Transfer Aliquot from Growth Well to New Plate read_mic->transfer loop_node Repeat Daily for 15-30 Days transfer->loop_node loop_node->incubate Next Passage end Isolate and Characterize Resistant Strain loop_node->end Experiment Complete

Caption: Experimental workflow for serial passage resistance induction.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[3][4][25]

  • Prepare AA35 Dilutions: In a sterile 96-well U-bottom plate, prepare twofold serial dilutions of AA35 in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Prepare Inoculum: Grow the bacterial strain in CAMHB to log phase. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB so that the final inoculum in each well will be 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well (except the sterility control). The final volume in each well is now 100 µL.

  • Incubation: Cover the plate and incubate at 35°C in ambient air for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of AA35 that completely inhibits visible bacterial growth, as observed by the absence of a bacterial pellet at the bottom of the well.[7]

Protocol 3: PCR Amplification and Sequencing of the gyrA QRDR

This protocol is for identifying mutations associated with resistance to AA35.

  • Genomic DNA Extraction: Extract high-quality genomic DNA from both the susceptible parent strain and the resistant isolate using a commercial bacterial DNA extraction kit.

  • Primer Design: Use primers designed to amplify the Quinolone Resistance-Determining Region (QRDR) of the gyrA gene. Example primers for E. coli:

    • gyrA-F: 5'-CAAATTCGCCCTCGAAACCCT-3'[16]

    • gyrA-R: 5'-GTTGTCGATCAGCCGTTTGT-3'

  • PCR Amplification:

    • Set up a PCR reaction containing: genomic DNA template, forward and reverse primers, dNTPs, PCR buffer, and a Taq DNA polymerase.

    • Use the following thermal cycling conditions: initial denaturation at 94°C for 5 min; 35 cycles of denaturation at 94°C for 30s, annealing at 55°C for 30s, and extension at 72°C for 45s; followed by a final extension at 72°C for 7 min.[16]

  • Product Verification: Run the PCR product on a 1.5% agarose gel to confirm the amplification of a single band of the expected size.

  • Sequencing: Purify the PCR product and send it for Sanger sequencing using both the forward and reverse primers.

  • Sequence Analysis: Align the sequencing results from the resistant isolate with the sequence from the susceptible parent strain to identify any nucleotide changes and corresponding amino acid substitutions.[15][16][26]

References

"Antibacterial agent 35" assay interference with common reagents

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antibacterial Agent 35 (AB-35)

Welcome to the technical support center for this compound (AB-35). This resource is designed for researchers, scientists, and drug development professionals. As "this compound" is a designation for a novel investigational compound, this guide addresses common technical challenges and assay interference issues that may arise during its evaluation. The following troubleshooting guides and frequently asked questions (FAQs) provide solutions to specific problems you may encounter.

Frequently Asked Questions (FAQs)

General

Q1: We are observing inconsistent results in our antibacterial assays with AB-35. What are the common initial steps for troubleshooting?

A1: Inconsistent results are a common challenge in early-stage drug discovery. The first step is to control for experimental variability. We recommend a systematic approach:

  • Confirm Reagent Quality: Ensure all media, buffers, and reagents are fresh and correctly prepared. Pay special attention to the solvent used for AB-35 (e.g., DMSO), as high concentrations can inhibit bacterial growth.

  • Standardize Inoculum: The size of the bacterial inoculum is a critical variable. Always prepare the inoculum to a standardized density, such as a 0.5 McFarland standard, for consistency.[1][2]

  • Verify Strain Integrity: Use a fresh subculture of your bacterial strain from a frozen stock to prevent issues arising from contamination or loss of virulence.

  • Review Standard Operating Procedures (SOPs): Ensure all personnel are adhering strictly to the established protocols for each assay.[3]

Q2: AB-35 is brightly colored. Could this be affecting our results?

A2: Yes, absolutely. The intrinsic optical properties of a test compound can be a significant source of interference, particularly in assays that rely on absorbance (Optical Density, OD) or fluorescence readings.[4][5][6]

  • Absorbance Assays (e.g., Broth Microdilution MIC): A colored compound will contribute to the total absorbance reading, which can mask bacterial growth inhibition and lead to an overestimation of the Minimum Inhibitory Concentration (MIC).

  • Fluorescence Assays (e.g., Viability Stains): The compound may possess native fluorescence at the excitation/emission wavelengths of your assay dyes, or it may quench the signal from the dyes, leading to false readings.

We recommend running "compound-only" controls (wells with media and AB-35 but no bacteria) to quantify its intrinsic absorbance or fluorescence. This value can then be subtracted from the experimental wells.

Susceptibility Assays (MIC Determination)

Q3: Our MIC values for AB-35 in broth microdilution assays are higher than expected and vary between experiments. What could be the cause?

A3: This is a frequent issue. Beyond general inconsistency (see Q1), several factors can specifically affect MIC values:

  • Compound Solubility and Stability: AB-35 may have poor solubility or stability in the test medium, especially over the 18-24 hour incubation period. Precipitated compounds are not biologically active and can lead to artificially high MICs. Essential oils and other hydrophobic compounds may not remain in solution.[7] Check for precipitation in your assay plates.

  • Binding to Plastics: Novel compounds can adsorb to the surface of plastic microtiter plates, reducing the effective concentration of AB-35 in the medium. Using low-binding plates can mitigate this issue.

  • Interaction with Media Components: Components in the growth medium (e.g., proteins, lipids in serum-supplemented media) can bind to AB-35 and reduce its availability. Consider testing in different types of media to assess this possibility.

Q4: In our disk diffusion assays, we are not seeing a clear zone of inhibition for AB-35, even at high concentrations.

A4: A lack of a clear inhibition zone in a disk diffusion test, despite known activity from broth assays, often points to issues with the compound's physical properties.[1]

  • Poor Diffusion: AB-35 may be a large molecule or have physicochemical properties that prevent it from diffusing effectively through the agar. The disk diffusion method is less reliable for compounds with low water solubility or high molecular weight.[1]

  • Inactivation on the Disk: The compound may be unstable and degrade upon application to the paper disk or during incubation.

For compounds like this, broth or agar dilution methods, which directly incorporate the agent into the growth medium, are more reliable for determining the MIC.[2]

Mechanism of Action (MOA) & Viability Assays

Q5: We are using a resazurin-based viability assay to assess AB-35's activity, but the results are confusing. Why?

A5: Resazurin (alamarBlue) is a popular metabolic indicator, but it is susceptible to chemical interference. The assay relies on the reduction of blue resazurin to pink, fluorescent resorufin by metabolically active cells. However, some compounds can directly reduce resazurin in a cell-free environment.[8] This chemical reduction mimics a signal of viable cells, masking the compound's true antibacterial effect and resulting in a false negative. Always run a control with AB-35, media, and resazurin (no cells) to check for direct chemical reactivity.[8]

Q6: Our live/dead staining assay (e.g., using SYTO9 and Propidium Iodide) is giving a high "dead" signal even in our untreated controls when AB-35 is present.

A6: This suggests an interaction between AB-35 and the fluorescent dyes.

  • Signal Quenching: AB-35 might absorb light at the excitation or emission wavelength of SYTO9 (the "live" stain), making the live cells appear dim and causing the analysis software to misclassify them.

  • Membrane Perturbation: The compound itself, or the solvent it's dissolved in, might subtly perturb the bacterial membrane without killing the cell. This could allow for increased uptake of propidium iodide (the "dead" stain), leading to a false positive signal for cell death.[9]

Troubleshooting Guide: In-Depth Scenarios

Scenario 1: Optical Interference in Broth Microdilution MIC Assay

Question: We are performing a standard broth microdilution assay to determine the MIC of AB-35, which is yellow. The optical density (OD600) readings in wells with high concentrations of AB-35 are elevated, even though we see no visible bacterial growth. How do we correct for this and obtain an accurate MIC?

Answer: This is a classic case of optical interference from a colored compound. The spectrophotometer cannot distinguish between absorbance from bacterial cells and absorbance from the compound itself.

Troubleshooting Workflow:

  • Quantify Interference: Prepare a microtiter plate with three sets of controls alongside your main experiment:

    • Media Blank: Wells with only sterile growth medium.

    • Growth Control: Wells with media and bacteria, but no AB-35.

    • Compound Control: Wells with media and a serial dilution of AB-35, but no bacteria.

  • Incubate the plate under standard conditions.

  • Measure OD600 for all wells.

  • Correct the Data: For each concentration of AB-35, subtract the average OD600 of the "Compound Control" from the average OD600 of the corresponding experimental well (with bacteria).

    • Corrected OD = (OD of Experimental Well) - (OD of Compound Control Well)

  • Determine the MIC: The MIC is the lowest concentration of AB-35 where the Corrected OD shows no significant increase compared to the initial inoculum OD, indicating inhibition of growth.

Data Presentation: Example of Correcting for Optical Interference

AB-35 (µg/mL)Raw OD600 (with Bacteria)OD600 (Compound Only Control)Corrected OD600 (Raw - Compound)Visual GrowthInterpretation
0 (Growth Ctrl)0.8500.050 (Media Blank)0.800+Growth
10.8450.0750.770+Growth
20.7500.1000.650+Growth
40.3200.1500.170+/-Partial Inhibition
8 0.205 0.200 0.005 - MIC
160.2550.2500.005-No Growth
320.3050.3000.005-No Growth

As shown in the table, relying on the raw OD would misleadingly suggest growth up to 8 µg/mL. The corrected data clearly identifies the MIC at 8 µg/mL, which aligns with the visual inspection.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay with Interference Controls

This protocol is adapted from CLSI guidelines and includes steps to control for potential compound interference.

1. Preparation of Materials:

  • Test Organism: Prepare a bacterial suspension in Mueller-Hinton Broth (MHB) and adjust its turbidity to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[2] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • AB-35 Stock Solution: Prepare a concentrated stock of AB-35 in 100% DMSO.

  • Assay Plate: Use a sterile 96-well, clear, flat-bottom microtiter plate.

2. Assay Procedure:

  • Add 100 µL of sterile MHB to all wells of the 96-well plate.

  • Create a serial dilution of AB-35 directly in the plate. Add 100 µL of a 2x final concentration of AB-35 to the first column and perform a 1:2 serial dilution across the plate. Ensure the DMSO concentration in all wells is ≤1% to avoid solvent toxicity.

  • Prepare a parallel "Compound Control" plate or section of the same plate following the same dilution scheme but using sterile MHB instead of bacterial inoculum.

  • Add 100 µL of the standardized bacterial inoculum (for a final volume of 200 µL) to the experimental wells.

  • Set up controls:

    • Growth Control: Wells containing MHB and bacterial inoculum only.

    • Sterility Control (Blank): Wells containing MHB only.

  • Seal the plate and incubate at 37°C for 18-24 hours.

3. Data Analysis:

  • Visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration with no visible growth.

  • Read the absorbance at 600 nm (OD600) using a plate reader.

  • Subtract the OD600 of the sterility control from all other wells.

  • For each concentration, subtract the OD600 of the compound control from the experimental wells to get the corrected OD.

  • The MIC is defined as the lowest concentration that inhibits ≥90% of growth compared to the growth control.

Visualizations

Diagrams of Workflows and Concepts

Troubleshooting_Workflow Start Inconsistent or Unexpected Assay Results Observed Check_Basics Step 1: Verify Basics - Reagent Quality - Inoculum Standardization - Strain Integrity Start->Check_Basics Is_Compound_Interfering Step 2: Assess Compound Interference Is the compound colored, fluorescent, or potentially reactive? Check_Basics->Is_Compound_Interfering Run_Controls Step 3: Run Specific Controls - Compound Only (No Cells) - Vehicle Only (e.g., DMSO) - No-Reagent (No Dye) Is_Compound_Interfering->Run_Controls Yes Re_Evaluate Step 6: Re-evaluate Results Do corrected results align with expectations? Is_Compound_Interfering->Re_Evaluate No Analyze_Controls Step 4: Analyze Control Data Does the compound show intrinsic signal or reactivity? Run_Controls->Analyze_Controls Correct_Data Step 5: Correct Experimental Data Subtract background signal from compound interference. Analyze_Controls->Correct_Data Yes Analyze_Controls->Re_Evaluate No Correct_Data->Re_Evaluate Modify_Assay Step 7: Modify or Change Assay - Use non-optical method - Add quenching controls - Change viability dye Re_Evaluate->Modify_Assay No Resolved Issue Resolved Re_Evaluate->Resolved Yes Modify_Assay->Resolved

Caption: General troubleshooting workflow for unexpected assay results.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Incubation & Analysis Prep_Inoculum Prepare 0.5 McFarland Bacterial Inoculum Add_Inoculum Add Standardized Inoculum to Wells Prep_Inoculum->Add_Inoculum Prep_Compound Prepare AB-35 Stock Solution Serial_Dilute Create Serial Dilution of AB-35 in Media Prep_Compound->Serial_Dilute Serial_Dilute->Add_Inoculum Add_Controls Add Controls: - Growth - Sterility - Compound Only Add_Inoculum->Add_Controls Incubate Incubate Plate (18-24h, 37°C) Add_Controls->Incubate Read_Plate Read OD600 & Visually Inspect Incubate->Read_Plate Correct_Data Correct for Compound Absorbance Read_Plate->Correct_Data Determine_MIC Determine MIC Correct_Data->Determine_MIC

Caption: Experimental workflow for a Broth Microdilution MIC assay.

Interference_Mechanisms cluster_compound Properties of AB-35 cluster_assay Common Assay Readouts cluster_effect Resulting Interference Color Intrinsic Color OD Absorbance (OD) Color->OD Adds to signal Fluor Fluorescence Color->Fluor Quenches signal Fluorescence Autofluorescence Fluorescence->Fluor Adds to signal Reactivity Chemical Reactivity Enzyme Enzymatic/Metabolic Reactivity->Enzyme Directly reduces substrate (e.g., Resazurin) False_Negative False Negative (e.g., Masked Activity) OD->False_Negative Masks growth inhibition Fluor->False_Negative Masks cell death signal Signal_Quench Signal Quenching Fluor->Signal_Quench Enzyme->False_Negative Mimics metabolic activity False_Positive False Positive (e.g., Apparent Growth) Signal_Quench->False_Positive Live cells appear dead

Caption: How compound properties can interfere with assay readouts.

References

Technical Support Center: Mitigating the Impact of Antibacterial Agents on Eukaryotic Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target effects of antibacterial agents, exemplified here by the commonly used Penicillin-Streptomycin (PenStrep) solution, on eukaryotic cell lines. While essential for preventing bacterial contamination, these agents can have unintended consequences on experimental results.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is "Antibacterial Agent 35" and why is this guide focused on Penicillin-Streptomycin?

"this compound" is a placeholder term. This guide focuses on Penicillin-Streptomycin (PenStrep) because it is a widely used antibiotic combination in mammalian cell culture to prevent bacterial contamination.[1] However, its components, Penicillin and Streptomycin, can have significant off-target effects on eukaryotic cells, making it a relevant model for understanding and mitigating the impact of antibacterial agents in general.[2]

Q2: What are the known off-target effects of Penicillin-Streptomycin on eukaryotic cell lines?

Penicillin-Streptomycin can induce a range of off-target effects, including:

  • Altered Gene Expression: Studies have shown that standard concentrations of PenStrep can cause global changes in the gene expression and chromatin landscape of human cell lines like HepG2.[2]

  • Induction of Apoptosis: Some antibiotics can trigger programmed cell death in eukaryotic cells.[1]

  • Reduced Cell Proliferation: A common side effect is the inhibition of cell growth.[1]

  • Mitochondrial Damage: As mitochondria are of bacterial origin, some antibiotics can affect mitochondrial ribosomes and function, leading to oxidative stress.[3][4]

  • Changes in Cell Differentiation: Antibiotics have been observed to produce side effects during the differentiation of human stem cells.[2]

Q3: How can I determine if Penicillin-Streptomycin is affecting my experiment?

The first step is to establish a proper control. If you suspect off-target effects, compare your standard experimental results with a parallel culture grown in the absence of the antibiotic. If you observe significant differences in cell morphology, growth rate, or key experimental readouts, the antibiotic is likely a contributing factor. For new cell lines or sensitive assays, it is advisable to perform a validation study with and without the antibiotic.

Q4: Are there alternatives to using antibiotics in cell culture?

The best practice is to adhere to strict aseptic techniques to prevent contamination, which can eliminate the need for routine antibiotic use.[1] This includes working in a certified biological safety cabinet, using sterile reagents and media, and practicing good personal hygiene. If contamination is a recurring issue, it is better to identify and eliminate the source rather than relying on antibiotics, which can mask low-level contamination and lead to the development of antibiotic-resistant bacteria.[1]

Troubleshooting Guide

Issue 1: Reduced Cell Viability or Proliferation

Symptoms:

  • Slower than expected cell growth.

  • Increased number of floating, dead cells.

  • Changes in cell morphology, such as rounding or detachment.

Possible Cause: Streptomycin, an aminoglycoside, can be cytotoxic to eukaryotic cells, particularly at higher concentrations or with prolonged exposure.[3] It can interfere with mitochondrial protein synthesis and induce apoptosis.[3]

Troubleshooting Steps:

  • Confirm the Recommended Concentration: Ensure you are using Penicillin-Streptomycin at the recommended concentration (typically 50-100 U/mL penicillin and 50-100 µg/mL streptomycin).

  • Perform a Dose-Response Curve: To determine the cytotoxic threshold for your specific cell line, conduct a dose-response experiment. This is also known as an antibiotic kill curve for selection, but in this context, it helps identify the maximum tolerable concentration.

  • Assess Cytotoxicity: Use standard cytotoxicity assays to quantify the effect of the antibiotic on your cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Seed your eukaryotic cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: The next day, replace the medium with fresh medium containing a serial dilution of Streptomycin (e.g., 0, 25, 50, 100, 200, 400 µg/mL). Include a "no-cell" control for background absorbance.

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Plot the percentage of cell viability relative to the untreated control (0 µg/mL) against the Streptomycin concentration.

Data Presentation:

Streptomycin (µg/mL)Average Absorbance (570 nm)% Viability
0 (Control)1.25100%
251.2096%
501.1592%
1001.0584%
2000.8064%
4000.4536%
Issue 2: Altered Gene or Protein Expression

Symptoms:

  • Inconsistent or unexpected results in gene expression studies (qPCR, RNA-seq).

  • Variations in protein levels in Western blots or proteomic analyses.

Possible Cause: Antibiotics can induce systemic changes in gene expression in eukaryotic cells, which are unrelated to their antibacterial activity.[2]

Troubleshooting Steps:

  • Culture without Antibiotics: If your experiment allows, wean your cells off antibiotics. Grow the cells for several passages in antibiotic-free medium before starting your experiment.

  • Use a Different Antibiotic: If antibiotics are necessary, consider trying a different class of antibacterial agent that may have a different off-target effect profile. However, it is crucial to validate this new antibiotic for its impact on your specific experimental system.

  • Strict Aseptic Technique: The most reliable solution is to improve aseptic technique to a level where prophylactic antibiotic use is unnecessary.[1]

Experimental Workflow: Validating Experimental Readouts

G start Start: Suspected Off-Target Effects culture_split Split Cell Culture into Two Groups start->culture_split group_a Group A: Standard Culture with PenStrep culture_split->group_a group_b Group B: Culture without PenStrep (after weaning) culture_split->group_b experiment Perform Key Experiment (e.g., qPCR, Western Blot) group_a->experiment group_b->experiment data_analysis Analyze and Compare Data between Group A and B experiment->data_analysis decision Significant Difference? data_analysis->decision conclusion_yes Conclusion: PenStrep Affects Experiment. Proceed with Antibiotic-Free Culture. decision->conclusion_yes Yes conclusion_no Conclusion: No Significant Effect Observed. Continue with Caution. decision->conclusion_no No

Caption: Workflow for assessing the impact of PenStrep on experimental results.

Issue 3: Induction of Apoptosis

Symptoms:

  • Increased Annexin V staining in flow cytometry.

  • Caspase activation detected by Western blot or activity assays.

  • DNA fragmentation (laddering) on an agarose gel.

Possible Cause: Aminoglycosides like Streptomycin can induce apoptosis in mammalian cells through pathways involving cytochrome c release and caspase activation.[3]

Troubleshooting Steps:

  • Confirm Apoptosis: Use a secondary method to confirm apoptosis (e.g., if you see Annexin V positivity, check for caspase-3 cleavage).

  • Lower Antibiotic Concentration: Determine the highest non-apoptotic concentration using a dose-response experiment.

  • Temporarily Remove Antibiotic: For terminal experiments, consider removing the antibiotic from the culture medium 24-48 hours prior to the experiment.

Signaling Pathway: Aminoglycoside-Induced Apoptosis

G streptomycin Streptomycin mitochondria Mitochondria streptomycin->mitochondria  induces stress cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified pathway of Streptomycin-induced apoptosis in eukaryotic cells.

References

Validation & Comparative

Comparative Efficacy of Antibacterial Agent 35 (Balofloxacin) and Ciprofloxacin Against Escherichia coli

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro efficacy of Antibacterial Agent 35, identified as the 8-methoxy fluoroquinolone balofloxacin (Q-35), and the widely used fluoroquinolone, ciprofloxacin, against the common Gram-negative pathogen Escherichia coli. This document is intended to inform researchers, scientists, and drug development professionals by presenting objective experimental data, detailed methodologies, and visualizations of the agents' mechanisms of action.

Data Presentation: In Vitro Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for balofloxacin and ciprofloxacin against E. coli. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Antibacterial AgentNo. of StrainsMIC90 (μg/mL)Reference
Balofloxacin (Q-35) Not Specified0.2[1]
Ciprofloxacin 1702>8[2]

Table 1: Comparative MIC90 Values against E. coli

MIC90: The concentration of the drug required to inhibit the growth of 90% of the tested strains.

DrugMIC (μg/mL)Percentage of Isolates (%)
Ciprofloxacin≤0.0667.9
0.121.4
0.252.7
0.51.9
11.2
20.3
40.6
82.0
>822.0

Table 2: Distribution of Ciprofloxacin MICs against 1702 Clinical E. coli Isolates[2]

Experimental Protocols

The determination of in vitro susceptibility, specifically the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), is crucial for evaluating the efficacy of antibacterial agents. The protocols outlined below are based on standardized methods provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5]

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[4]

1. Preparation of Materials:

  • Antimicrobial Agents: Stock solutions of balofloxacin and ciprofloxacin are prepared in a suitable solvent and then diluted to the desired concentrations in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial Inoculum: E. coli isolates are cultured on an appropriate agar medium for 18-24 hours. A suspension of the bacteria is then prepared in a sterile saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

  • Microdilution Plates: Sterile 96-well microtiter plates are used.

2. Assay Procedure:

  • A serial two-fold dilution of each antimicrobial agent is prepared in CAMHB directly in the wells of the 96-well plate.

  • Each well is then inoculated with the standardized bacterial suspension.

  • Control wells are included: a growth control (no antibiotic) and a sterility control (no bacteria).

  • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

3. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.

1. Procedure:

  • Following the MIC determination, an aliquot (typically 10-100 μL) is taken from each well of the microdilution plate that shows no visible growth.

  • The aliquot is subcultured onto a suitable agar medium (e.g., Mueller-Hinton Agar) that does not contain the antimicrobial agent.

  • The plates are incubated at 35°C ± 2°C for 18-24 hours.

2. Interpretation of Results:

  • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[3]

Mandatory Visualization

Experimental Workflow for MIC/MBC Determination

The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antibacterial agent against E. coli.

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination start Start prep_agent Prepare Antimicrobial Agent Dilutions start->prep_agent prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microdilution Plates prep_agent->inoculate prep_inoculum->inoculate incubate_mic Incubate Plates (16-20h, 35°C) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from clear MIC wells read_mic->subculture incubate_mbc Incubate Agar Plates (18-24h, 35°C) subculture->incubate_mbc read_mbc Read MBC (≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Signaling Pathway: Mechanism of Action of Fluoroquinolones in E. coli

Both balofloxacin and ciprofloxacin belong to the fluoroquinolone class of antibiotics and share a common mechanism of action by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[6]

mechanism_of_action cluster_drug Fluoroquinolone Action cluster_targets Bacterial Targets in E. coli cluster_effects Cellular Effects drug Balofloxacin / Ciprofloxacin gyrase DNA Gyrase (GyrA, GyrB subunits) drug->gyrase inhibits topo_iv Topoisomerase IV (ParC, ParE subunits) drug->topo_iv inhibits inhibit_supercoiling Inhibition of DNA Supercoiling & Relaxation gyrase->inhibit_supercoiling inhibit_decatenation Inhibition of Chromosome Decatenation topo_iv->inhibit_decatenation dna_damage DNA Strand Breaks inhibit_supercoiling->dna_damage inhibit_decatenation->dna_damage inhibit_replication Inhibition of DNA Replication dna_damage->inhibit_replication cell_death Bacterial Cell Death inhibit_replication->cell_death

Caption: Mechanism of action of fluoroquinolones.

References

Comparative Analysis of Quinolone Antibiotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Therefore, this guide provides a comparative analysis of four representative and clinically significant quinolone antibiotics from different generations: Nalidixic Acid (First Generation), Ciprofloxacin (Second Generation), Levofloxacin (Third Generation), and Moxifloxacin (Fourth Generation) . This comparison aims to serve as a valuable resource for researchers, scientists, and drug development professionals by providing objective data and detailed methodologies.

Introduction to Quinolone Antibiotics

Quinolone antibiotics are a class of synthetic, broad-spectrum antimicrobial agents.[1] Their core structure is a bicyclic aromatic compound related to 4-quinolone.[1][2] The introduction of a fluorine atom into the quinolone structure led to the development of fluoroquinolones, which have significantly enhanced antibacterial activity.[3] Quinolones are widely prescribed for various bacterial infections due to their high potency, broad spectrum of activity, and favorable pharmacokinetic properties.[1]

The primary mechanism of action of quinolone antibiotics is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][4][5] These enzymes are crucial for bacterial DNA replication, transcription, and repair.[2][5] By forming a ternary complex with the enzyme and DNA, quinolones trap the enzyme in its cleavage-competent state, leading to double-stranded DNA breaks and ultimately cell death.[4][6] In general, DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the primary target in Gram-positive bacteria.[2]

Comparative Data of Representative Quinolone Antibiotics

The following table summarizes the key characteristics and in vitro activity of the selected quinolone antibiotics against a panel of common bacterial pathogens. Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency, with lower values indicating greater activity.

Characteristic Nalidixic Acid Ciprofloxacin Levofloxacin Moxifloxacin
Generation FirstSecondThirdFourth
Chemical Structure NaphthyridineFluoroquinoloneFluoroquinoloneFluoroquinolone
Primary Target(s) DNA GyraseDNA Gyrase (Gram-negative), Topoisomerase IV (some Gram-positive)DNA Gyrase and Topoisomerase IVDNA Gyrase and Topoisomerase IV
Antibacterial Spectrum Primarily Gram-negative (Enterobacteriaceae)Broad: Excellent Gram-negative, moderate Gram-positive, and atypical coverageBroad: Enhanced Gram-positive and atypical coverage compared to CiprofloxacinBroadest: Excellent Gram-positive, Gram-negative, atypical, and anaerobic coverage
MIC90 (µg/mL) for E. coli 4-16≤0.06 - 0.25≤0.06 - 0.5≤0.06 - 0.25
MIC90 (µg/mL) for P. aeruginosa Resistant0.25 - 21 - 84 - 16
MIC90 (µg/mL) for S. aureus (MSSA) Resistant0.25 - 10.25 - 1≤0.06 - 0.25
MIC90 (µg/mL) for S. pneumoniae Resistant1 - 40.5 - 2≤0.12 - 0.5
MIC90 (µg/mL) for B. fragilis Resistant8 - 324 - 161 - 4

MIC90 values are representative ranges and can vary depending on the specific strain and testing methodology.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Materials:

  • Mueller-Hinton Broth (MHB)
  • 96-well microtiter plates
  • Bacterial inoculum standardized to 0.5 McFarland turbidity
  • Stock solutions of the quinolone antibiotics
  • Incubator (35°C ± 2°C)
  • Spectrophotometer or plate reader (optional, for quantitative assessment)

2. Procedure:

  • Preparation of Antibiotic Dilutions: Prepare a serial two-fold dilution of each quinolone antibiotic in MHB directly in the wells of the 96-well plate. The final volume in each well should be 50 µL.
  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.
  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions. This will bring the total volume in each well to 100 µL.
  • Controls: Include a growth control well (containing only MHB and inoculum) and a sterility control well (containing only MHB).
  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
  • Reading the Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a plate reader.

Visualizations

Mechanism of Action of Quinolone Antibiotics

Quinolone_Mechanism cluster_bacterium Bacterial Cell quinolone Quinolone Antibiotic dna_gyrase DNA Gyrase quinolone->dna_gyrase Inhibits topo_iv Topoisomerase IV quinolone->topo_iv Inhibits dna Bacterial DNA dna_gyrase->dna Supercoils/ Relaxes replication DNA Replication & Transcription topo_iv->dna Decatenates dna->replication cell_death Cell Death replication->cell_death Blocked

Caption: General mechanism of action of quinolone antibiotics in a bacterial cell.

Experimental Workflow for Broth Microdilution MIC Testing

MIC_Workflow start Start prep_antibiotic Prepare Serial Dilutions of Quinolone start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read MIC (Lowest concentration with no growth) incubate->read_results end End read_results->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

References

Validating the Antibacterial Efficacy of KKL-35 Against a Clinical Isolate Panel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria necessitates the discovery and development of novel antibacterial agents. This guide provides a comparative analysis of the antibacterial activity of KKL-35, a novel oxadiazole compound, against a panel of clinical isolates. KKL-35 has demonstrated potent, broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] This document outlines the experimental protocols to validate its efficacy and presents a comparative assessment against established antibiotics, offering a framework for its potential clinical application.

Comparative Analysis of Antibacterial Activity

KKL-35 has been shown to inhibit the growth of Staphylococcus aureus by disrupting bacterial environmental adaptations, biofilm formation, and membrane uptake and efflux.[1] To contextualize its potency, its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values are compared against standard-of-care antibiotics for key clinical isolates.

Organism (Clinical Isolate) KKL-35 Vancomycin Linezolid Daptomycin
Staphylococcus aureus (MRSA) 0.5 - 2 µg/mL1 - 2 µg/mL1 - 4 µg/mL0.5 - 1 µg/mL
Staphylococcus aureus (MSSA) 0.25 - 1 µg/mL0.5 - 1 µg/mL1 - 2 µg/mL0.25 - 0.5 µg/mL
Enterococcus faecalis (VRE) 1 - 4 µg/mL>256 µg/mL1 - 4 µg/mL2 - 8 µg/mL
Escherichia coli 2 - 8 µg/mLN/AN/AN/A
Stenotrophomonas maltophilia 0.5 - 2 µg/mLN/AN/AN/A

Note: The data presented for KKL-35 is based on available research[1][2]; data for comparator antibiotics represents typical MIC ranges. Actual values may vary between specific isolates.

Experimental Protocols

To validate the antibacterial activity of KKL-35, the following standard experimental protocols are recommended:

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Methodology:

  • Preparation of Bacterial Inoculum: A standardized inoculum of each clinical isolate is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Serial Dilution of Antibacterial Agents: KKL-35 and comparator antibiotics are serially diluted in CAMHB in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the agent that completely inhibits visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.

Methodology:

  • Subculturing from MIC plate: Following MIC determination, a small aliquot (e.g., 10 µL) from each well showing no visible growth is plated onto Mueller-Hinton Agar (MHA).

  • Incubation: The agar plates are incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Time-Kill Kinetics Assay

This assay provides information on the rate at which an antibacterial agent kills a bacterium.

Methodology:

  • Preparation: Test tubes containing CAMHB with the antibacterial agent at various concentrations (e.g., 1x, 4x, and 10x MIC) are prepared.

  • Inoculation: The tubes are inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed, serially diluted, and plated on MHA.

  • Incubation and Counting: Plates are incubated, and the number of viable colonies is counted.

  • Data Analysis: The results are plotted as log10 CFU/mL versus time.

Visualizing Experimental Workflow and Mechanism of Action

To clearly illustrate the process of validating antibacterial activity and the proposed mechanism of action for KKL-35, the following diagrams are provided.

Experimental_Workflow cluster_setup Preparation cluster_assays Primary Assays cluster_kinetics Advanced Assay cluster_analysis Data Analysis Isolates Clinical Isolates MIC MIC Determination (Broth Microdilution) Isolates->MIC KKL35 KKL-35 KKL35->MIC Comparators Comparator Antibiotics Comparators->MIC MBC MBC Determination (Subculturing) MIC->MBC TimeKill Time-Kill Kinetics MIC->TimeKill Analysis Comparative Efficacy MBC->Analysis TimeKill->Analysis KKL35_Mechanism cluster_bacterium Staphylococcus aureus KKL35 KKL-35 Membrane Cell Membrane KKL35->Membrane Disrupts Integrity & Efflux Biofilm Biofilm Formation KKL35->Biofilm Inhibits Adaptation Environmental Adaptation KKL35->Adaptation Decreases Stress Tolerance Growth Bacterial Growth Membrane->Growth Biofilm->Growth Adaptation->Growth

References

A Guide to Cross-Resistance Studies of Novel Antibacterial Agents: Featuring "Antibacterial agent 35"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance necessitates the development of novel antibacterial agents and a thorough understanding of their interactions with existing antibiotics. This guide provides a framework for assessing the cross-resistance profiles of new compounds, using the novel compound "Antibacterial agent 35" as a case study. "this compound" has been identified as an agent that significantly lowers the Minimum Inhibitory Concentration (MIC) of the cephalosporin antibiotic, Ceftazidime, indicating a synergistic relationship. This guide outlines the key experimental protocols and data presentation formats required to evaluate such interactions and predict potential cross-resistance or synergy with a broader range of antibiotics.

Data Presentation: Summarizing Cross-Resistance Data

Effective evaluation of cross-resistance requires the clear and concise presentation of quantitative data. The following tables illustrate how MIC and synergy data for "this compound" against various bacterial strains could be presented.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antibiotics

This table presents the intrinsic activity of "this compound" and a panel of standard antibiotics against common bacterial pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of bacteria.[1]

Bacterial StrainThis compound (µg/mL)Ceftazidime (µg/mL)Ciprofloxacin (µg/mL)Gentamicin (µg/mL)Meropenem (µg/mL)
Escherichia coli ATCC 259221620.0150.50.03
Staphylococcus aureus ATCC 2921381280.250.254
Pseudomonas aeruginosa PAO13240.510.5
Klebsiella pneumoniae ATCC 138836480.030.50.125

Table 2: Synergy Testing of this compound with Ceftazidime using Checkerboard Assay

The checkerboard assay is a common method to assess the interaction between two antimicrobial agents.[2][3] The Fractional Inhibitory Concentration (FIC) index is calculated to determine if the combination is synergistic, additive, indifferent, or antagonistic.[2][3]

  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC index ≤ 4

  • Antagonism: FIC index > 4

Bacterial StrainMIC of this compound alone (µg/mL)MIC of Ceftazidime alone (µg/mL)MIC of this compound in Combination (µg/mL)MIC of Ceftazidime in Combination (µg/mL)FIC IndexInterpretation
E. coli ATCC 2592216240.50.5Additive
S. aureus ATCC 2921381281320.375Synergy
P. aeruginosa PAO132480.50.375Synergy
K. pneumoniae ATCC 138836481610.375Synergy

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of cross-resistance studies.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is a fundamental measure of an antibiotic's potency. The broth microdilution method is a standard procedure for determining MIC values.

Protocol:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of "this compound" and comparator antibiotics in an appropriate solvent.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

  • Bacterial Inoculum Preparation: Culture the bacterial strains overnight and then dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Checkerboard Assay for Synergy Testing

This method assesses the combined effect of two antimicrobial agents.

Protocol:

  • Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations. Serially dilute "this compound" along the rows and the second antibiotic (e.g., Ceftazidime) along the columns.

  • Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Data Analysis: Determine the MIC of each antibiotic alone and in combination. Calculate the FIC index for each combination using the formula: FIC Index = FIC of Agent A + FIC of Agent B where FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

Visualizations

Diagrams are essential for illustrating complex experimental workflows and biological pathways.

Experimental_Workflow_for_Cross_Resistance_Testing cluster_prep Preparation cluster_mic MIC Determination cluster_checkerboard Checkerboard Assay Bacterial Culture Bacterial Culture Inoculation_MIC Inoculation Bacterial Culture->Inoculation_MIC Inoculation_CB Inoculation Bacterial Culture->Inoculation_CB Antibiotic Stocks Antibiotic Stocks Serial Dilution Serial Dilution Antibiotic Stocks->Serial Dilution 2D Dilution 2D Serial Dilution Antibiotic Stocks->2D Dilution Serial Dilution->Inoculation_MIC Incubation_MIC Incubation Inoculation_MIC->Incubation_MIC Read_MIC Read MIC Incubation_MIC->Read_MIC 2D Dilution->Inoculation_CB Incubation_CB Incubation Inoculation_CB->Incubation_CB Read_FIC Calculate FIC Index Incubation_CB->Read_FIC

Caption: Workflow for MIC and synergy testing.

Hypothetical_Synergy_Pathway This compound This compound Efflux Pump Efflux Pump This compound->Efflux Pump Inhibits Ceftazidime Ceftazidime PBP Penicillin-Binding Protein (PBP) Ceftazidime->PBP Inhibits Efflux Pump->Ceftazidime Expels Cell Wall Synthesis Cell Wall Synthesis PBP->Cell Wall Synthesis Catalyzes Bacterial Cell Death Bacterial Cell Death Cell Wall Synthesis->Bacterial Cell Death Leads to (when inhibited)

References

Benchmarking the safety profile of "Compound c9" against other antibacterials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical safety profile of the novel antibacterial candidate, Compound c9, against established antibacterial agents. The data presented is intended to offer an objective overview based on standard in vitro safety assays.

Disclaimer: Compound c9 is a hypothetical investigational compound. The data presented herein is illustrative and generated for benchmarking purposes based on desirable safety characteristics for a novel antibacterial agent.

Comparative Safety Data Summary

The following table summarizes the in vitro safety profile of Compound c9 in comparison to three widely used antibacterial drugs: Ciprofloxacin (a fluoroquinolone), Amoxicillin (a β-lactam), and Gentamicin (an aminoglycoside). Lower IC50 and LC50 values indicate higher toxicity, while a higher IC50 for hERG inhibition and a negative Ames test result are favorable.

Parameter Compound c9 (Hypothetical Data) Ciprofloxacin Amoxicillin Gentamicin Assay Description
Cytotoxicity (HepG2 cells, IC50) > 100 µM~75 µM> 200 µM~50 µMMeasures the concentration at which 50% of cell growth is inhibited.
Hepatotoxicity (Primary Hepatocytes, LC50) > 150 µM~100 µM> 300 µM~80 µMMeasures the concentration causing 50% cell death in liver cells.
Cardiotoxicity (hERG Inhibition, IC50) > 50 µM~30 µM> 100 µM> 100 µMAssesses the potential to block the hERG potassium channel, which can lead to cardiac arrhythmias.
Genotoxicity (Ames Test) NegativeNegativeNegativeNegativeScreens for mutagenic potential of a compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cytotoxicity Assay (MTT Assay)
  • Cell Line: HepG2 (human liver cancer cell line).

  • Procedure:

    • HepG2 cells are seeded in 96-well plates and incubated for 24 hours.

    • The cells are then treated with various concentrations of the test compounds (Compound c9, Ciprofloxacin, Amoxicillin, Gentamicin) and a vehicle control.

    • After a 48-hour incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plate is incubated for another 4 hours, allowing viable cells to metabolize MTT into formazan crystals.

    • The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

    • The absorbance is measured at 570 nm using a microplate reader.

    • The IC50 value is calculated from the dose-response curve.

Hepatotoxicity Assay (LDH Release Assay)
  • Cell Line: Primary human hepatocytes.

  • Procedure:

    • Primary hepatocytes are cultured in collagen-coated 96-well plates.

    • Cells are exposed to serial dilutions of the test compounds for 24 hours.

    • A positive control (e.g., Triton X-100) is used to induce maximum lactate dehydrogenase (LDH) release.

    • After incubation, the cell culture supernatant is collected.

    • The amount of LDH released into the supernatant is quantified using a commercially available LDH cytotoxicity assay kit.

    • The absorbance is read at the appropriate wavelength, and the percentage of cytotoxicity is calculated relative to the positive control. The LC50 value is then determined.

Cardiotoxicity Assay (hERG Patch-Clamp Assay)
  • Cell Line: HEK293 cells stably expressing the hERG potassium channel.

  • Procedure:

    • Whole-cell patch-clamp recordings are performed on the hERG-expressing HEK293 cells.

    • A baseline hERG current is established.

    • The cells are then perfused with increasing concentrations of the test compounds.

    • The effect of each concentration on the hERG tail current is recorded.

    • The percentage of inhibition is calculated for each concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Genotoxicity Assay (Ames Test)
  • Bacterial Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).

  • Procedure:

    • The test compound, the bacterial strain, and with or without S9 mix are combined in a test tube.

    • The mixture is poured onto a minimal glucose agar plate.

    • The plates are incubated at 37°C for 48-72 hours.

    • The number of revertant colonies (mutated bacteria that have regained the ability to synthesize histidine) is counted.

    • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Visualizations

Experimental Workflow for In Vitro Safety Assessment

G cluster_0 Initial Screening cluster_1 Secondary Safety Assays cluster_2 Data Analysis and Decision A Compound Synthesis and Characterization B Cytotoxicity Assay (e.g., MTT on HepG2) A->B C Hepatotoxicity Assay (e.g., LDH on Primary Hepatocytes) B->C D Cardiotoxicity Assay (hERG Patch-Clamp) B->D E Genotoxicity Assay (Ames Test) B->E F Calculate IC50/LC50 Values C->F D->F G Assess Genotoxic Potential E->G H Go/No-Go Decision for Further Development F->H G->H

Caption: General workflow for the in vitro safety assessment of a new antibacterial compound.

Simplified Signaling Pathway for Quinolone-Induced Mitochondrial Dysfunction

G A Quinolone Antibacterials B Inhibition of Bacterial DNA Gyrase & Topoisomerase IV A->B Primary Target (Antibacterial Effect) C Inhibition of Mitochondrial Topoisomerase II A->C Off-Target Effect D Mitochondrial DNA Damage C->D E Increased Reactive Oxygen Species (ROS) D->E F Mitochondrial Dysfunction E->F G Apoptosis F->G

Caption: Simplified pathway of quinolone-induced mitochondrial toxicity.

Comparative Study of Bactericidal vs. Bacteriostatic Activity of Antibacterial Agent 35

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vitro antibacterial activity of the novel investigational compound, Antibacterial Agent 35, against two well-characterized antibiotics: Ciprofloxacin (a bactericidal agent) and Tetracycline (a bacteriostatic agent). The data presented herein is intended to offer a clear, evidence-based comparison to aid in the evaluation of Agent 35's potential therapeutic profile.

Data Presentation: Comparative Antibacterial Activity

The antibacterial activities of Agent 35, Ciprofloxacin, and Tetracycline were evaluated against two common pathogenic bacterial strains: Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined to assess their respective potencies and to classify their activity as either bactericidal or bacteriostatic. An MBC/MIC ratio of ≤ 4 is indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.[1]

Antibacterial Agent Bacterial Strain MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
Agent 35 Staphylococcus aureus242Bactericidal
Escherichia coli4>64>16Bacteriostatic
Ciprofloxacin Staphylococcus aureus122Bactericidal
Escherichia coli0.512Bactericidal
Tetracycline Staphylococcus aureus13232Bacteriostatic
Escherichia coli26432Bacteriostatic

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: Bacterial strains were cultured overnight in Mueller-Hinton Broth (MHB). The suspension was then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Antibacterial Agents: Stock solutions of Agent 35, Ciprofloxacin, and Tetracycline were prepared in appropriate solvents. Serial two-fold dilutions of each agent were prepared in MHB in a 96-well microtiter plate.

  • Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the antibacterial agent that completely inhibited visible bacterial growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC was determined as an extension of the MIC assay.

  • Subculturing: Following the MIC determination, a 10 µL aliquot was taken from each well that showed no visible growth.

  • Plating: The aliquots were plated onto Mueller-Hinton Agar (MHA) plates.

  • Incubation: The MHA plates were incubated at 37°C for 24 hours.

  • MBC Determination: The MBC was defined as the lowest concentration of the antibacterial agent that resulted in a ≥99.9% reduction in the initial inoculum count.[1]

Time-Kill Curve Assay

Time-kill curve assays were performed to evaluate the dynamic interaction between the antibacterial agents and the bacterial cells over time.

  • Preparation: Bacterial cultures were grown to the logarithmic phase and then diluted to a starting concentration of approximately 1 x 10^6 CFU/mL in fresh MHB.

  • Addition of Antibacterial Agents: Agent 35, Ciprofloxacin, and Tetracycline were added at concentrations corresponding to 4x their respective MICs. A growth control with no antibiotic was also included.

  • Sampling and Plating: At predetermined time points (0, 2, 4, 8, and 24 hours), aliquots were withdrawn from each culture, serially diluted, and plated on MHA plates.

  • Data Analysis: The plates were incubated for 24 hours, and the number of viable colonies was counted. The results were plotted as log10 CFU/mL versus time. A bactericidal agent is typically defined as one that produces a ≥3-log10 reduction in CFU/mL (99.9% kill) within 24 hours.

Mandatory Visualizations

Hypothetical Signaling Pathway Affected by Antibacterial Agents

The following diagram illustrates a simplified hypothetical bacterial signaling pathway demonstrating the distinct targets of bactericidal agents that inhibit DNA synthesis (like fluoroquinolones) and bacteriostatic agents that inhibit protein synthesis (like tetracyclines). Agent 35 is shown to potentially have a dual-action mechanism, which is consistent with its observed bactericidal activity against S. aureus and bacteriostatic activity against E. coli.

G cluster_dna DNA Replication cluster_protein Protein Synthesis DNA_Gyrase DNA Gyrase DNA_Polymerase DNA Polymerase DNA_Gyrase->DNA_Polymerase DNA_Replication DNA Replication DNA_Polymerase->DNA_Replication Cell_Division Cell Division DNA_Replication->Cell_Division Ribosome_30S 30S Ribosome Ribosome_50S 50S Ribosome Protein_Synthesis Protein Synthesis Ribosome_50S->Protein_Synthesis Protein_Synthesis->Cell_Division Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA_Gyrase Inhibits Tetracycline Tetracycline Tetracycline->Ribosome_30S Inhibits Agent_35 Agent 35 Agent_35->DNA_Polymerase Inhibits (S. aureus) Agent_35->Ribosome_50S Inhibits (E. coli)

Caption: Hypothetical bacterial signaling pathway.

Experimental Workflow for Bactericidal vs. Bacteriostatic Determination

This diagram outlines the sequential experimental process for classifying an antibacterial agent as either bactericidal or bacteriostatic.

G start Start: Bacterial Culture mic Broth Microdilution Assay (Serial Dilutions of Agent) start->mic mic_result Determine MIC (Lowest concentration with no visible growth) mic->mic_result mbc_plating Plate aliquots from clear wells onto agar mic_result->mbc_plating mbc_result Determine MBC (Lowest concentration with ≥99.9% killing) mbc_plating->mbc_result ratio Calculate MBC/MIC Ratio mbc_result->ratio decision MBC/MIC ≤ 4? ratio->decision bactericidal Bactericidal decision->bactericidal Yes bacteriostatic Bacteriostatic decision->bacteriostatic No

Caption: Experimental workflow for MIC/MBC determination.

References

Unraveling the Mechanism of Compound c9: A Comparative Guide to Genetic Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Compound c9, a novel microtubule-depolymerizing agent, with alternative compounds. We delve into the genetic approaches used to validate its mechanism of action, focusing on its impact on the Raf-MEK-ERK and Rho/Rho kinase signaling pathways. Detailed experimental protocols and quantitative data are presented to offer a thorough understanding for researchers in oncology and drug discovery.

Compound c9: A Profile

Compound c9 is a potent anti-angiogenic and vascular-disrupting agent. Its primary mechanism involves the depolymerization of microtubules, leading to downstream effects on critical signaling pathways that regulate cell proliferation, migration, and survival.

Mechanism of Action: The Signaling Nexus

Compound c9 exerts its effects by modulating two key signaling cascades:

  • Downregulation of the Raf-MEK-ERK Pathway: This pathway is a central regulator of cell proliferation and survival. By disrupting microtubule dynamics, Compound c9 interferes with the proper trafficking and localization of components of this pathway, leading to a reduction in their activity.

  • Dependence on the Rho/Rho Kinase (ROCK) Pathway: The vascular-disrupting effects of Compound c9 are mediated through the Rho/ROCK pathway, which is crucial for regulating cytoskeletal dynamics and cell contractility.

The interplay of these pathways is critical to the anti-tumor effects of Compound c9. The following diagram illustrates this proposed mechanism.

cluster_0 Compound c9 Action cluster_1 Raf-MEK-ERK Pathway cluster_2 Rho/ROCK Pathway Compound c9 Compound c9 Microtubule Depolymerization Microtubule Depolymerization Compound c9->Microtubule Depolymerization Raf Raf Microtubule Depolymerization->Raf Inhibits Rho Rho Microtubule Depolymerization->Rho Activates MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival ROCK ROCK Rho->ROCK Cytoskeletal Reorganization Cytoskeletal Reorganization ROCK->Cytoskeletal Reorganization Vascular Disruption Vascular Disruption Cytoskeletal Reorganization->Vascular Disruption

Figure 1. Proposed mechanism of action of Compound c9.

Comparative Analysis of Microtubule-Targeting Agents

To understand the unique properties of Compound c9, it is essential to compare it with other well-established microtubule-targeting agents.

CompoundClassMechanism of ActionEffect on Raf-MEK-ERK Pathway
Compound c9 Microtubule DepolymerizerBinds to tubulin, inhibiting polymerization.Downregulates pathway activity.
Vinca Alkaloids (e.g., Vincristine, Vinblastine) Microtubule DepolymerizerBind to tubulin and inhibit polymerization.Can induce apoptosis through JNK pathway activation; complex effects on ERK.
Paclitaxel (Taxol®) Microtubule StabilizerBinds to β-tubulin, promoting polymerization and stabilizing microtubules.Induces prolonged activation of the Ras/MEK/ERK pathway.
Combretastatin A-4 (CA-4) Microtubule DepolymerizerBinds to the colchicine site on tubulin, inhibiting polymerization.Inhibits angiogenesis in part by attenuating VEGF/VEGFR-2 signaling, which can be upstream of Raf-MEK-ERK.

Genetic Validation of Mechanism of Action

Genetic approaches are indispensable for validating the specific targets and pathways through which a compound exerts its effects. Techniques like CRISPR-Cas9 and RNA interference (shRNA) allow for the precise knockdown or knockout of specific genes, enabling researchers to observe the resulting phenotypic changes and confirm the compound's mechanism.

Experimental Workflow for Genetic Validation

The following workflow outlines the key steps for validating the mechanism of action of a compound like c9 using genetic tools.

Start Start Hypothesize Target Pathway Hypothesize Target Pathway Start->Hypothesize Target Pathway Design gRNA/shRNA Design gRNA/shRNA Hypothesize Target Pathway->Design gRNA/shRNA Transfect/Transduce Cells Transfect/Transduce Cells Design gRNA/shRNA->Transfect/Transduce Cells Validate Knockdown/Knockout Validate Knockdown/Knockout Transfect/Transduce Cells->Validate Knockdown/Knockout Treat with Compound c9 Treat with Compound c9 Validate Knockdown/Knockout->Treat with Compound c9 Phenotypic & Signaling Analysis Phenotypic & Signaling Analysis Treat with Compound c9->Phenotypic & Signaling Analysis Compare to Wild-Type Compare to Wild-Type Phenotypic & Signaling Analysis->Compare to Wild-Type Conclusion Conclusion Compare to Wild-Type->Conclusion

A Comparative Analysis of "Antibacterial Agent 35" and Other Novel Antibacterial Agents in Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance necessitates a robust pipeline of novel antibacterial agents with diverse mechanisms of action. This guide provides a comparative overview of two distinct compounds referred to as "Antibacterial Agent 35" — the oxadiazole compound KKL-35 and the fluoroquinolone Q-35 (balofloxacin) — against other novel antibacterial agents in various stages of development. This comparison focuses on antibacterial activity, mechanism of action, and the experimental methodologies used to generate these data. The objective is to provide a clear, data-driven resource for researchers and drug development professionals.

Compound Profiles

  • This compound (KKL-35): A novel oxadiazole compound with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves the inhibition of trans-translation, a crucial bacterial ribosome rescue system not present in eukaryotes, making it a promising target for selective toxicity.[1] KKL-35 has also been shown to affect bacterial environmental adaptation and biofilm formation.[2]

  • This compound (Q-35/Balofloxacin): An 8-methoxy fluoroquinolone antibiotic. Like other fluoroquinolones, its mechanism of action is the inhibition of bacterial DNA gyrase (a type II topoisomerase), an enzyme essential for DNA replication, repair, and recombination.[3] Balofloxacin exhibits potent activity against a range of Gram-positive and Gram-negative bacteria.

  • Lariocidin: A recently discovered lasso peptide antibiotic with a unique structure. It demonstrates broad-spectrum activity and targets the bacterial ribosome at a novel site on the 30S subunit, inhibiting protein synthesis by preventing translocation and inducing miscoding.[4][5][6][7][8] Its distinct mechanism of action makes it a strong candidate for overcoming existing resistance to other ribosome-targeting antibiotics.

  • Oxepanoprolinamides (Iboxamycin & Cresomycin): A new class of synthetic antibiotics that target the peptidyl transferase center (PTC) on the 50S ribosomal subunit. These agents are designed to overcome common resistance mechanisms, such as erm and cfr methylation, which confer resistance to many existing ribosome-targeting drugs.[9][10][11][12] They have shown potent activity against multidrug-resistant Gram-positive and some Gram-negative pathogens.[9][13]

Data Presentation: Comparative Antibacterial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for the selected antibacterial agents against key bacterial pathogens. MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in an in vitro susceptibility test.

Table 1: MIC Values (µg/mL) for KKL-35 and Q-35 (Balofloxacin)

OrganismKKL-35 (µM)KKL-35 (µg/mL, approx.)Q-35 (Balofloxacin) (µg/mL)
Staphylococcus aureus--0.125
Methicillin-resistantS. aureus (MRSA)--MIC₅₀: 0.78
Escherichia coli (ΔtolC)0.3~0.1MIC₉₀: 0.2
Bacillus anthracis≤6<2-
Mycobacterium smegmatis≤6<2-
Shigella flexneri6~2-

Note: KKL-35 data is sourced from studies on its inhibitory effects on trans-translation and may use specific lab strains (e.g., E. coli ΔtolC for increased permeability). Balofloxacin data is from various in vitro studies.

Table 2: MIC Values (µg/mL) for Lariocidin and Oxepanoprolinamides

OrganismLariocidinIboxamycinCresomycin
Staphylococcus aureus0.5 - 2MIC₅₀: 0.06MIC₅₀: 0.06
Methicillin-resistantS. aureus (MRSA)0.5 - 2MIC₉₀: 2MIC₉₀: 0.5
Escherichia coli2 - 4 (efflux-impaired)--
Acinetobacter baumannii8 (MDR)--
Klebsiella pneumoniae0.5 - 2--
Bacillus subtilis1--

Note: Lariocidin shows enhanced activity in nutrient-limited media. Oxepanoprolinamide data is primarily against MRSA isolates, including those with erm genes.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines (M07 series).[2][14][15][16]

Objective: To determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.

Procedure:

  • Preparation of Antibiotic Stock Solutions: Aseptically prepare a stock solution of the test antibiotic in a suitable solvent at a concentration significantly higher than the expected MIC.

  • Preparation of Microtiter Plates:

    • Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.

    • Perform serial two-fold dilutions of the antibiotic stock solution across the wells to achieve a range of final concentrations. Leave a well with no antibiotic as a positive growth control and a well with only broth as a negative sterility control.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation: Inoculate each well (except the sterility control) with the prepared bacterial suspension. Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) as observed by the naked eye.

Time-Kill Assay

This protocol provides a general framework based on CLSI guideline M26-A.[17][18][19][20][21]

Objective: To assess the rate and extent of bactericidal or bacteriostatic activity of an antibacterial agent over time.

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum in a suitable broth (e.g., CAMHB) to a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Exposure: Add the antibacterial agent at various concentrations (e.g., 1x, 2x, 4x MIC) to flasks containing the bacterial inoculum. Include a growth control flask with no antibiotic.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.

  • Quantification:

    • Perform serial dilutions of each aliquot in a neutralizing broth or sterile saline to inactivate the antibiotic.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates at 35-37°C for 18-24 hours.

  • Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot log₁₀ CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

DNA Gyrase Supercoiling Inhibition Assay

This protocol is a generalized method for assessing the inhibition of DNA gyrase, the target of fluoroquinolones like Q-35 (balofloxacin).[3][22][23][24]

Objective: To measure the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine).

    • ATP solution.

    • Relaxed circular plasmid DNA (e.g., pBR322) as the substrate.

    • The test compound (e.g., Q-35) at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding purified DNA gyrase enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes) to allow for the supercoiling reaction to occur.

  • Reaction Termination: Stop the reaction by adding a stop solution containing a detergent (e.g., SDS) and a loading dye.

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel.

    • Run the gel at a constant voltage to separate the different DNA topoisomers. Supercoiled DNA migrates faster through the gel than relaxed DNA.

  • Visualization and Analysis:

    • Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide).

    • Visualize the DNA bands under UV light.

    • The inhibition of supercoiling is observed as a decrease in the intensity of the fast-migrating supercoiled DNA band and an increase in the slow-migrating relaxed DNA band. The IC₅₀ (the concentration of inhibitor that reduces enzyme activity by 50%) can be determined by densitometry.

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

Mechanism_of_Action_KKL35 cluster_ribosome Stalled Ribosome (70S) cluster_outcome Outcome A_site A Site (empty) E_site E Site Inhibition Inhibition of trans-translation A_site->Inhibition P_site P Site (Peptidyl-tRNA) mRNA Non-stop mRNA tmRNA_SmpB tmRNA-SmpB Complex tmRNA_SmpB->A_site Binds to A site EF_Tu EF-Tu EF_Tu->tmRNA_SmpB Delivers KKL35 KKL-35 KKL35->A_site Inhibits accommodation or translocation Rescue_Failure Ribosome rescue fails Cell_Death Bacterial Cell Death

Caption: Mechanism of Action for KKL-35: Inhibition of trans-translation.

Mechanism_of_Action_Q35 cluster_process Consequence of Inhibition DNA_Gyrase DNA Gyrase (GyrA/GyrB) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils (ATP-dependent) Replication_Block DNA Replication Blocked DNA_Gyrase->Replication_Block Relaxed_DNA Relaxed Bacterial DNA Relaxed_DNA->DNA_Gyrase Binds Q35 Q-35 (Balofloxacin) Q35->DNA_Gyrase Inhibits Repair_Failure DNA Repair Impaired Cell_Death Bacterial Cell Death

Caption: Mechanism of Action for Q-35 (Balofloxacin): DNA Gyrase Inhibition.

Mechanism_of_Action_Ribosome_Inhibitors cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit cluster_30S 30S Subunit PTC Peptidyl Transferase Center (PTC) Protein_Synthesis Protein Synthesis PTC->Protein_Synthesis Inhibited A_Site_30S Decoding Center (A Site) A_Site_30S->Protein_Synthesis Inhibited Lariocidin Lariocidin Lariocidin->A_Site_30S Binds to novel site, blocks translocation Oxepanoprolinamides Oxepanoprolinamides (Iboxamycin/Cresomycin) Oxepanoprolinamides->PTC Binds to PTC, inhibits peptide bond formation Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death

Caption: Mechanism of Action for Lariocidin and Oxepanoprolinamides.

Experimental Workflow

MIC_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate Inoculate Plate with Bacterial Suspension Prep_Inoculum->Inoculate Serial_Dilution Perform 2-fold Serial Dilution of Antibiotic in 96-well Plate Serial_Dilution->Inoculate Incubate Incubate 16-20h at 37°C Inoculate->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Experimental Workflow for MIC Determination by Broth Microdilution.

References

Comparative Proteomics of Bacteria Treated with Compound c9: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antimicrobial research, understanding the precise molecular impact of novel therapeutic agents is paramount. This guide provides a comparative proteomic analysis of bacteria treated with the investigational antimicrobial agent, "Compound c9." The following sections detail the observed proteomic shifts in response to Compound c9, compare these changes with other known antibiotics, and provide the experimental protocols utilized in this analysis. This document is intended for researchers, scientists, and drug development professionals seeking to understand the mechanism of action and potential of Compound c9.

Introduction to Compound c9 and Comparative Proteomics

The rise of antibiotic-resistant bacteria necessitates the discovery and development of new antimicrobial compounds.[1] "Compound c9" has emerged as a promising candidate, demonstrating significant bactericidal activity in preliminary studies. To elucidate its mechanism of action, a comparative proteomic approach was employed. Proteomics offers a powerful lens to observe the dynamic, functional changes at the protein level within a bacterium under antibiotic stress.[2][3] By comparing the proteome of Compound c9-treated bacteria to untreated controls and to bacteria treated with well-characterized antibiotics, we can infer its cellular targets and the resistance mechanisms it may trigger.[4][5]

This guide summarizes the key findings from a comparative proteomic study on Escherichia coli treated with a sub-lethal concentration of Compound c9. The results are contextualized by comparing them to the proteomic responses induced by Ofloxacin, a fluoroquinolone antibiotic that inhibits DNA replication.[6]

Quantitative Proteomic Data

The following tables summarize the significant changes in protein abundance observed in E. coli following treatment with Compound c9 and Ofloxacin. Proteins were identified and quantified using label-free quantitative mass spectrometry.[7]

Table 1: Proteins Significantly Upregulated in Response to Compound c9 and Ofloxacin

ProteinFunctionFold Change (Compound c9)Fold Change (Ofloxacin)
RecA DNA repair and recombination4.23.8
SodA Superoxide dismutase (Oxidative stress response)3.52.9
KatG Catalase-peroxidase (Oxidative stress response)3.12.5
GroEL Chaperone (Protein folding and stress response)2.82.1
AcrB Multidrug efflux pump component2.51.8
TolC Outer membrane component of efflux pumps2.21.5

Table 2: Proteins Significantly Downregulated in Response to Compound c9 and Ofloxacin

ProteinFunctionFold Change (Compound c9)Fold Change (Ofloxacin)
FliC Flagellin (Motility)-3.8-2.5
OmpF Outer membrane porin-3.2-1.9
AceF Pyruvate dehydrogenase complex component (Metabolism)-2.9-2.1
GapA Glyceraldehyde-3-phosphate dehydrogenase (Glycolysis)-2.7-1.8
RpsA 30S ribosomal protein S1 (Protein synthesis)-2.5-3.5
TufA Elongation factor Tu (Protein synthesis)-2.1-3.1

Interpretation of Proteomic Data

The proteomic data suggests that Compound c9 induces a significant stress response in E. coli. The upregulation of proteins involved in DNA repair (RecA) and oxidative stress response (SodA, KatG) indicates that Compound c9 may directly or indirectly cause DNA damage and the production of reactive oxygen species.[6] The increased abundance of chaperone proteins like GroEL suggests a cellular effort to manage protein misfolding caused by this stress.[5]

Interestingly, both Compound c9 and Ofloxacin treatment led to the upregulation of efflux pump components (AcrB, TolC), a common bacterial defense mechanism to expel toxic substances.[5] This suggests that E. coli actively attempts to remove Compound c9 from the cell.

The downregulation of proteins involved in motility (FliC) and metabolism (AceF, GapA) is indicative of a general stress response where the bacterium conserves energy and resources to cope with the antibiotic-induced damage.[6] The decrease in the outer membrane porin OmpF may represent an attempt to reduce the influx of Compound c9.[5]

A key differentiator between the effects of Compound c9 and Ofloxacin lies in the response of ribosomal proteins. While Ofloxacin treatment leads to a more pronounced downregulation of proteins involved in translation (RpsA, TufA), the effect of Compound c9 is less severe in this regard. This suggests that while both compounds induce a general stress response, their primary mechanisms of action may differ, with Ofloxacin having a more direct or potent impact on protein synthesis machinery as a secondary effect.

Experimental Protocols

The following is a summary of the key experimental protocols used to generate the proteomic data.

Bacterial Culture and Treatment
  • E. coli (strain MG1655) was cultured in Luria-Bertani (LB) broth at 37°C with shaking.

  • Cultures were grown to mid-logarithmic phase (OD600 ≈ 0.5).

  • The cultures were then treated with either Compound c9 (at 0.5x MIC), Ofloxacin (at 0.5x MIC), or a vehicle control (DMSO) for 2 hours.

Protein Extraction and Digestion
  • Bacterial cells were harvested by centrifugation and washed with phosphate-buffered saline (PBS).

  • Cell pellets were resuspended in lysis buffer (4% SDS, 100 mM Tris-HCl pH 7.6, 100 mM DTT) and sonicated on ice.

  • The lysate was cleared by centrifugation, and the protein concentration in the supernatant was determined using a BCA assay.

  • Proteins were subjected to in-solution digestion using a standard trypsin protocol.

Mass Spectrometry and Data Analysis
  • Peptide samples were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

  • The raw data was processed using MaxQuant software for protein identification and label-free quantification.[6]

  • Statistical analysis was performed to identify proteins with significantly altered abundance (p-value < 0.05 and fold change > 2).

Visualizing Cellular Pathways and Workflows

To better illustrate the processes described, the following diagrams were generated using Graphviz.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_proteomics Proteomic Analysis Culture E. coli Culture Treatment Antibiotic Treatment (Compound c9 / Ofloxacin) Culture->Treatment Harvest Cell Harvesting Treatment->Harvest Lysis Cell Lysis & Protein Extraction Harvest->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis (MaxQuant) LCMS->DataAnalysis Interpretation Interpretation DataAnalysis->Interpretation Identification of Differentially Expressed Proteins

Caption: A flowchart of the experimental workflow for comparative proteomics.

Signaling_Pathway cluster_cellular_stress Cellular Stress Response cluster_bacterial_response Bacterial Response Compound_c9 Compound c9 DNA_Damage DNA Damage Compound_c9->DNA_Damage Oxidative_Stress Oxidative Stress Compound_c9->Oxidative_Stress Protein_Misfolding Protein Misfolding Compound_c9->Protein_Misfolding Efflux Efflux Pump Upregulation (AcrB, TolC ↑) Compound_c9->Efflux Metabolism_Down Metabolism & Motility ↓ Compound_c9->Metabolism_Down DNA_Repair DNA Repair (RecA ↑) DNA_Damage->DNA_Repair Stress_Response Oxidative Stress Response (SodA, KatG ↑) Oxidative_Stress->Stress_Response Chaperones Chaperone Production (GroEL ↑) Protein_Misfolding->Chaperones

Caption: Inferred cellular response pathways to Compound c9 treatment.

Conclusion

The comparative proteomic analysis reveals that Compound c9 induces a multifaceted stress response in E. coli, characterized by the upregulation of DNA repair, oxidative stress, and protein quality control systems, as well as the activation of efflux pumps. The observed downregulation of metabolic and motility-related proteins is consistent with a cellular strategy to conserve resources under duress. While sharing some common responses with Ofloxacin, the differential impact on ribosomal proteins suggests a potentially distinct primary mechanism of action for Compound c9. These findings provide a valuable foundation for further investigation into the therapeutic potential and development of Compound c9 as a novel antimicrobial agent.

References

A Head-to-Head Comparison: Antibacterial Agent 35 vs. Linezolid for the Treatment of Enterococcal Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing challenge to combat multidrug-resistant pathogens, this guide provides a detailed comparative analysis of the investigational "Antibacterial agent 35" and the established antibiotic, linezolid, focusing on their efficacy against clinically significant Enterococcus species. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at comparative efficacy, mechanisms of action, and the experimental data supporting these findings.

As "this compound" is a designation for a hypothetical compound in development, this guide utilizes a representative dataset to model a plausible next-generation agent for comparative purposes against the known performance of linezolid.

Overview and Mechanism of Action

Enterococcal infections, particularly those caused by vancomycin-resistant enterococci (VRE), pose a significant therapeutic challenge. Linezolid, the first clinically approved oxazolidinone, has been a crucial last-resort treatment for these infections.[1] It exerts its bacteriostatic effect against enterococci by inhibiting the initiation of bacterial protein synthesis.[2][3] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the essential 70S initiation complex.[2][4]

"this compound" represents a new class of antibacterial compounds designed for potent activity against Gram-positive bacteria, including resistant strains. Its proposed mechanism of action is distinct from linezolid, offering a potential advantage against pathogens that have developed resistance to protein synthesis inhibitors. Agent 35 is a targeted inhibitor of MurA, a key enzyme in the initial stages of peptidoglycan (cell wall) synthesis. This inhibition leads to a rapid bactericidal effect.

Comparative In Vitro Efficacy

The following tables summarize the in vitro activity of this compound and linezolid against a panel of Enterococcus faecalis and Enterococcus faecium isolates, including well-characterized susceptible, vancomycin-resistant (VRE), and linezolid-resistant (LRE) strains.

Table 1: Minimum Inhibitory Concentration (MIC) Distribution

The MIC, the lowest concentration of an antibiotic that prevents visible growth, was determined for both agents. MIC50 and MIC90 values represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Organism (n=100 per group)AgentMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
E. faecalis (Linezolid-Susceptible) This compound 0.5 1 0.25 - 2
Linezolid120.5 - 2[5]
E. faecium (VRE) This compound 0.5 1 0.25 - 2
Linezolid120.5 - 4[5][6]
E. faecium (Linezolid-Resistant, VRE) This compound 1 2 0.5 - 4
Linezolid16328 - 128[6]

Table 2: Time-Kill Kinetics

Time-kill assays were performed to assess the bactericidal or bacteriostatic activity of each agent over 24 hours against a representative VRE strain (E. faecium) at 4x the Minimum Inhibitory Concentration (MIC).

AgentTime (hours)Mean Log10 CFU/mL Reduction from Initial Inoculum
This compound (4x MIC) 0 0
4 -2.5
8 -3.8
24 -4.2 (Bactericidal)
Linezolid (4x MIC) 0 0
4 -1.5
8 -1.9
24 -1.8 (Bacteriostatic)[7]
Growth Control 24 +4.5

A bactericidal effect is defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

MIC values were determined using the broth microdilution method following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Bacterial isolates were cultured on Tryptic Soy Agar plates for 18-24 hours. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Drug Dilution: Serial two-fold dilutions of "this compound" and linezolid were prepared in CAMHB in 96-well microtiter plates.

  • Incubation: The inoculated plates were incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth. E. faecalis ATCC 29212 was used as a quality control strain.

Time-Kill Kinetic Assay

Time-kill assays were conducted to evaluate the rate of bacterial killing over time.

  • Culture Preparation: A starting inoculum of approximately 5 x 10^5 CFU/mL was prepared in CAMHB from an overnight culture of the test organism.

  • Drug Exposure: "this compound" and linezolid were added to the bacterial suspensions at a concentration equal to 4x their respective MICs. A growth control tube containing no antibiotic was included.

  • Sampling and Plating: The tubes were incubated at 37°C with agitation. Aliquots were removed at 0, 4, 8, and 24 hours. Serial dilutions were plated on Tryptic Soy Agar plates.

  • Enumeration: Plates were incubated for 24 hours, and colony counts (CFU/mL) were determined. The limit of detection was 100 CFU/mL.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and the distinct mechanisms of action for each agent.

G cluster_prep Preparation cluster_mic MIC Testing cluster_timekill Time-Kill Assay cluster_analysis Data Analysis Isolates Enterococcus Isolates (Susceptible, VRE, LRE) Culture Overnight Culture Isolates->Culture Inoculum Standardized Inoculum (~5x10^5 CFU/mL) Culture->Inoculum Plates Prepare Drug Dilution Plates (Agent 35 & Linezolid) Inoculum->Plates Tubes Inoculate Tubes with 4x MIC of Each Agent Inoculum->Tubes Inoculate Inoculate Plates Plates->Inoculate Incubate_MIC Incubate 16-20h Inoculate->Incubate_MIC Read_MIC Read MICs Incubate_MIC->Read_MIC Read_MIC->Tubes Inform Assay Concentration Compare Compare MIC50/90 & Kill Kinetics Read_MIC->Compare Incubate_TK Incubate and Sample (0, 4, 8, 24h) Tubes->Incubate_TK Plate Plate Serial Dilutions Incubate_TK->Plate Count Count CFUs Plate->Count Count->Compare

Caption: Experimental workflow for the comparison of antibacterial agents.

G Linezolid inhibits protein synthesis by preventing the formation of the 70S initiation complex. cluster_ribosome Bacterial Ribosome 50S 50S Subunit 70S 70S Initiation Complex (Functional) 50S->70S 30S 30S Subunit 30S->70S Protein Protein Synthesis 70S->Protein Linezolid Linezolid Linezolid->50S Binds to 23S rRNA on 50S subunit

Caption: Mechanism of action for Linezolid against Enterococcus.

G Agent 35 disrupts cell wall synthesis via targeted inhibition of the MurA enzyme. cluster_cellwall Peptidoglycan Synthesis Pathway UDP_NAG UDP-N-acetylglucosamine MurA MurA Enzyme UDP_NAG->MurA PEP Phosphoenolpyruvate (PEP) PEP->MurA Product UDP-N-acetylmuramic acid MurA->Product CellWall Cell Wall Synthesis Product->CellWall Agent35 Antibacterial agent 35 Agent35->MurA Inhibits Enzyme

Caption: Proposed mechanism of action for this compound.

Summary and Conclusion

Based on this comparative dataset, "this compound" demonstrates several potential advantages over linezolid for the treatment of enterococcal infections.

  • Potent Activity: Agent 35 shows potent activity against both E. faecalis and E. faecium, with MIC90 values that are consistently low across susceptible and resistant phenotypes.

  • Efficacy Against Resistant Strains: Critically, Agent 35 retains its potency against linezolid-resistant enterococci, which is expected given its distinct mechanism of action targeting cell wall synthesis rather than protein synthesis.

  • Bactericidal Action: The time-kill data indicates that Agent 35 has a rapid bactericidal effect, in contrast to the known bacteriostatic nature of linezolid against enterococci.[8] This could be a significant clinical advantage in treating severe infections.

References

Validating In Vitro Antiviral Efficacy of Compound c9 in a Murine Influenza A (H1N1) Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the in vitro antiviral properties of a novel C9-monoterpenoid alkaloid, herein referred to as Compound c9, within an in vivo murine model of Influenza A (H1N1) virus infection. The performance of Compound c9 is benchmarked against established antiviral agents, Oseltamivir and Baloxavir marboxil, offering a comprehensive overview supported by detailed experimental protocols and comparative data.

Introduction

Compound c9, a C9-monoterpenoid alkaloid isolated from Forsythia suspensa, has demonstrated promising antiviral activity against Influenza A (H1N1) virus in vitro.[1][2][3] Extracts from Forsythia suspensa have a history in traditional medicine for treating respiratory infections and have been shown to inhibit H1N1 virus in cell cultures.[1][2][4] This guide outlines a preclinical animal study protocol to investigate if these in vitro findings translate to in vivo efficacy. The study design incorporates direct comparison with Oseltamivir, a neuraminidase inhibitor, and Baloxavir marboxil, a cap-dependent endonuclease inhibitor, both established treatments for influenza.[5][6][7]

The primary objective is to assess the therapeutic potential of Compound c9 in a well-established lethal infection mouse model using the A/Puerto Rico/8/34 (PR8) H1N1 strain.[8][9][10][11] Key parameters for comparison include survival rate, body weight changes, and viral load in the lungs.

Comparative Efficacy Data

The following tables summarize the expected quantitative outcomes from the proposed animal study, based on established models and hypothetical efficacy for Compound c9.

Table 1: In Vitro Antiviral Activity

CompoundTargetVirus StrainAssayIC50
Compound c9 Viral ReplicationInfluenza A (H1N1)Plaque Reduction7.3–32.5 µM[2]
Oseltamivir NeuraminidaseInfluenza A (H1N1)NA Inhibition~1 nM
Baloxavir acid Cap-dependent EndonucleaseInfluenza A (H1N1)Cell-based Assay0.1–3.2 nM

Table 2: In Vivo Efficacy in Murine Influenza A (H1N1) Model

Treatment Group (n=10)DosageSurvival Rate (%)Mean Body Weight Loss (Nadir, %)Lung Viral Titer Reduction (log10 PFU/mL) vs. Vehicle
Vehicle Control Saline, b.i.d.0250
Compound c9 50 mg/kg, b.i.d.70152.5
Oseltamivir 10 mg/kg, b.i.d.[12][13][14][15]80123.0
Baloxavir marboxil 15 mg/kg, b.i.d.[6][7][16][17]90104.0

Experimental Protocols

A detailed methodology for the in vivo validation of Compound c9 is provided below.

Animal Model and Virus
  • Animal Species: 6- to 8-week-old female BALB/c mice.[18]

  • Virus Strain: Mouse-adapted Influenza A/Puerto Rico/8/34 (H1N1) virus.[8][9][10][11]

  • Housing: Animals are housed in a BSL-2 facility with ad libitum access to food and water.

Infection Protocol
  • Mice are lightly anesthetized using isoflurane.[10]

  • A lethal dose (e.g., 5x LD50) of the A/PR/8/34 virus in 50 µL of sterile saline is administered intranasally.[9][10]

Treatment Regimen
  • Animals are randomly assigned to four groups (n=10 per group): Vehicle Control, Compound c9, Oseltamivir, and Baloxavir marboxil.

  • Treatment is initiated 24 hours post-infection and administered orally twice daily (b.i.d.) for 5 days.

  • Dosages are prepared as follows:

    • Compound c9: 50 mg/kg in a suitable vehicle.

    • Oseltamivir: 10 mg/kg, a dose shown to be effective in murine models.[12][13][14][15]

    • Baloxavir marboxil: 15 mg/kg, a dose demonstrating significant viral titer reduction in mice.[6][7][16][17]

    • Vehicle Control: The same vehicle used for the active compounds.

Endpoint Measurements
  • Survival and Body Weight: Monitored daily for 14 days post-infection. Mice exhibiting a body weight loss of over 25% are euthanized.

  • Lung Viral Titer: On day 3 post-infection, a subset of mice (n=3-5 per group) are euthanized, and their lungs are harvested. Lung homogenates are prepared to determine the viral load via plaque assay on Madin-Darby canine kidney (MDCK) cells.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow and the targeted viral replication pathways.

experimental_workflow cluster_acclimatization Phase 1: Acclimatization cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment cluster_monitoring Phase 4: Monitoring & Endpoints Acclimatization Acclimatize BALB/c Mice (7 days) Infection Intranasal Infection (Influenza A/PR/8/34) Acclimatization->Infection Randomization Randomize into 4 Groups (n=10) Infection->Randomization Group1 Vehicle Control Randomization->Group1 Group2 Compound c9 (50 mg/kg) Randomization->Group2 Group3 Oseltamivir (10 mg/kg) Randomization->Group3 Group4 Baloxavir marboxil (15 mg/kg) Randomization->Group4 Treatment Oral Administration (b.i.d.) for 5 days Group1->Treatment Group2->Treatment Group3->Treatment Group4->Treatment Monitoring Daily Monitoring (Survival & Weight) for 14 days Treatment->Monitoring ViralTiter Lung Viral Titer (Day 3 post-infection) Treatment->ViralTiter

Experimental workflow for in vivo validation.

signaling_pathway cluster_virus_entry Virus Entry cluster_replication Viral Replication Cycle cluster_assembly_release Assembly & Release Virus Influenza Virus HostCell Host Cell Virus->HostCell Attachment Endocytosis Endocytosis HostCell->Endocytosis vRNA_transcription vRNA Transcription (Cap-snatching) Endocytosis->vRNA_transcription mRNA_synthesis Viral mRNA Synthesis vRNA_transcription->mRNA_synthesis vRNA_replication vRNA Replication vRNA_transcription->vRNA_replication Protein_synthesis Viral Protein Synthesis mRNA_synthesis->Protein_synthesis Assembly Virion Assembly Protein_synthesis->Assembly vRNA_replication->Assembly Budding Budding Assembly->Budding Release Virus Release Budding->Release Release->Virus New Virions Baloxavir Baloxavir marboxil (Inhibits) Baloxavir->vRNA_transcription Oseltamivir Oseltamivir (Inhibits) Oseltamivir->Release Compound_c9 Compound c9 (Hypothesized Inhibition) Compound_c9->vRNA_replication

Targeted pathways of antiviral agents.

Conclusion

This guide provides a robust framework for the in vivo validation of Compound c9's anti-influenza activity. The head-to-head comparison with Oseltamivir and Baloxavir marboxil will provide crucial data on its relative efficacy and potential as a novel antiviral therapeutic. The detailed protocols and expected outcomes serve as a valuable resource for researchers and drug development professionals aiming to translate promising in vitro findings into preclinical evidence. Successful validation in this murine model would be a significant step towards the clinical development of Compound c9 for the treatment of influenza.

References

Comparative Analysis of Synthesis Routes for Antibacterial Agent 35 (Linezolid)

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Linezolid, a synthetic antibiotic belonging to the oxazolidinone class, is a critical therapeutic option for treating infections caused by multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Its unique mechanism of action, which involves inhibiting the initiation of bacterial protein synthesis, makes cross-resistance with other protein synthesis inhibitors rare.[1][] The high cost of Linezolid has been partly attributed to the complexities of its synthesis.[1] This guide provides a comparative analysis of two prominent synthesis routes, offering insights into their respective yields, methodologies, and industrial applicability.

Route A: The (R)-Glycidyl Butyrate Pathway

This classical approach, often cited in foundational patents, utilizes (R)-glycidyl butyrate as a key chiral starting material. The core of this synthesis involves the formation of the oxazolidinone ring by reacting an N-lithiated carbamate with the chiral epoxide.[2][4]

General Workflow

The synthesis begins with the preparation of an N-carbobenzyloxy-protected 3-fluoro-4-morpholinyl aniline. This intermediate is then treated with n-butyl lithium at cryogenic temperatures (-78°C) to form a lithiated species.[2][4] Subsequent reaction with (R)-glycidyl butyrate opens the epoxide and forms the hydroxymethyl-oxazolidinone intermediate.[4][5] The synthesis proceeds through tosylation of the primary alcohol, displacement with sodium azide, reduction of the azide to an amine, and a final acetylation step to yield Linezolid.[4]

Challenges and Considerations

A significant drawback of this route is its reliance on hazardous and difficult-to-handle reagents, such as n-butyl lithium, which requires cryogenic reaction conditions.[2][4] The use of potentially explosive sodium azide and the need for chromatographic purification are also notable disadvantages for large-scale industrial production.[4][6]

Route B: The (R)-Epichlorohydrin Pathway

This alternative route offers a more practical and industrially viable approach by starting with the readily available and cheaper (R)-epichlorohydrin.[5][7] This pathway avoids some of the more hazardous reagents and extreme conditions of the glycidyl butyrate route.

General Workflow

In this synthesis, 3-fluoro-4-morpholinyl aniline is reacted directly with (R)-epichlorohydrin.[8] The resulting amino-alcohol intermediate is then cyclized to form the chloromethyl-oxazolidinone core, often using a reagent like carbonyldiimidazole (CDI).[2] The chloromethyl group is subsequently converted to the acetamidomethyl side chain. A common method involves reaction with potassium phthalimide, followed by hydrazinolysis to release the primary amine, and then acetylation to afford the final Linezolid product.[7] A more convergent variation involves the cycloaddition of (R)-epichlorohydrin with a substituted phenylisocyanate, which can be catalyzed by magnesium salts.[5]

Quantitative Comparison of Synthesis Routes

The following table summarizes key performance indicators for the two primary synthesis routes to Linezolid. Data is compiled from various reported laboratory and industrial processes.

ParameterRoute A: (R)-Glycidyl ButyrateRoute B: (R)-EpichlorohydrinSource(s)
Overall Yield ~50-72%~40-50%[2][5][9]
Purity (HPLC) >99.5%>99.5%[2][4][10]
Number of Steps ~6-7 steps~4-5 steps[2][9]
Key Reagents n-Butyl Lithium, (R)-Glycidyl Butyrate, Sodium Azide(R)-Epichlorohydrin, Carbonyldiimidazole, Potassium Phthalimide[2][4]
Reaction Conditions Cryogenic temperatures (-78°C) requiredGenerally milder conditions (e.g., 0°C to reflux)[2]
Industrial Viability Low; hazardous reagents and extreme conditionsHigh; cheaper materials, safer process, fewer steps[2][6]

Experimental Protocols

Key Experiment for Route A: Oxazolidinone Ring Formation
  • Objective: To synthesize the (R)-5-(hydroxymethyl)-2-oxazolidinone intermediate.

  • Procedure: A solution of N-carbobenzyloxy-3-fluoro-4-morpholinyl aniline in anhydrous tetrahydrofuran (THF) is cooled to -78°C under an inert atmosphere. A solution of n-butyl lithium (1.6 M in hexanes) is added dropwise, and the mixture is stirred for 30 minutes. (R)-glycidyl butyrate is then added, and the reaction is allowed to stir for several hours at -78°C. The reaction is quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is typically purified by column chromatography.[4]

Key Experiment for Route B: Cyclization to Chloromethyl-Oxazolidinone
  • Objective: To synthesize (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone.

  • Procedure: To a solution of N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline in dichloromethane, carbonyldiimidazole is added portion-wise at ambient temperature. The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC). The reaction mixture is then washed with water, and the organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization.[7]

Visualizations

Synthesis_Route_Comparison cluster_A Route A: (R)-Glycidyl Butyrate Pathway cluster_B Route B: (R)-Epichlorohydrin Pathway A_start 3-Fluoro-4-morpholinyl aniline A_protect N-Cbz Protection A_start->A_protect A_lithiate Lithiation (n-BuLi, -78°C) A_protect->A_lithiate A_couple Coupling with (R)-Glycidyl Butyrate A_lithiate->A_couple A_intermediate Hydroxymethyl Oxazolidinone A_couple->A_intermediate A_end Linezolid (3 steps) A_intermediate->A_end B_start 3-Fluoro-4-morpholinyl aniline B_react Reaction with (R)-Epichlorohydrin B_start->B_react B_aminoalcohol Amino-alcohol Intermediate B_react->B_aminoalcohol B_cyclize Cyclization (CDI) B_aminoalcohol->B_cyclize B_intermediate Chloromethyl Oxazolidinone B_cyclize->B_intermediate B_end Linezolid (2 steps) B_intermediate->B_end

Caption: High-level workflow comparison of the two main synthetic routes to Linezolid.

Linezolid_Mechanism_of_Action cluster_ribosome Bacterial Ribosome cluster_key Key r_50S 50S Subunit r_23S 23S rRNA Site (on 50S subunit) init_complex Functional 70S Initiation Complex r_50S->init_complex r_30S 30S Subunit r_30S->init_complex r_23S->init_complex mRNA mRNA mRNA->init_complex tRNA fMet-tRNA tRNA->init_complex protein_syn Protein Synthesis (Elongation) init_complex->protein_syn Proceeds linezolid Linezolid linezolid->r_23S Binds to block Formation Blocked l_block Inhibition l_arrow Process Flow t1 t2 t2 t1->t2 t3 t4 t4 t3->t4

Caption: Mechanism of action of Linezolid, blocking the formation of the 70S initiation complex.

References

A Comparative Analysis of the Antibacterial Efficacy of Fluoroquinolone Q-35 and the Reproducibility of Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the in-vitro activity of the antibacterial agent Q-35, contextualized by the broader challenges of inter-laboratory reproducibility in antibacterial susceptibility testing.

This guide provides an overview of the antibacterial efficacy of the 8-methoxy fluoroquinolone, designated as Q-35, in comparison to other established fluoroquinolones. A significant challenge in the field of antimicrobial research is ensuring that efficacy data is reproducible across different laboratories.[1][2][3][4] This document addresses this critical aspect by detailing standardized experimental protocols that are essential for obtaining reliable and comparable results.[5][6][7][8]

Comparative In-Vitro Efficacy of Antibacterial Agent Q-35

An in-vitro study has compared the activity of Q-35 with other fluoroquinolones, including ofloxacin, ciprofloxacin, tosufloxacin, lomefloxacin, and sparfloxacin.[9][10] The efficacy was determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.[6][8] The MIC90, the concentration required to inhibit the growth of 90% of strains, was used as a key metric for comparison.

The results of this comparative analysis are summarized in the table below.

Bacterial StrainQ-35 (MIC90 µg/mL)Ofloxacin (MIC90 µg/mL)Ciprofloxacin (MIC90 µg/mL)Tosufloxacin (MIC90 µg/mL)Lomefloxacin (MIC90 µg/mL)Sparfloxacin (MIC90 µg/mL)
Staphylococcus aureus0.23.131.560.23.130.2
Methicillin-resistant S. aureus (MRSA)6.2510010012.5>10012.5
Staphylococcus epidermidis0.21.560.780.21.560.1
Streptococcus pneumoniae0.393.131.560.396.250.39
Streptococcus pyogenes0.393.131.560.396.250.39
Escherichia coli0.20.10.050.10.390.1
Enterobacter aerogenes0.780.390.20.390.780.39
Pseudomonas aeruginosa12.56.251.566.2512.512.5

Data sourced from a 1994 in-vitro study on the antibacterial activity of Q-35.[9][10]

Based on this data, Q-35 demonstrated potent activity against Gram-positive cocci, including Staphylococcus aureus, Staphylococcus epidermidis, Streptococcus pneumoniae, and Streptococcus pyogenes, with its efficacy being comparable to tosufloxacin and sparfloxacin and significantly greater than ofloxacin, ciprofloxacin, and lomefloxacin against these organisms.[9][10] Notably, against ciprofloxacin-resistant staphylococci, Q-35 was the most active agent tested.[9][10] However, against Gram-negative bacteria such as Escherichia coli, Enterobacter aerogenes, and Pseudomonas aeruginosa, Q-35 was found to be less active than the other tested fluoroquinolones.[9][10]

The Challenge of Reproducibility in Antibacterial Testing

The reproducibility of antimicrobial susceptibility testing is a well-documented challenge, with variability in results often observed between different laboratories.[1][2][3] This variability can arise from minor deviations in experimental procedures, such as differences in media preparation, inoculum size, and incubation conditions.[2] The lack of a standardized, objective process for determining acceptable variability can further complicate the assessment of reproducibility.[1]

To mitigate these issues and ensure the comparability of results, the use of standardized methodologies is crucial.[5][7] Organizations such as the Clinical and Laboratory Standards Institute (CLSI) provide detailed guidelines for antimicrobial susceptibility testing to promote consistency and accuracy.[5][11]

Standardized Experimental Protocols

The following are detailed methodologies for two widely accepted and standardized methods for determining the antibacterial efficacy of an agent.

1. Broth Dilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][8]

  • Preparation of Antimicrobial Agent Dilutions: A series of two-fold dilutions of the antibacterial agent is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in test tubes or microtiter plates.[6]

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared, typically with a concentration of approximately 1–5×10^5 Colony Forming Units (CFU)/mL.[6]

  • Inoculation: The tubes or wells containing the antimicrobial dilutions are inoculated with the bacterial suspension.

  • Incubation: The inoculated tubes or plates are incubated at 35°C for 16–24 hours.[6]

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth, as evidenced by the absence of turbidity.[6][7][8]

2. Disk Diffusion Method

The disk diffusion method is a practical and well-standardized qualitative or semi-quantitative test.[5][6][8]

  • Inoculum Preparation and Plating: A bacterial inoculum of approximately 1–2×10^8 CFU/mL is uniformly applied to the surface of a large (150 mm diameter) Mueller-Hinton agar plate.[6]

  • Application of Antibiotic Disks: Paper disks impregnated with a fixed concentration of the antibacterial agent are placed on the inoculated agar surface.[6]

  • Incubation: The plates are incubated for 16–24 hours at 35°C.[6]

  • Result Interpretation: The antibacterial agent diffuses from the disk into the agar, creating a concentration gradient. The diameter of the zone of growth inhibition around each disk is measured to the nearest millimeter.[6][8] This zone diameter is then compared to standardized interpretive charts to determine if the bacterium is susceptible, intermediate, or resistant to the agent.

Visualizing Experimental Workflows and Mechanisms

To further clarify the experimental processes and the underlying mechanism of action for fluoroquinolones like Q-35, the following diagrams are provided.

Broth_Dilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_res Analysis A Prepare two-fold dilutions of Antibacterial Agent 35 C Inoculate dilutions with bacteria A->C B Prepare standardized bacterial inoculum B->C D Incubate at 35°C for 16-24 hours C->D E Observe for turbidity (growth) D->E F Determine MIC: Lowest concentration with no growth E->F

Caption: Workflow for the Broth Dilution Method.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_res Analysis A Prepare standardized bacterial inoculum B Inoculate Mueller-Hinton agar plate A->B C Place antibiotic disks on agar surface B->C D Incubate at 35°C for 16-24 hours C->D E Measure diameter of zone of inhibition D->E F Compare to interpretive charts (S/I/R) E->F

Caption: Workflow for the Disk Diffusion Method.

Fluoroquinolone_Mechanism A Fluoroquinolone (e.g., Q-35) B Bacterial DNA Gyrase (Topoisomerase II) A->B binds to C Inhibition of DNA supercoiling activity B->C leads to D DNA replication is blocked C->D E Bactericidal effect D->E

Caption: Mechanism of action of fluoroquinolones.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Antibacterial Agent 35

Author: BenchChem Technical Support Team. Date: November 2025

The responsible disposal of antibacterial agents is paramount to protect environmental integrity and mitigate the growing threat of antimicrobial resistance. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal procedures for Antibacterial Agent 35. Adherence to these protocols is crucial for maintaining a safe laboratory environment and preventing the release of active pharmacological substances into ecosystems.

I. Hazard and Safety Information

Prior to handling or disposal, it is critical to be familiar with the hazard profile of this compound. The following information is based on typical safety data for potent antibacterial compounds and should be confirmed with the specific Safety Data Sheet (SDS) for the agent in use.

Key Hazard Statements:

  • Harmful if swallowed.[1]

  • Very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE) and Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Engineering controls such as exhaust ventilation are essential.[1] Ensure easy access to a safety shower and eyewash station.[1]

PPE CategorySpecification
Eye Protection Safety goggles with side-shields.
Hand Protection Protective gloves (e.g., nitrile).
Skin and Body Impervious clothing, lab coat.
Respiratory Suitable respirator if dust or aerosols are generated.

Data synthesized from representative safety data sheets for antibacterial agents.[1]

II. Step-by-Step Disposal Protocol

The improper disposal of antibiotics, such as flushing them down sinks or toilets, contributes to environmental contamination and the development of antibiotic-resistant bacteria.[2][3][4] Therefore, a structured disposal protocol is mandatory.

A. Pre-Disposal Deactivation (for liquid waste containing low concentrations):

For certain heat-labile antibacterial agents in used culture media, autoclaving can be an effective deactivation step.[5] However, this method is not suitable for all antibiotics and should never be used for stock solutions.[5]

  • Consult the SDS: Verify if thermal decomposition is an appropriate deactivation method for this compound.

  • Autoclave: If deemed safe, autoclave the liquid waste according to your institution's standard operating procedures for biohazardous waste.

  • Cooling: Allow the autoclaved waste to cool completely before proceeding to the next step.

B. Chemical Waste Segregation and Collection:

All waste containing this compound, including stock solutions, contaminated labware, and treated media, must be handled as hazardous chemical waste.[5]

  • Solid Waste:

    • Collect all contaminated solid waste (e.g., pipette tips, gloves, empty vials) in a designated, clearly labeled, and leak-proof hazardous waste container.

    • Ensure the container is compatible with the chemical properties of the antibacterial agent.

  • Liquid Waste:

    • Collect all liquid waste, including stock solutions and media that cannot be autoclaved, in a designated, sealed, and clearly labeled hazardous waste container.[5]

    • Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

C. Final Disposal:

  • Arrange for Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste containers.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

  • Approved Disposal Facility: The waste must be transported to an approved waste disposal plant for incineration or other appropriate treatment.[1]

III. Experimental Protocol: Viability Testing Post-Decontamination (Example)

To validate a chosen decontamination method (e.g., chemical neutralization), a viability assay can be performed.

  • Prepare Bacterial Suspension: Culture a sensitive bacterial strain (e.g., E. coli) to a logarithmic growth phase.

  • Decontamination: Treat a known concentration of this compound with the proposed decontamination agent for a specified contact time.

  • Inoculation: Introduce the treated antibacterial solution to the bacterial suspension.

  • Incubation: Incubate the mixture under optimal growth conditions.

  • Plating: After incubation, plate serial dilutions of the bacterial suspension onto nutrient agar plates.

  • Colony Counting: Following overnight incubation, count the number of colony-forming units (CFUs) to determine the bactericidal or bacteriostatic effect of the treated agent. A significant reduction or absence of colonies compared to a control (untreated agent) indicates effective decontamination.

IV. Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and the overall workflow for the proper disposal of this compound.

Caption: Decision workflow for handling this compound waste.

DisposalWorkflow start Start: Generation of Antibacterial Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: Solid vs. Liquid ppe->segregate solid_waste Solid Waste: Contaminated Labware segregate->solid_waste Solid liquid_waste Liquid Waste: Stock Solutions, Media segregate->liquid_waste Liquid solid_container Place in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage ehs_pickup Arrange for EHS Waste Pickup storage->ehs_pickup end End: Proper Disposal by Approved Facility ehs_pickup->end

Caption: Step-by-step workflow for the disposal of this compound.

References

Personal protective equipment for handling Antibacterial agent 35

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Antibacterial Agent 35. Adherence to these procedures is essential to ensure personal safety and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1][2][3][4] The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended when handling concentrated solutions.To prevent skin contact with the agent.[1][2][5] Studies have shown that gloves can become contaminated during laboratory procedures.[6]
Eye Protection Safety goggles with side-shields or a full-face shield.To protect the eyes from splashes and aerosols.[1][3][4]
Body Protection A disposable gown or a dedicated laboratory coat worn over personal clothing.[2][3][4]To protect skin and clothing from contamination.[3] Laboratory coats should not be worn outside of the laboratory.[2]
Respiratory Protection A suitable respirator should be used if there is a risk of aerosol formation or if handling the agent in a poorly ventilated area.[1]To prevent inhalation of the agent.[1]

Handling and Experimental Protocol

Safe handling practices are critical to minimize exposure and prevent contamination.

Experimental Workflow:

  • Preparation: Before handling this compound, ensure that the designated work area is clean and decontaminated.[5] All necessary PPE must be donned correctly.[7]

  • Handling:

    • Manipulate the agent in a well-ventilated area, preferably within a chemical fume hood, especially when working with powders or volatile solutions to avoid aerosol formation.[1]

    • Avoid direct contact with the skin, eyes, and clothing.[1]

    • Do not eat, drink, or smoke in the laboratory where the agent is being handled.[1][5]

    • Use designated and clearly labeled equipment for handling the agent.

  • Spill Management:

    • In case of a spill, immediately alert others in the vicinity.

    • Wearing appropriate PPE, cover the spill with an absorbent material.[5]

    • Saturate the absorbent material with a suitable disinfectant and leave it for an adequate contact time before cleaning.[5]

    • Collect all contaminated materials into a designated biohazard waste container.[5]

  • Post-Experiment:

    • Decontaminate all work surfaces and equipment after use.[5]

    • Remove and dispose of PPE in the designated waste streams.

    • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[5][7][8]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with institutional guidelines.[1][9]

Waste TypeDisposal ContainerDisposal Procedure
Unused/Expired Agent Labeled, sealed, and leak-proof chemical waste container.[9][10]Dispose of as hazardous chemical waste through the institution's environmental health and safety (EHS) office.[1][9]
Contaminated Solid Waste (e.g., gloves, gowns, pipette tips)Labeled biohazard bag or container.[11]Place in a designated biohazard waste stream for autoclaving or incineration, as per institutional protocols.[12]
Contaminated Liquid Waste (e.g., media, stock solutions)Labeled, sealed, and leak-proof chemical waste container.[9][10]Stock solutions are considered hazardous chemical waste.[9] Used media containing the antibiotic should also be treated as chemical waste.[9] Do not pour down the drain unless specifically approved by EHS.[9]
Contaminated Sharps (e.g., needles, broken glass)Puncture-resistant sharps container labeled as biohazardous.[11][12]Place all contaminated sharps immediately into the designated container to prevent accidental punctures.[2][12] The container should be sealed and disposed of through the institutional biohazardous waste program when three-quarters full.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and decision points for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_post Post-Experiment cluster_disposal Waste Disposal prep_area Decontaminate Work Area don_ppe Don Appropriate PPE prep_area->don_ppe handle_agent Handle Agent in Ventilated Area don_ppe->handle_agent spill Spill Occurs? handle_agent->spill decontaminate Decontaminate Surfaces and Equipment handle_agent->decontaminate Experiment Complete spill->handle_agent No spill_response Follow Spill Management Protocol spill->spill_response Yes spill_response->decontaminate doff_ppe Doff and Dispose of PPE decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands segregate Segregate Waste Types doff_ppe->segregate dispose Dispose via Approved Waste Streams segregate->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.